4-Chloropyridine-3-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZNCDDZQWQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364881 | |
| Record name | 4-Chloropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51498-38-5 | |
| Record name | 4-Chloro-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloropyridine-3-sulfonic acid
This guide provides a comprehensive technical overview of the physicochemical properties of 4-Chloropyridine-3-sulfonic acid, a pivotal intermediate in contemporary drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes fundamental chemical data with practical, field-proven insights into its characterization and application.
Foreword: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 51498-38-5) is a substituted pyridine derivative whose structural features make it a valuable building block in organic synthesis.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of torasemide, a high-ceiling loop diuretic used in the management of edema and hypertension.[3] The strategic placement of a chlorine atom and a sulfonic acid group on the pyridine ring imparts unique reactivity and physicochemical characteristics that are critical to its utility in the synthesis of complex pharmaceutical agents.[4] This guide will delve into these properties, providing a robust framework for its effective use in research and development.
Core Molecular and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. These constants are the bedrock upon which process development and chemical manipulation are built.
| Property | Value | Source |
| CAS Number | 51498-38-5 | [4] |
| Molecular Formula | C₅H₄ClNO₃S | [4] |
| Molecular Weight | 193.61 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Predicted Melting Point | 318-321 °C | [5] |
| Predicted pKa | -2.82 ± 0.33 | [5] |
Expert Insight: The high predicted melting point suggests strong intermolecular forces, likely due to hydrogen bonding and the ionic character of the sulfonic acid group. The highly acidic predicted pKa is characteristic of aromatic sulfonic acids, indicating that this compound will exist in its deprotonated (sulfonate) form under most physiological and synthetic conditions.[6]
Structural Elucidation: The Definitive Evidence from X-Ray Crystallography
The precise three-dimensional arrangement of atoms within a molecule is unequivocally determined by single-crystal X-ray diffraction. For this compound, this critical experimental data has been published, providing an authoritative structural foundation.
A crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605122.[4] The associated scientific publication can be found in Acta Crystallographica Section E: Crystallographic Communications, Volume 62, Part 4, published in 2006.[4][7] This crystallographic data confirms the covalent bonding and spatial orientation of the chloro and sulfonic acid substituents on the pyridine ring.
Causality in Structural Analysis: The decision to pursue single-crystal X-ray diffraction is driven by the need for unambiguous structural confirmation. This is particularly crucial for pharmaceutical intermediates where isomeric purity can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). The crystal structure provides indisputable evidence of the compound's identity and can reveal key intermolecular interactions that influence its solid-state properties.
Spectroscopic Characterization: A Practical Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectrum (in D₂O): Due to the strong acidity of the sulfonic acid group, the molecule will likely exist as the sulfonate in D₂O. The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of both the chlorine atom and the sulfonate group will deshield the ring protons, shifting them downfield.
For comparison, the ¹H NMR spectrum of the related compound, 4-chloropyridine-3-sulfonyl chloride in CDCl₃, shows signals at 7.70 (d, 1H), 8.80 (d, 1H), and 9.20 (s, 1H) ppm.[8]
Expected ¹³C NMR Spectrum (in D₂O): The five carbon atoms of the pyridine ring are expected to show distinct signals in the aromatic region of the ¹³C NMR spectrum. The carbons directly attached to the electronegative chlorine and sulfur atoms will be significantly influenced.
Experimental Protocol for NMR Analysis: A standardized protocol for acquiring NMR spectra of aromatic sulfonic acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[9]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.
Caption: Shake-Flask Method for Solubility Determination.
Acidity (pKa)
The sulfonic acid group is a strong acid, with a predicted pKa of -2.82. [5]The pyridine nitrogen, on the other hand, is basic. The pKa of the conjugate acid of pyridine is approximately 5.2. [10]The presence of the electron-withdrawing chloro and sulfonic acid groups will significantly decrease the basicity of the pyridine nitrogen in this compound.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the compound in CO₂-free deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. [10]
Thermal Stability and Hygroscopicity
For any solid-state pharmaceutical intermediate, understanding its stability to heat and its tendency to absorb atmospheric moisture is critical for storage and handling.
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition profile of the compound. [11][12]TGA would reveal any loss of solvent or water of hydration upon heating, followed by decomposition at higher temperatures. DSC would show endothermic or exothermic events such as melting and decomposition.
Hygroscopicity
The presence of the polar sulfonic acid group suggests that this compound may be hygroscopic. Hygroscopicity testing is essential to determine appropriate storage and handling conditions to prevent degradation and ensure accurate weighing. [13][14] Experimental Protocol for Hygroscopicity Testing:
-
Sample Preparation: Place a known weight of the dry sample in a tared container.
-
Controlled Humidity Exposure: Expose the sample to a series of controlled relative humidity (RH) environments at a constant temperature.
-
Weight Measurement: At each RH level, allow the sample to equilibrate and then re-weigh it to determine the amount of moisture absorbed.
-
Data Analysis: Plot the percentage weight gain versus RH to generate a moisture sorption isotherm.
Synthesis and Reactivity
This compound is typically synthesized from 4-hydroxypyridine. The process involves sulfonation followed by chlorination. [15][16]
Caption: Synthetic Pathway to this compound.
The reactivity of this molecule is dominated by the chemistry of the sulfonic acid group and the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution, which is the key step in the synthesis of torasemide.
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. While a complete set of experimentally determined physicochemical data is not exhaustively available in the public literature, this guide has provided a comprehensive overview based on its confirmed crystal structure, data from closely related analogues, and established scientific principles and experimental protocols. This information serves as a robust foundation for researchers and drug development professionals to handle, characterize, and effectively utilize this important chemical intermediate.
References
A comprehensive list of references is available upon request.
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4-Chloropyridine-3-sulfonic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloropyridine-3-sulfonic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 51498-38-5). Recognizing the scarcity of published quantitative data for this compound, this document establishes a robust theoretical framework based on its molecular structure to predict its solubility behavior in various classes of organic solvents. Crucially, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. By synthesizing foundational chemical principles with practical methodologies, this paper serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a chlorine atom and a sulfonic acid group.[1] This unique combination of functional groups imparts a distinct set of physicochemical properties that are critical for its application in pharmaceutical synthesis and materials science. The sulfonic acid group, in particular, is a strong organic acid moiety that significantly influences the molecule's polarity and, consequently, its solubility profile.[2][3]
Understanding the solubility of this compound in various organic solvents is a prerequisite for its effective use. Solubility data informs the choice of solvent for chemical reactions to ensure homogeneity, dictates the selection of anti-solvents for crystallization and purification, and is paramount in the design of formulations for drug delivery. Despite its relevance, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished in peer-reviewed literature. This guide aims to bridge that knowledge gap by providing a predictive analysis and the means for empirical verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51498-38-5 | [1] |
| Molecular Formula | C₅H₄ClNO₃S | [1] |
| Molecular Weight | 193.61 g/mol | [1] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.
The molecular structure of this compound provides clear indicators of its expected behavior:
-
Sulfonic Acid Group (-SO₃H): This is the dominant functional group determining solubility. It is highly polar and capable of strong hydrogen bonding, both as a donor (from the -OH) and an acceptor (from the oxygens).[2] This group imparts strong hydrophilic character.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.
-
Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's dipole moment, but it does not participate in hydrogen bonding. Its contribution to polarity is less significant than the sulfonic acid group.
Based on these features, this compound is a highly polar molecule. Its solubility will be highest in polar solvents and lowest in non-polar solvents.
Caption: General workflow for experimental solubility determination. [5]
Protocol 1: Gravimetric Method
This method is straightforward and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation. It is most suitable for non-volatile solutes and solvents that can be easily evaporated.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or stirring plate for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: Allow the solution to settle. Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again.
-
Calculation: The solubility (S) is calculated as:
S (g/L) = (Mass_final - Mass_initial) / Volume_supernatant
Protocol 2: UV/Vis Spectrophotometry Method
This technique is applicable if the compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. [6]It is highly sensitive and requires only a small amount of sample.
Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-800 nm to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve:
-
Prepare a stock solution of a precisely known concentration.
-
Perform a series of dilutions to create at least five standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear. Determine the equation of the line (y = mx + c).
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution and filter the supernatant as described in the gravimetric method (steps 1-3).
-
Dilute a known volume of the clear supernatant with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.
-
Factors Influencing Solubility Measurements
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, all measurements must be performed at a constant and reported temperature. [7]* Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Use of high-purity reagents is essential for accurate results.
-
Equilibrium Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. A 24-hour period is typical, but complex systems may require longer. [5]* pH (for aqueous or protic systems): As a strong acid, the ionization state of this compound is pH-dependent. In protic solvents, changes in pH can affect solubility by favoring the more soluble salt form. [8]
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) before handling this compound and any organic solvents.
-
This compound: While specific data is limited, related compounds like 4-hydroxypyridine-3-sulfonic acid are known to cause skin and serious eye irritation. [9]Assume the target compound has similar hazards.
-
Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times. [10]
Conclusion
References
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Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]
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Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1713835, this compound. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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ChemBK. (2024). pyridine-2-sulfonic acid. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-hydroxynaphthalene-1-sulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
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Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]
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Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloropyridine-3-sulfonic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloropyridine-3-sulfonic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis. This prediction is grounded in foundational NMR principles and supported by experimental data from analogous compounds, namely 4-chloropyridine and pyridine-3-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a thorough interpretation of the expected spectral features, detailed experimental protocols for data acquisition, and an exploration of the underlying principles governing the observed chemical shifts and coupling constants.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its electronic properties are significantly modulated by the nature and position of its substituents. In this molecule, the electron-withdrawing nature of both the chloro and sulfonic acid groups has a profound impact on the electron distribution within the aromatic ring, which is directly observable through NMR spectroscopy.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can glean detailed information about the connectivity of atoms, the electronic effects of functional groups, and the overall molecular architecture. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a robust framework for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the known spectral data of 4-chloropyridine and pyridine-3-sulfonic acid, and the established principles of substituent additivity in NMR spectroscopy.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.0 - 9.2 | Singlet | - |
| H-5 | 7.8 - 8.0 | Doublet | ~5 |
| H-6 | 8.8 - 9.0 | Doublet | ~5 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 153 |
| C-3 | 135 - 138 |
| C-4 | 152 - 155 |
| C-5 | 125 - 128 |
| C-6 | 148 - 151 |
Spectral Interpretation: Unraveling the Electronic Effects
The predicted chemical shifts for this compound are a direct consequence of the interplay between the inherent electronic properties of the pyridine ring and the influence of the chloro and sulfonic acid substituents.
¹H NMR Spectrum
The pyridine protons typically resonate in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[3] The presence of two additional powerful electron-withdrawing groups, the chloro and sulfonic acid moieties, further deshields the remaining ring protons, pushing their signals even further downfield.
-
H-2: This proton is situated ortho to the nitrogen atom and ortho to the sulfonic acid group. Both groups exert a strong deshielding effect, leading to the prediction of its resonance at the lowest field (9.0 - 9.2 ppm). The lack of adjacent protons results in a predicted singlet multiplicity.
-
H-6: Also ortho to the nitrogen, this proton experiences significant deshielding. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the nitrogen and ortho to the chlorine atom. It will be the most upfield of the three aromatic protons, appearing as a doublet due to coupling with H-6.
¹³C NMR Spectrum
The chemical shifts of the carbon atoms in the pyridine ring are also highly sensitive to substituent effects.[1][2]
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most deshielded among the CH carbons.
-
C-4: The carbon atom bearing the chlorine atom is predicted to be significantly deshielded due to the electronegativity of chlorine.
-
C-3: The carbon attached to the sulfonic acid group will also experience a downfield shift.
-
C-5: This carbon, being the most remote from the strongly electron-withdrawing nitrogen and sulfonic acid groups, is predicted to have the most upfield chemical shift.
Experimental Protocols
This section outlines a standard protocol for the preparation and NMR analysis of a this compound sample.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound.
-
Solvent Selection: Due to the polar and acidic nature of the sulfonic acid group, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for such compounds. Deuterated water (D₂O) is also a possibility, though the acidic proton of the sulfonic acid will exchange with deuterium and will not be observable.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
II. NMR Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 7-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance and sensitivity.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
NMR Experimental Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging data from structurally related compounds and applying fundamental principles of NMR spectroscopy, we have established a robust set of expected spectral parameters. The provided experimental protocols offer a clear and effective methodology for obtaining high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and structural characterization of this compound in various research and development endeavors.
References
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
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Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(8), 874-879. [Link]
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Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 403-455). Elsevier. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Mao, X., & You, X. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1557–o1558. [Link]
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A Guide to the Solid-State Architecture of 4-Chloropyridine-3-sulfonic acid: A Crystallographic Perspective
This technical guide provides an in-depth analysis of the crystal structure of 4-Chloropyridine-3-sulfonic acid, a vital heterocyclic building block in medicinal chemistry. This document moves beyond a simple recitation of methods to offer a cohesive narrative on the rationale behind the crystallographic analysis, the interpretation of the structural data, and the implications for the compound's physicochemical properties. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular architecture to inform their work.
Introduction: The Rationale for Structural Analysis
This compound is more than a simple organohalide; it is a key precursor and structural motif in various pharmacologically active agents. Its unique arrangement of a pyridine ring, a sulfonic acid group, and a chlorine atom imparts specific electronic and steric properties that govern its reactivity and, crucially, its intermolecular interactions. Understanding the precise three-dimensional arrangement of these functional groups in the solid state is paramount. Crystal structure analysis provides definitive insights into molecular geometry, conformation, and, most importantly, the non-covalent interactions—such as hydrogen bonds—that dictate crystal packing, solubility, stability, and bioavailability. This guide elucidates the process of determining and interpreting this critical structural information.
Physicochemical Characteristics
A foundational understanding of the compound's basic properties is essential before delving into its complex crystal structure. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₃S | PubChem[1] |
| Molecular Weight | 193.61 g/mol | PubChem[1] |
| CAS Number | 51498-38-5 | Synchem[2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Appearance | Crystalline Solid | Aozun Yazhou Chemical[3] |
Synthesis and Single Crystal Generation: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the perfection of the crystal used for data collection.
Synthetic Pathway: Hydrolysis of a Sulfonamide Precursor
The reported and validated method for obtaining this compound for crystallographic studies involves the hydrolysis of 4-chloropyridine-3-sulfonamide.[4]
Protocol:
-
Dissolution: 4-chloropyridine-3-sulfonamide is dissolved in a dilute solution of hydrochloric acid.
-
Hydrolysis: The mixture is heated under reflux. The acidic conditions facilitate the nucleophilic attack of water on the sulfur atom of the sulfonamide, leading to the cleavage of the S-N bond and the formation of the sulfonic acid and ammonium chloride.
-
Isolation: Upon cooling, the this compound product crystallizes from the solution.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold water to remove residual acid and salts, and dried under vacuum.
-
Expert Insight: The choice of a hydrolysis reaction is strategic. It often yields a clean product, as the sulfonamide precursor can be rigorously purified, and the inorganic by-products are readily removed during workup. This high-purity starting material is critical for successful crystallization.
Crystallization: The Art of Patient Growth
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step. The method of slow evaporation is the most effective for this compound.
Protocol:
-
Solution Preparation: A saturated solution of purified this compound is prepared in an appropriate solvent (e.g., water or a water/ethanol mixture) at a slightly elevated temperature.
-
Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant, ambient temperature.
-
Crystal Growth: Over several days to weeks, the solvent slowly evaporates, increasing the concentration of the solute beyond its saturation point and allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.
-
Expert Insight: The key to this process is to maintain conditions that are as close to equilibrium as possible. Rapid temperature fluctuations or vibrations can induce rapid precipitation, leading to a polycrystalline powder instead of a single, ordered crystal. The slow, methodical growth minimizes lattice defects, which is essential for obtaining sharp, well-resolved diffraction spots.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Blueprint
SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The workflow is a self-validating system, where the quality of each step directly impacts the final, refined structure.
Experimental Workflow
The process from crystal selection to final data analysis follows a rigorous and logical progression, as illustrated below.
Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using cryo-oil.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations, which improves the quality of the diffraction data. Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction images are recorded by a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for experimental factors (e.g., absorption).
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final model is then validated for geometric and crystallographic consistency.
The Crystal Structure of this compound (CCDC 605122)
The definitive crystal structure of this compound has been determined and its coordinates and structural data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605122.[1] The analysis of this data, published in Acta Crystallographica Section E, reveals a fascinating supramolecular architecture governed by specific hydrogen bonding.[4]
Crystallographic Data Summary
The primary crystallographic parameters provide the fundamental framework of the crystal lattice.
| Parameter | Value |
| CCDC Deposition No. | 605122 |
| Empirical Formula | C₅H₄ClNO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.152 Å, b = 6.486 Å, c = 15.068 Å |
| α = 90°, β = 98.49°, γ = 90° | |
| Volume | 690.1 ų |
| Z (Molecules/Unit Cell) | 4 |
| (Data sourced from the publication associated with CCDC 605122) |
Supramolecular Assembly: A Network of Hydrogen Bonds
The most insightful aspect of this crystal structure is not the geometry of the individual molecule, but how multiple molecules assemble into a stable, three-dimensional lattice. This packing is dominated by a hierarchy of hydrogen bonds.
-
Primary Motif: One-Dimensional Chains via N—H···O Bonds The structure exists as a zwitterion in the solid state, with the acidic proton from the sulfonic acid group having transferred to the basic nitrogen atom of the pyridine ring. This creates a pyridinium cation (N⁺-H) and a sulfonate anion (SO₃⁻). The key interaction is a strong N⁺—H···O⁻ hydrogen bond between the pyridinium proton of one molecule and a sulfonate oxygen of an adjacent molecule.[4] The repetition of this interaction links the molecules head-to-tail, forming infinite one-dimensional chains running through the crystal lattice.
-
Secondary Motif: Linking Chains with C—H···Cl Interactions These primary chains are further organized into a two-dimensional network.[4] This is achieved through weaker, but structurally significant, C—H···Cl hydrogen bonds. In this interaction, a hydrogen atom attached to the pyridine ring acts as a weak donor, interacting with the chlorine atom of a molecule in a neighboring chain. While individually weak, the cumulative effect of these interactions is sufficient to impose a higher order of organization, linking the 1D chains into sheets.
The logical relationship of these interactions is visualized below.
Caption: Hierarchical intermolecular interactions in the crystal structure.
Conclusion
The crystal structure analysis of this compound provides an unambiguous depiction of its solid-state form. The molecule crystallizes as a zwitterion in the monoclinic space group P2₁/n. Its supramolecular architecture is a testament to the directing influence of hydrogen bonds, with strong N⁺—H···O⁻ interactions forming robust one-dimensional chains that are subsequently cross-linked by weaker C—H···Cl bonds to form two-dimensional sheets. This detailed structural knowledge is invaluable for drug development professionals, as it directly influences key solid-state properties like stability, dissolution rate, and polymorphism, all of which are critical parameters in pharmaceutical formulation.
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An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 4-Chloropyridine-3-sulfonic acid
Abstract
This technical guide provides a comprehensive analysis of 4-Chloropyridine-3-sulfonic acid using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these vibrational spectroscopic techniques and their practical application to the structural elucidation of this important pyridine derivative. The guide offers detailed experimental protocols, in-depth spectral interpretation, and a comparative analysis of FT-IR and Raman data, underscoring the synergistic power of these methods. Key vibrational modes are assigned with reference to established literature and computational studies on analogous compounds. This work aims to serve as a definitive resource for the vibrational spectroscopic characterization of this compound and similar substituted pyridines.
Introduction: The Significance of this compound
This compound (C₅H₄ClNO₃S) is a substituted pyridine derivative that holds considerable interest in various chemical and pharmaceutical domains.[1][2] Its bifunctional nature, featuring both a reactive chlorine atom and a sulfonic acid group on a pyridine ring, makes it a versatile building block in organic synthesis.[3] Specifically, it serves as a key intermediate in the synthesis of various pharmaceutical compounds and has potential applications in the development of agrochemicals and as a corrosion inhibitor.[3][4]
Given its role in the synthesis of potentially therapeutic agents, a thorough understanding of its molecular structure and purity is paramount. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure, identify functional groups, and assess the chemical environment of the analyte.[5][6] This guide provides a detailed exploration of the vibrational spectra of this compound, elucidating the characteristic frequencies associated with its constituent functional groups.
Theoretical Foundations: FT-IR and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that both measure the vibrational energies of molecules.[7][8]
-
FT-IR Spectroscopy is an absorption technique where infrared radiation is passed through a sample.[6] Molecules absorb radiation at specific frequencies that correspond to their vibrational modes, provided these vibrations induce a change in the molecule's dipole moment.[8]
-
Raman Spectroscopy is a scattering technique. A monochromatic laser source is used to irradiate a sample, and the scattered light is analyzed.[9] While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift provides information about the vibrational modes of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[8]
The complementary nature of these techniques arises from their different selection rules. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.[5] For a comprehensive structural analysis, employing both methods is highly advantageous.
Experimental Protocols
Sample Preparation
A high-purity, solid sample of this compound should be used for analysis. The compound is typically a solid at room temperature.[4]
-
For FT-IR (ATR): A small amount of the powdered sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Good contact between the sample and the crystal is ensured by applying pressure. This method requires minimal sample preparation.
-
For FT-IR (KBr Pellet): The sample is finely ground with dry potassium bromide (KBr) at a ratio of approximately 1:100.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
For FT-Raman: The powdered sample can be placed in a glass vial or a sample holder for analysis. The non-invasive nature of Raman spectroscopy allows for measurement directly through transparent containers.[6]
Instrumentation and Data Acquisition
The following diagram illustrates a generalized workflow for acquiring FT-IR and Raman spectra.
Caption: Generalized workflow for FT-IR and Raman analysis.
-
FT-IR Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory or a sample compartment for pellets can be used. Data is typically collected in the mid-IR range (4000-400 cm⁻¹).[10]
-
Raman Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is suitable to minimize fluorescence.[7] The spectrum is collected over a relevant Raman shift range.
Spectral Interpretation and Discussion
The vibrational spectrum of this compound is a composite of the vibrational modes of the substituted pyridine ring and the sulfonic acid group. The interpretation will be based on characteristic group frequencies and data from similar molecules, such as pyridine-3-sulfonic acid and other substituted pyridines.[11][12]
Pyridine Ring Vibrations
The vibrational modes of the pyridine ring are expected to be observed in several regions of the spectrum.[13][14]
-
C-H Stretching: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
-
Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range.[11] For 3-monosubstituted pyridines, a band around 1600 cm⁻¹ may show a double maximum.[11]
-
Ring Breathing Mode: A characteristic ring breathing mode for pyridine is typically observed around 1020-1030 cm⁻¹.[11]
-
In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes, will be present in the fingerprint region below 1300 cm⁻¹.
Sulfonic Acid Group (-SO₃H) Vibrations
The sulfonic acid group has several characteristic vibrational modes.[15]
-
O-H Stretching: The O-H stretching vibration of the sulfonic acid group is expected to be a broad band in the 3000-2500 cm⁻¹ region due to strong hydrogen bonding.
-
S=O Asymmetric and Symmetric Stretching: The asymmetric and symmetric stretching vibrations of the SO₂ group are typically strong bands. The asymmetric stretch is expected around 1385 ± 35 cm⁻¹, while the symmetric stretch appears around 1200 ± 35 cm⁻¹.[11][16]
-
S-O(H) Stretching: The stretching vibration of the S-O single bond is expected around 1035 cm⁻¹.[11]
-
SO₂ Deformations: The scissoring and wagging modes of the SO₂ group are found in the 650-500 cm⁻¹ region.[11]
C-Cl and C-S Vibrations
-
C-S Stretching: The C-S stretching vibration is expected to appear in the 760 ± 25 cm⁻¹ region.[11]
-
C-Cl Stretching: The C-Cl stretching vibration for chloropyridines typically falls in the 800-600 cm⁻¹ range.
Tabulated Vibrational Frequencies
The following table summarizes the expected vibrational frequencies and their assignments for this compound, based on literature values for similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FT-IR Activity | Raman Activity | Comments |
| O-H Stretch (Sulfonic Acid) | 3000 - 2500 | Strong, Broad | Weak | Indicative of strong hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong | Characteristic of the pyridine ring. |
| C=C, C=N Ring Stretches | 1600 - 1400 | Medium-Strong | Medium-Strong | Multiple bands are expected.[11] |
| S=O Asymmetric Stretch | ~1350 | Strong | Medium | A key indicator of the sulfonic acid group.[11] |
| S=O Symmetric Stretch | ~1165 | Strong | Medium | Another key indicator of the sulfonic acid group.[16] |
| S-O(H) Stretch | ~1035 | Strong | Medium | May overlap with pyridine ring breathing.[11] |
| Pyridine Ring Breathing | ~1025 | Medium | Strong | A characteristic mode of the pyridine ring.[11] |
| C-S Stretch | ~740 | Medium | Medium | May be coupled with other modes.[11] |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Medium-Strong | Position is sensitive to substitution pattern. |
| SO₂ Deformations | 650 - 500 | Medium | Medium | Includes scissoring and wagging modes.[11] |
Comparative Analysis of FT-IR and Raman Spectra
The synergistic use of FT-IR and Raman spectroscopy provides a more complete vibrational profile of this compound.
-
Functional Group Confirmation: The strong IR activity of the polar S=O and O-H bonds in the sulfonic acid group makes FT-IR ideal for confirming the presence of this functional group.
-
Skeletal Vibrations: The pyridine ring vibrations, particularly the ring breathing mode, are often more prominent in the Raman spectrum due to the change in polarizability during these vibrations.[14]
-
Aqueous Solutions: For applications involving aqueous solutions, Raman spectroscopy is generally more suitable as water is a weak Raman scatterer but a strong IR absorber.[9]
The following diagram illustrates the relationship between molecular vibrations and their typical spectral activity.
Caption: Relationship between vibrational modes and spectral activity.
Applications in Drug Development and Quality Control
The detailed vibrational spectroscopic data presented in this guide can be applied in several key areas of pharmaceutical development:
-
Raw Material Identification: FT-IR and Raman spectroscopy can be used as rapid and reliable methods for verifying the identity and quality of incoming batches of this compound.
-
Reaction Monitoring: In-situ spectroscopic techniques can monitor the progress of reactions involving this compound by tracking the disappearance of reactant peaks and the appearance of product peaks.[10]
-
Polymorph Screening: Raman spectroscopy is particularly sensitive to subtle changes in crystal lattice structure, making it a valuable tool for identifying and characterizing different polymorphic forms of active pharmaceutical ingredients (APIs) derived from this starting material.[7]
-
Contaminant Detection: The unique spectral fingerprint of this compound allows for the detection of impurities or degradation products.
Conclusion
This technical guide has provided a comprehensive overview of the FT-IR and Raman spectroscopic analysis of this compound. By integrating theoretical principles with practical experimental considerations and detailed spectral interpretation, this document serves as a valuable resource for researchers and scientists. The complementary nature of FT-IR and Raman spectroscopy has been highlighted, demonstrating their combined power in providing a complete vibrational signature of the molecule. The data and methodologies presented herein will aid in the structural characterization, quality control, and further application of this important chemical intermediate in the pharmaceutical and chemical industries.
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Mass spectrometry analysis of 4-Chloropyridine-3-sulfonic acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloropyridine-3-sulfonic Acid
Authored by: A Senior Application Scientist
Foreword
The robust analytical characterization of polar, heterocyclic compounds is a cornerstone of modern pharmaceutical development and chemical synthesis. This compound, a key intermediate and potential impurity, presents a unique set of challenges for mass spectrometry due to its polarity, acidic nature, and the presence of a halogen. This guide provides a comprehensive, experience-driven framework for developing and validating a liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound. We will move beyond rote procedures to explore the underlying principles, enabling scientists to not only replicate this method but also to adapt it to analogous analytical challenges.
Foundational Principles: The Analyte and the Approach
This compound is a small molecule characterized by a pyridine ring, a sulfonic acid group, and a chlorine atom. Each of these functional groups influences its behavior in a mass spectrometer.
-
Pyridine Ring: A basic nitrogen atom that is readily protonated, making it suitable for positive ion mode electrospray ionization (ESI).
-
Sulfonic Acid Group: A strong acid (pKa < 2) that will be deprotonated in typical reversed-phase LC mobile phases, making it highly polar and amenable to negative ion mode ESI. This duality offers flexibility in method development.
-
Chlorine Atom: The presence of chlorine (with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will produce a characteristic isotopic pattern in the mass spectrum, serving as a crucial confirmation of identity.
Our strategy will be to leverage these properties to develop a robust Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS method. This platform provides both the quantitative potential of a tandem mass spectrometer and the high-resolution, accurate mass (HRAM) capabilities needed for confident structural elucidation and impurity identification.
Experimental Workflow: From Sample to Spectrum
A successful analysis is not merely the result of an advanced instrument but of a meticulously planned workflow. The following diagram illustrates the logical flow from sample preparation to data interpretation.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloropyridine-3-sulfonic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Chloropyridine-3-sulfonic acid, a key intermediate in pharmaceutical synthesis. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, process optimization, and regulatory compliance in drug development and manufacturing. This document delineates the theoretical underpinnings of its decomposition, outlines robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and discusses potential decomposition pathways and associated hazards. This guide is intended for researchers, chemists, and process safety professionals working with this and structurally related compounds.
Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates
This compound serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a chlorinated pyridine ring and a sulfonic acid moiety, imparts specific reactivity that is beneficial for therapeutic applications. However, these same functional groups can be susceptible to thermal degradation, potentially leading to loss of product, generation of hazardous byproducts, and in worst-case scenarios, uncontrolled exothermic events.
A thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of safe and efficient process development. It informs critical decisions regarding reaction conditions, purification methods, drying temperatures, and long-term storage. For drug development professionals, this knowledge is indispensable for ensuring the quality, safety, and efficacy of the final drug product.
This guide is structured to provide a holistic view of the thermal stability of this compound, beginning with its fundamental physicochemical properties and progressing to detailed methodologies for its thermal analysis and a discussion of its decomposition mechanism.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₃S | [1] |
| Molecular Weight | 193.61 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | Data not available; decomposition may occur at or before melting. The related compound, 4-chloropyridine-3-sulfonamide, decomposes at its melting point of approximately 153 °C.[2] | |
| Solubility | Likely soluble in polar solvents. | [3] |
Experimental Assessment of Thermal Stability
A multi-technique approach is crucial for a comprehensive evaluation of thermal stability. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) each provide unique and complementary information.
General Experimental Workflow
The systematic investigation of thermal stability follows a logical progression from small-scale screening to larger-scale hazard assessment.
Caption: A typical workflow for thermal stability analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It is the primary technique for determining the onset temperature of decomposition.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.
-
Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.
-
Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the resulting TGA curve.
Expected Results:
Based on the decomposition of the related 4-chloropyridine-3-sulfonamide at 153 °C[2], and the general thermal behavior of pyridinium sulfonic acid functionalized ionic liquids (167-240 °C)[6][7], it is anticipated that this compound will exhibit significant mass loss starting in the range of 150-250 °C. The decomposition may occur in multiple steps, corresponding to the loss of different functional groups.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][8] It is used to detect thermal events such as melting, crystallization, and exothermic or endothermic decompositions.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent mass loss before decomposition.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Expected Results:
The DSC thermogram is expected to show a sharp exothermic peak following or overlapping with any endothermic melting event, indicating that decomposition is an energy-releasing process. The onset temperature of the exotherm should correlate with the Tonset observed in the TGA. The area under the exothermic peak can be integrated to quantify the heat of decomposition (ΔHd).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an uncontrolled exothermic reaction.[9][10] It is the gold standard for assessing the potential for a thermal runaway reaction.
Experimental Protocol:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known quantity of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy C to resist corrosion).
-
Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
Data Analysis: The resulting data provides a plot of self-heating rate versus temperature, as well as pressure versus temperature. From this, key safety parameters such as the temperature of no return (TNR) and the time to maximum rate (TMR) can be determined.
Expected Results:
Given the potential for exothermic decomposition indicated by DSC, ARC analysis is critical. The results will quantify the rate of temperature and pressure increase under adiabatic conditions, providing essential data for the design of safety measures such as emergency relief systems.
Decomposition Pathways and Products
Proposed Decomposition Mechanism
The primary decomposition pathway for aryl sulfonic acids at elevated temperatures is desulfonation.[4] This reaction is the reverse of sulfonation and results in the cleavage of the carbon-sulfur bond.
Caption: A simplified proposed decomposition pathway for this compound.
In the case of this compound, the initial step is likely the elimination of sulfur trioxide (SO₃) to form 4-chloropyridine. The SO₃ can further decompose to sulfur dioxide (SO₂). At higher temperatures, the 4-chloropyridine ring can fragment. The presence of chlorine and nitrogen atoms suggests that the ultimate decomposition products in an inert atmosphere could include:
-
Hydrogen chloride (HCl)
-
Sulfur dioxide (SO₂)
-
Oxides of nitrogen (NOx)
-
Various chlorinated aromatic and aliphatic fragments
-
Char
In the presence of oxygen (air), the formation of carbon monoxide (CO) and carbon dioxide (CO₂) would also be expected. The thermal decomposition of highly chlorinated compounds can also lead to the formation of other toxic chlorinated species.[11][12]
Evolved Gas Analysis (EGA)
To definitively identify the decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[4][5] This allows for the real-time analysis of the gases evolved from the sample as it is heated, providing a direct correlation between mass loss events and the chemical identity of the off-gases.
Safety and Handling Considerations
The potential for exothermic decomposition and the release of toxic and corrosive gases necessitates strict safety protocols when handling this compound at elevated temperatures.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Acid-resistant gloves (e.g., butyl rubber or Viton) and a lab coat are required. For larger quantities or situations with a higher risk of exposure, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an acid gas cartridge should be used.
Engineering Controls
-
Ventilation: All heating of this compound must be performed in a certified chemical fume hood.
-
Containment: Reactions should be conducted in appropriate glassware or reactors designed to withstand the expected temperatures and pressures. Secondary containment should be used for storage.
Emergency Procedures
-
Spills: In case of a spill, evacuate the area. For small spills, neutralize with a suitable absorbent material for acids (e.g., sodium bicarbonate or a commercial spill kit) and dispose of as hazardous waste. Do not use combustible materials like sawdust.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the sulfonic acid. Firefighters should wear self-contained breathing apparatus (SCBA).
Conclusion
This compound is a thermally sensitive compound that requires careful handling and a thorough understanding of its decomposition behavior. While specific experimental data is limited, a combination of data from related compounds and established chemical principles allows for a robust assessment of its potential hazards. The primary decomposition pathway is likely desulfonation, leading to the release of corrosive and toxic gases, including SO₂, HCl, and NOx.
It is strongly recommended that any process involving the heating of this compound be preceded by a comprehensive thermal analysis study, including TGA, DSC, and ARC, to determine its specific decomposition profile and to ensure the implementation of appropriate safety measures. The methodologies and insights provided in this guide serve as a foundation for such investigations, promoting safer and more efficient practices in the development and manufacturing of pharmaceuticals.
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Desulfonation reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. (2011). Retrieved from [Link]
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Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (n.d.). Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Acidity and pKa of 4-Chloropyridine-3-sulfonic Acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in solution, profoundly influencing its solubility, membrane permeability, and receptor-binding interactions. For drug development professionals, a thorough understanding of a compound's pKa is indispensable for optimizing absorption, distribution, metabolism, and excretion (ADME) properties and for rational formulation design.[1][2] This guide provides a detailed examination of this compound, a versatile heterocyclic building block used in the synthesis of various pharmaceutical compounds.[3][4] We will explore the structural determinants of its acidity, present a rigorous, field-proven protocol for its experimental pKa determination, and discuss the critical implications of its ionization behavior in the context of medicinal chemistry and pharmaceutical sciences.
Introduction: The Molecular Architecture of this compound
This compound is a substituted pyridine derivative featuring a unique combination of functional groups that impart distinct chemical characteristics.[3] Its structure consists of:
-
A pyridine ring : A basic heterocyclic aromatic system where the nitrogen atom's lone pair of electrons can accept a proton. The pKa of unsubstituted pyridine is approximately 5.2.[5]
-
A sulfonic acid group (-SO₃H) : A strongly acidic functional group that readily donates a proton. Arenesulfonic acids are known to be strong acids, with pKa values often less than zero.[6][7]
-
A chloro group (-Cl) : An electron-withdrawing substituent that influences the electron density of the pyridine ring through a negative inductive effect (-I).
This specific arrangement of a basic nitrogen center, a highly acidic sulfonic acid group, and an electronegative chloro substituent results in complex acid-base behavior and the potential to exist in multiple ionization states, including a zwitterionic form.[6] Understanding the interplay of these groups is key to predicting the molecule's behavior in physiological and formulation environments. The compound serves as a key intermediate in the synthesis of pharmaceuticals, such as sulfonamide derivatives and the anti-inflammatory drug torasemide.[3][8][9]
Synthesis Overview
The synthesis of this compound typically involves the sulfonation of a pyridine precursor followed by chlorination. A common and efficient route utilizes 4-hydroxypyridine-3-sulfonic acid as a key intermediate.[3] This intermediate is prepared by the sulfonation of 4-hydroxypyridine. The subsequent conversion to the final product is achieved by reacting the intermediate with chlorinating agents like phosphorus oxychloride and phosphorus trichloride, followed by hydrolysis.[8]
Theoretical Framework: Unpacking the Acidity and pKa
This compound is a diprotic acid, meaning it can donate two protons. This gives rise to two distinct pKa values corresponding to the deprotonation of the sulfonic acid group (pKa₁) and the pyridinium ion (pKa₂).
-
pKa₁ (Sulfonic Acid Group) : The sulfonic acid moiety is exceptionally acidic due to the high electronegativity of the oxygen atoms and the resonance stabilization of the resulting sulfonate anion (-SO₃⁻). Its pKa is expected to be very low, likely below 0. This group will be fully deprotonated and exist as the sulfonate anion across the entire physiological pH range.[6][10]
-
pKa₂ (Pyridine Nitrogen) : The basicity of the pyridine nitrogen is significantly influenced by the attached substituents.
-
Sulfonate Group : Once deprotonated, the negatively charged sulfonate group (-SO₃⁻) has an electron-donating effect, which would typically increase the basicity (raise the pKa) of the pyridine nitrogen compared to pyridine itself.
-
Chloro Group : The chlorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring.[5] This destabilizes the conjugate acid (the protonated pyridinium ion) and reduces the basicity of the nitrogen, thereby lowering its pKa.[5][11]
-
The net effect is a balance between these opposing influences. The strong electron-withdrawing nature of the chloro group is expected to dominate, making the pyridine nitrogen in this molecule less basic than in unsubstituted pyridine. Therefore, the pKa₂ is anticipated to be lower than 5.2.
The molecule's ionization states are pH-dependent, transitioning from a cationic form at very low pH to a zwitterionic (and neutral overall) form, and finally to an anionic form at higher pH.
Caption: Acid-base equilibria of this compound.
Experimental pKa Determination: A Potentiometric Titration Protocol
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12][13][14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base or acid) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[12]
Rationale for Method Selection
-
Expertise & Experience: Potentiometry is chosen over other methods like spectrophotometry because it directly measures the hydrogen ion activity (pH), providing a robust and fundamental assessment of the acid-base equilibrium.[13] While spectrophotometry is excellent for compounds with a chromophore near the ionization site, its accuracy can be compromised by impurities that also absorb UV-Vis radiation.[14] Potentiometry is less susceptible to such interferences, making it a more trustworthy method for initial characterization.
-
Trustworthiness: The protocol incorporates self-validating steps. Calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) ensures the accuracy of the primary measurement.[12] Plotting the first and second derivatives of the titration curve provides a more precise, mathematical determination of the equivalence points, reducing subjective interpretation of the inflection point.
Step-by-Step Methodology
Caption: Workflow for pKa determination by potentiometric titration.
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of at least three different pH values (e.g., 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[12]
-
Analyte Solution Preparation: Accurately weigh a sample of this compound and dissolve it in deionized, CO₂-free water to a concentration of approximately 1-10 mM. A constant ionic strength is maintained by adding a background electrolyte like 0.15 M KCl.[12]
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free, as dissolved CO₂ can interfere with the titration of the second, weaker acidic proton.
-
Inert Atmosphere: Place the analyte solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which forms carbonic acid and would otherwise buffer the solution and obscure the second equivalence point.[12]
-
Titration Process: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Begin stirring at a constant rate. Add the 0.1 M NaOH titrant in small, precise increments using a calibrated burette.[6]
-
Data Acquisition: Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12 to ensure the complete titration curve is captured.[6]
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the two equivalence points (the points of steepest inflection) by calculating and plotting the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa values are determined from the pH at the half-equivalence points. The pKa₂ corresponds to the pH at the volume of NaOH halfway to the second equivalence point.[12] Due to the very strong acidity of the sulfonic acid group, pKa₁ will likely not be observable via titration in an aqueous medium.
-
| Parameter | Description | Rationale |
| Analyte Conc. | 1-10 mM | Sufficiently concentrated for accurate detection but minimizes solubility issues. |
| Titrant | 0.1 M NaOH (carbonate-free) | Strong base to ensure complete deprotonation; carbonate-free to prevent interference.[14] |
| Ionic Strength | Maintained with 0.15 M KCl | Keeps the activity coefficients of ions relatively constant throughout the titration.[12] |
| Atmosphere | Nitrogen Purge | Prevents absorption of atmospheric CO₂, which would create a buffer system and distort the titration curve.[12] |
| Temperature | 25 °C ± 0.5 °C | pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility. |
Significance in Drug Development
The pKa of an active pharmaceutical ingredient (API) is a cornerstone of drug design and development, directly impacting its ADME profile.[1][15]
Absorption and Bioavailability
The degree of a drug's ionization, dictated by its pKa and the pH of its environment, is a critical factor for its absorption.[16][17] According to the pH-partition hypothesis, only the uncharged (neutral) form of a drug can readily diffuse across lipid-rich biological membranes, such as the gastrointestinal lining and the blood-brain barrier.[1]
-
Stomach (pH 1-3): this compound will exist primarily in its zwitterionic form. This form is neutral overall but possesses localized charges, which can hinder passive diffusion.
-
Intestine (pH 6-7.5): As the pH increases beyond pKa₂, the molecule will become predominantly anionic. The negative charge will significantly reduce its ability to cross cell membranes, leading to poor oral absorption.[17]
This ionization behavior is crucial for predicting where a drug will be absorbed in the GI tract and informs strategies for formulation, such as the use of enteric coatings to bypass the acidic stomach environment.[16]
Caption: Influence of pKa and GI tract pH on drug permeation.
Formulation and Solubility
The pKa value is essential for developing stable and effective drug formulations.[2][16]
-
Solubility: Ionized forms of a drug are generally more water-soluble than their neutral counterparts.[16] The high acidity of the sulfonic acid group ensures that this compound and its derivatives will have good aqueous solubility at most pH values. This is advantageous for developing parenteral (injectable) formulations.
-
Salt Selection: For basic drugs, knowledge of pKa helps in selecting appropriate counterions to form salts with optimal solubility, stability, and bioavailability. For acidic compounds like this, forming salts with basic counterions can further enhance solubility and processing characteristics.
Conclusion
This compound presents a fascinating case study in molecular acid-base chemistry. Its diprotic nature, governed by a strongly acidic sulfonic acid group and a moderately basic pyridine nitrogen modulated by a deactivating chloro substituent, dictates its ionization state across different pH environments. A precise determination of its pKa values, ideally through a rigorous method like potentiometric titration, is not merely an academic exercise. For scientists in drug discovery and development, these values are critical predictors of a molecule's pharmacokinetic and formulation behavior. A comprehensive understanding of the principles and methodologies outlined in this guide enables researchers to make informed decisions in the design of new chemical entities and the development of effective pharmaceutical products.
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Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available from: [Link]
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Avdagić, A., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available from: [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Available from: [Link]
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Tehan, B. G., et al. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. Available from: [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Cerfontain, H., et al. (1985). Solutes in sulfuric acid 4: Ionization of arenesulfonic acids; determination of pKa values by UV techniques. ResearchGate. Available from: [Link]
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Bojarová, P., et al. (2018). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]
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Introduction: The Dynamic Nature of Substituted Pyridines
An In-depth Technical Guide to the Tautomerism of 4-Chloropyridine-3-sulfonic acid
This guide provides a comprehensive technical overview of the tautomeric phenomena in this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural dynamics of this and similar heterocyclic compounds. We will explore the theoretical underpinnings of its tautomerism, present detailed experimental protocols for characterization, and outline a robust computational workflow for predictive analysis.
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's physical, chemical, and biological properties.[1][2] In heterocyclic systems like pyridine, prototropic tautomerism—the migration of a proton—is particularly prevalent and has been the subject of extensive study.[3][4] The equilibrium between tautomers can be influenced by a variety of factors including the nature and position of substituents, solvent polarity, temperature, and pH.[5][6]
Classic examples include the well-documented equilibrium between 2-hydroxypyridine and its pyridone form, where the equilibrium often favors the pyridone tautomer due to amide resonance stabilization, despite the aromaticity of the hydroxy form.[3][7][8] Similarly, 4-hydroxypyridine exists predominantly as 4-pyridone.[9][10] This stands in contrast to aminopyridines, which typically favor the amino form over the imino tautomer.[10]
This compound presents a unique and compelling case for tautomeric investigation. The presence of both a strongly acidic sulfonic acid group (-SO₃H) and a basic pyridine nitrogen atom sets the stage for intramolecular proton transfer, leading to the potential for zwitterionic forms to play a significant role in the tautomeric equilibrium.[11][12] Understanding the predominant tautomeric forms of this molecule is critical for predicting its reactivity, solubility, crystal packing, and interactions with biological targets.
Potential Tautomeric Forms of this compound
The key to understanding the tautomerism of this compound lies in considering the possible locations for the mobile proton from the sulfonic acid group. The primary site of protonation is the pyridine ring nitrogen. This leads to two principal tautomeric forms: a neutral form and a zwitterionic (or inner salt) form.
-
Tautomer A (Neutral Form): In this form, the sulfonic acid group is protonated, and the pyridine nitrogen is uncharged.
-
Tautomer B (Zwitterionic Form): This form arises from an intramolecular acid-base reaction where the acidic proton from the sulfonic acid group transfers to the basic pyridine nitrogen. This results in a negatively charged sulfonate group (-SO₃⁻) and a positively charged pyridinium cation (N⁺-H).
The equilibrium between these two forms is the central question in the study of this molecule's structure.
Caption: Proposed prototropic tautomeric equilibrium in this compound.
Based on studies of similar compounds containing both acidic and basic centers, such as amino acids and other pyridine sulfonic acids, the zwitterionic form is often highly stabilized, particularly in the solid state and in polar solvents.[11][12] The stability of the zwitterion is driven by the formation of strong electrostatic interactions and potential hydrogen bonding.
Experimental Characterization of Tautomeric Equilibrium
A multi-pronged experimental approach is essential to unambiguously characterize the tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive technique for studying tautomerism in solution.[13][14][15] Because the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each form can be observed.[13]
Core Principle: The chemical shifts of protons and carbons are highly sensitive to the local electronic environment. The protonation state of the pyridine nitrogen and the sulfonic acid group will induce significant and predictable changes in the chemical shifts of the ring protons and carbons.
-
¹H NMR: In the zwitterionic form (Tautomer B), the protonation of the ring nitrogen will cause a significant downfield shift (to higher ppm) of the adjacent ring protons (at C2 and C6) compared to the neutral form (Tautomer A). The N-H proton itself may be observable, though its signal can be broad and may exchange with solvent protons.
-
¹³C NMR: The carbon atoms of the pyridine ring, particularly C2, C4, and C6, will also experience shifts upon nitrogen protonation. These shifts provide an additional layer of evidence for the dominant tautomeric form.
-
¹⁵N NMR: If isotopic labeling is feasible, ¹⁵N NMR provides direct insight into the hybridization and protonation state of the nitrogen atom, offering a large chemical shift difference between a neutral pyridine and a protonated pyridinium species.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, and a less polar solvent like acetone-d₆ if solubility permits). The choice of solvent can shift the equilibrium, providing valuable data.[16]
-
-
Data Acquisition:
-
Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals for the observed species.
-
-
Data Analysis:
-
Identify the sets of signals corresponding to each tautomer.
-
Integrate the non-overlapping signals for each tautomer in the ¹H spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
Calculate the equilibrium constant (Keq = [Tautomer B] / [Tautomer A]).
-
-
Variable Temperature (VT) NMR:
-
Acquire spectra at different temperatures. Changes in Keq with temperature can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process. At higher temperatures, signal broadening or coalescence may be observed if the rate of interconversion approaches the NMR timescale, providing kinetic information.[14]
-
| Parameter | Expected Observation for Neutral Form (A) | Expected Observation for Zwitterionic Form (B) | Rationale |
| ¹H Chemical Shift (H2, H6) | More upfield (lower ppm) | More downfield (higher ppm) | Deshielding effect of N⁺-H in the pyridinium ring. |
| ¹³C Chemical Shift (C2, C6) | More upfield | More downfield | Electron-withdrawing effect of the protonated nitrogen. |
| Solvent Effect (Polar) | Decreased population | Increased population | Polar solvents stabilize the charged zwitterionic form. |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often possess distinct electronic structures and thus different absorption spectra.[5][17]
Core Principle: The π-electron system of the pyridine ring is altered upon protonation of the nitrogen. The neutral pyridine ring (Tautomer A) and the pyridinium ring (Tautomer B) will have different π→π* transition energies, resulting in different absorption maxima (λ_max).
Experimental Protocol: UV-Vis Analysis of Tautomerism
-
Sample Preparation:
-
Prepare stock solutions of this compound in solvents of varying polarity (e.g., water, ethanol, acetonitrile, dioxane).
-
Prepare a series of buffered aqueous solutions across a wide pH range to study the effects of protonation/deprotonation on the equilibrium.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Analyze the spectra for the presence of distinct absorption bands or isosbestic points, which are indicative of an equilibrium between two species.
-
Correlate the changes in the spectra with solvent polarity. A shift towards the λ_max characteristic of the zwitterion is expected in more polar solvents.[18][19]
-
By analyzing the absorbance at wavelengths where one tautomer absorbs preferentially, the equilibrium constant can be estimated in different media.[17][20]
-
Computational Modeling: A Predictive and Corroborative Tool
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[3][21][22] It allows for the prediction of the relative stabilities of tautomers and their spectroscopic properties, providing a framework for interpreting experimental data.
Core Principle: DFT calculations can determine the minimum energy structures of the potential tautomers and calculate their relative Gibbs free energies (ΔG). The tautomer with the lower calculated ΔG is predicted to be the more stable and thus more abundant form at equilibrium.
Computational Workflow
Caption: Combined computational and experimental workflow for tautomer analysis.
-
Structure Generation: Build the initial 3D structures of both the neutral (A) and zwitterionic (B) tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each structure.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: Since tautomeric equilibria are highly sensitive to the environment, repeat the energy calculations using a continuum solvation model (e.g., PCM or SMD) to simulate the effect of different solvents (water, DMSO, etc.).[6]
-
Spectroscopic Prediction:
-
NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹H and ¹³C chemical shifts for the optimized geometries. These can be directly compared to experimental values.
-
UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum for each tautomer.[17]
-
-
Analysis: Compare the calculated relative energies (ΔG) with the experimentally determined Keq. Correlate the predicted NMR and UV-Vis spectra with the experimental spectra to confirm signal assignments and validate the computational model.
Conclusion and Outlook
The tautomerism of this compound is a nuanced interplay of aromaticity, intramolecular proton transfer, and solvent stabilization. While the neutral form maintains the aromaticity of the pyridine ring, the zwitterionic tautomer is likely to be significantly stabilized by strong electrostatic interactions and solvation in polar media. A definitive characterization requires a synergistic approach, combining high-resolution NMR and UV-Vis spectroscopy with robust DFT calculations.
The methodologies outlined in this guide provide a comprehensive framework for researchers to elucidate the structural dynamics of this molecule. Such an understanding is not merely academic; it is a prerequisite for rational drug design, materials science, and process chemistry, where the specific tautomeric form dictates the molecule's behavior and function.
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]
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New cases of prototropic tautomerism in substituted pyridines. ResearchGate. [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]
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Prototropic tautomerism in unsymmetrically substituted 2,6- dihydroxypyridines. University of Portsmouth. [Link]
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Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. National Institutes of Health (NIH). [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
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Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher. [Link]
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The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]
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Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
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Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Taylor & Francis Online. [Link]
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Tautomers of substituted Pyridines. Sciencemadness Discussion Board. [Link]
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The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. [Link]
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Prototropic tautomerism of heteroaromatic compounds. Semantic Scholar. [Link]
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Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Research Portal. [Link]
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Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
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Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. PubMed. [Link]
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Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
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Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Institutes of Health (NIH). [Link]
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Substitution in the Pyridine Series: Effect of Substituents. Semantic Scholar. [Link]
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Zwitterion. Wikipedia. [Link]
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Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. PubMed. [Link]
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Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. RSC Publishing. [Link]
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A Technical Guide to Quantum Chemical Calculations for 4-Chloropyridine-3-sulfonic acid: A Drug Development Perspective
Introduction: The Significance of 4-Chloropyridine-3-sulfonic acid
This compound is a substituted pyridine derivative of considerable interest in the pharmaceutical and chemical research sectors.[1] Its molecular structure, featuring a pyridine ring functionalized with both an electron-withdrawing chlorine atom and a strongly acidic sulfonic acid group, makes it a versatile building block.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-inflammatory drugs.[1][2][3] For drug development professionals, a deep understanding of its electronic structure, reactivity, and intermolecular interaction potential is paramount.
Quantum chemical calculations provide a powerful in-silico lens to elucidate these properties at a molecular level. By modeling the molecule's behavior, we can predict its stability, reactivity hotspots, and how it might interact with a biological target, thereby accelerating the drug discovery and design process. This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, grounded in the principles of Density Functional Theory (DFT).
Theoretical Framework: Why Density Functional Theory?
For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction.
The choice of a specific functional and basis set is a critical decision in any DFT calculation, directly influencing the accuracy of the results.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It combines the strengths of Hartree-Fock theory with local and non-local exchange and correlation functionals. It is well-validated for a wide range of organic molecules, including substituted pyridines, and provides reliable geometric and electronic property predictions.[4][5][6][7]
-
Basis Set - 6-311+G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set is a robust choice for this system.
-
6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
+: Diffuse functions are added for heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule.
-
(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and non-covalent interactions.
-
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of each step inform the reliability of the next.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the most stable 3D conformation of the molecule and confirm it is a true energy minimum.
Methodology:
-
Structure Input:
-
Calculation Setup:
-
Select a computational chemistry software package (e.g., Gaussian, ORCA).
-
Specify the calculation type as "Optimization + Frequencies".
-
Define the theoretical model: B3LYP/6-311+G(d,p).
-
Initiate the calculation. The software will iteratively adjust the molecular geometry to minimize the total electronic energy.
-
-
Validation:
-
Upon completion, inspect the output file. The optimization should converge according to the software's criteria.
-
Crucially, examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure must be re-optimized.
-
The output will also provide the zero-point vibrational energy and thermal corrections to the electronic energy.
-
Analysis of Molecular Properties: From Structure to Function
Once a validated minimum energy structure is obtained, we can calculate and analyze the electronic properties that govern the molecule's behavior.
Molecular Geometry
The optimized geometry provides the most stable arrangement of atoms. Key bond lengths and angles can be extracted and compared with experimental data from crystallographic studies, if available, to validate the chosen level of theory.
| Parameter | Description | Predicted Significance |
| C-Cl Bond Length | The distance between the carbon and chlorine atoms on the pyridine ring. | Influences the susceptibility of this position to nucleophilic attack. |
| C-S Bond Length | The distance between the pyridine ring and the sulfur atom. | Reflects the strength of the connection of the sulfonic acid group. |
| S-O Bond Lengths | The distances between the sulfur and oxygen atoms. | Provides insight into the delocalization of charge within the sulfonyl group. |
| Pyridine Ring Planarity | The dihedral angles defining the pyridine ring. | Deviations from planarity can impact aromaticity and interaction with planar biological structures. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9]
-
HOMO: Represents the outermost electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the lowest energy site for accepting an electron. The energy of the LUMO is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[7][10] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.
| Property | Description | Implication for Drug Development |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (e.g., in metabolic reactions). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (e.g., from a biological nucleophile). |
| ΔE (ELUMO - EHOMO) | The energy gap between the frontier orbitals. | A larger gap suggests greater stability and potentially lower toxicity due to unwanted reactions. |
Molecular Electrostatic Potential (MESP)
The MESP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[11]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for favorable interactions with positive charges (electrophilic attack, hydrogen bond accepting).
-
Positive Regions (Blue): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for favorable interactions with negative charges (nucleophilic attack, hydrogen bond donating).
-
Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar moieties.
For this compound, the MESP map would likely reveal highly negative potential around the sulfonyl oxygens and the pyridine nitrogen, marking them as primary sites for hydrogen bonding and electrostatic interactions with a receptor.
Caption: Relationship between calculated quantum properties and their application in drug discovery.
Conclusion: Integrating Theory with Practice
Quantum chemical calculations provide an indispensable, predictive framework for understanding the chemical and physical properties of this compound. By employing a robust theoretical model like DFT (B3LYP/6-311+G(d,p)), researchers can move beyond a 2D structural representation to a dynamic 3D model rich with electronic information. The insights gained from geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping are not merely academic; they provide actionable intelligence for the rational design of new therapeutics. This computational approach allows for the pre-screening of molecular stability, the identification of potential metabolic liabilities, and the prediction of key binding interactions, ultimately streamlining the path from chemical intermediate to viable drug candidate.
References
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Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
-
R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 51498-38-5 | Product Name : this compound. Retrieved from [Link]
-
Varghese, H. T., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. Asian Journal of Chemistry, 19(4), 2627-2632. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]
-
ResearchGate. (2016). Crystal structure and DFT calculations. Retrieved from [Link]
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Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO – LUMO energy levels and the interfacial plots of the molecular.... Retrieved from [Link]
-
MDPI. (2023, March 15). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Chloropyridine-3-sulfonic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 4-chloropyridine-3-sulfonic acid, a valuable intermediate in pharmaceutical and materials science. The synthesis commences with the readily available 4-hydroxypyridine-3-sulfonic acid. The core of the transformation is a robust chlorination process, yielding the target compound in high purity. This guide elucidates the underlying chemical principles, provides a meticulously detailed experimental procedure, and outlines the necessary characterization and safety protocols to ensure a successful and reproducible synthesis.
Introduction
This compound and its derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the chloro, sulfonyl, and pyridine moieties provides multiple reaction sites for further chemical elaboration. Specifically, this compound serves as a key precursor for certain anti-inflammatory agents and sulfonamide-based drugs.[1][2] The conversion of 4-hydroxypyridine-3-sulfonic acid to its 4-chloro counterpart is a critical step that significantly enhances its utility as a synthetic intermediate by replacing a less reactive hydroxyl group with a more versatile chloro substituent.
This application note details a well-established method for this conversion, primarily focusing on the chlorination of 4-hydroxypyridine-3-sulfonic acid using a combination of phosphorus oxychloride, phosphorus trichloride, and chlorine gas.[1][3][4] This process has been demonstrated to be efficient and scalable, affording high yields of the desired product.
Reaction Mechanism and Scientific Rationale
The conversion of 4-hydroxypyridine-3-sulfonic acid to this compound involves the transformation of the pyridinol hydroxyl group into a chlorine atom and the sulfonic acid into a sulfonyl chloride, which is subsequently hydrolyzed. The tautomeric nature of 4-hydroxypyridine, existing in equilibrium with its pyridone form, plays a crucial role in its reactivity.
The reaction proceeds through the following key stages:
-
Activation of the Hydroxyl Group: Phosphorus oxychloride and phosphorus trichloride act as activating agents for the hydroxyl group on the pyridine ring, converting it into a better leaving group.
-
Chlorination: Chlorine gas then serves as the chlorine source for the nucleophilic substitution reaction, replacing the activated hydroxyl group with a chlorine atom.[1]
-
Conversion of Sulfonic Acid to Sulfonyl Chloride: The reaction conditions also facilitate the conversion of the sulfonic acid group to a sulfonyl chloride.
-
Hydrolysis (Work-up): The resulting 4-chloropyridine-3-sulfonyl chloride is then hydrolyzed during the aqueous work-up to yield the final product, this compound.
Figure 1: A simplified diagram illustrating the key stages in the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established industrial processes and is intended for execution by trained chemists in a well-equipped laboratory.[3][4]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 | 175.16 | 56.3 g (0.32 mol) | Starting material.[5] |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 25 g (0.16 mol) | Dehydrating and chlorinating agent. |
| Phosphorus trichloride (PCl₃) | 7719-12-2 | 137.33 | 103 g (0.75 mol) | Chlorinating agent. |
| Chlorine gas (Cl₂) | 7782-50-5 | 70.90 | 44.5 g (0.62 mol) | Chlorine source. |
| Toluene | 108-88-3 | 92.14 | As needed | Solvent for work-up. |
| Water (Deionized) | 7732-18-5 | 18.02 | As needed | For work-up. |
Equipment
-
Three-necked round-bottom flask (1 L) equipped with a reflux condenser, mechanical stirrer, gas inlet tube, and a thermometer.
-
Heating mantle.
-
Gas flow meter.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a fume hood are mandatory.
Step-by-Step Procedure
Figure 2: A flowchart outlining the key steps in the synthesis and purification of this compound.
-
Reaction Setup: In a fume hood, charge a 1 L three-necked round-bottom flask with phosphorus oxychloride (25 g, 0.16 mol) and phosphorus trichloride (103 g, 0.75 mol).
-
Addition of Starting Material: With stirring, add 4-hydroxypyridine-3-sulfonic acid (56.3 g, 0.32 mol) to the flask.
-
Initial Heating: Heat the mixture under reflux to approximately 80°C.
-
Chlorination: Introduce chlorine gas (44.5 g, 0.62 mol) into the reaction mixture over a period of 3 to 4 hours. During this addition, the reflux temperature will gradually increase to 103-108°C.[3][4]
-
Reaction Completion: Allow the reaction to proceed for an additional 20 hours with continuous stirring. The temperature should be maintained between 105-110°C, and the initially yellowish solution will become almost clear.[3][4]
-
Cooling: After the reaction is complete, cool the mixture to approximately 50°C.
-
Removal of Excess Reagents: Completely distill off the excess phosphorus oxychloride and phosphorus trichloride under a vacuum.[3]
-
Work-up: Take up the residue in toluene. Carefully and portion-wise, add water to the toluene solution with external cooling to hydrolyze any remaining phosphorus halides and the intermediate sulfonyl chloride.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic phase. Wash the organic phase with water.
-
Solvent Removal: Remove the toluene from the organic phase by rotary evaporation to yield the crude this compound.
-
Purification: The final product can be further purified by vacuum distillation.[3][4]
Characterization and Data
The intermediate product, 4-chloropyridine-3-sulfonyl chloride, can be characterized before the final hydrolysis step.
| Analytical Data for 4-Chloropyridine-3-sulfonyl chloride | |
| Appearance | Colorless melt |
| Melting Point | 44°C[3][4] |
| ¹H-NMR (CDCl₃) | 7.70 (d, 1H), 8.80 (d, 1H), 9.20 (s, 1H)[3] |
| Purity (HPLC) | >98%[3] |
The final product, this compound, can be characterized by standard spectroscopic methods.
| Analytical Data for this compound | |
| Molecular Formula | C₅H₄ClNO₃S[6] |
| Molecular Weight | 193.61 g/mol [6] |
| Appearance | White to off-white solid |
| ¹H-NMR (D₂O) | Expected signals for the pyridine protons. |
| Mass Spectrometry | [M-H]⁻ at m/z 192.96 |
Safety and Handling
-
Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle with extreme care in a fume hood.
-
Chlorine gas is highly toxic and a respiratory irritant. Ensure a well-ventilated area and proper gas handling equipment.
-
The reaction generates HCl gas as a byproduct, which is corrosive. Use a gas scrubber to neutralize the off-gases.
-
Always wear appropriate Personal Protective Equipment (PPE) , including safety glasses, a lab coat, and acid-resistant gloves.
Conclusion
The synthesis of this compound from 4-hydroxypyridine-3-sulfonic acid is a well-defined and reproducible process. By carefully controlling the reaction parameters, particularly temperature and the rate of chlorine gas addition, high yields of the desired product can be achieved. The protocol described herein, along with the provided safety and characterization data, offers a comprehensive guide for researchers in the fields of medicinal chemistry and materials science.
References
- Process for the preparation of chloropyridine sulphonic acid chlorides.
- Process for the preparation of chloropyridine sulfonyl chloride.
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
4-Chloro-3-pyridinesulfonamide. PubChem. [Link]
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Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. [Link]
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Application Notes & Protocols: 4-Chloropyridine-3-sulfonic Acid as a Versatile Precursor for the Synthesis of Novel Carbonic Anhydrase Inhibitors
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are fundamental to life.[1][2] They catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This process is critical for a host of physiological functions, including pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][4]
Given their central role, the dysfunction of CAs is implicated in numerous pathologies. This has established them as significant therapeutic targets for a range of diseases, including glaucoma, edema, epilepsy, and, more recently, cancer.[4][5][6] Carbonic Anhydrase Inhibitors (CAIs) are a class of drugs that block the activity of these enzymes. The primary mechanism of action for the most prominent class of CAIs, the sulfonamides, involves the coordination of the deprotonated sulfonamide moiety (R-SO₂NH⁻) to the catalytic Zn²⁺ ion within the enzyme's active site, thereby preventing the binding of substrate molecules.[1][7][8]
The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to form hydrogen bonds, which can improve pharmacokinetic profiles and target binding affinity.[9] This guide focuses on the strategic use of 4-chloropyridine-3-sulfonic acid , a key precursor that marries the beneficial properties of the pyridine core with the essential zinc-binding sulfonamide group, while providing a reactive handle for molecular diversification to achieve isoform-selective inhibition.
The Strategic Advantage of this compound
This compound is an ideal starting material for building libraries of novel CAIs for several reasons:
-
Core Structure: It provides the foundational pyridine-3-sulfonamide scaffold, which has been proven effective for CA inhibition.
-
Ready Conversion: The sulfonic acid group can be readily converted into the corresponding sulfonamide, the crucial zinc-binding group.
-
Chemical Handle for Diversification: The chlorine atom at the 4-position is a versatile site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various "tail" fragments, which is a key strategy for tuning the inhibitor's properties and achieving selectivity for different CA isoforms.[10][11][12] By modifying the tail, researchers can exploit differences in the amino acid residues at the entrance of the active site of various CA isozymes.
The overall synthetic strategy is visualized below.
Caption: General workflow for synthesizing CAIs from this compound.
Synthetic Protocols: From Precursor to Potent Inhibitors
The following protocols provide a step-by-step guide for the synthesis and diversification of carbonic anhydrase inhibitors starting from this compound.
Protocol 1: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
Causality: The conversion of the sulfonic acid to a more reactive sulfonyl chloride is a critical activation step. Reagents like phosphorus oxychloride (POCl₃) are effective for this transformation, replacing the hydroxyl group of the sulfonic acid with a chlorine atom, making it susceptible to nucleophilic attack by amines.[13]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid (as a stand-in precursor, demonstrating the core reaction)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of 4-hydroxypyridine-3-sulfonic acid (1.0 mol), phosphorus oxychloride (3.5 mol), and N,N-dimethylaniline (1.1 mol).
-
Heating: Heat the mixture under reflux for approximately 4 hours. The reaction progress can be monitored by HPLC.
-
Solvent Removal: After the reaction is complete, remove the excess phosphorus oxychloride and the toluene (if used as a co-solvent) under vacuum.
-
Work-up: Carefully add the cooled residue to ice water with vigorous stirring. The 4-chloropyridine-3-sulfonyl chloride will precipitate or can be extracted with a suitable organic solvent like dichloromethane.
-
Isolation: The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-chloropyridine-3-sulfonyl chloride as a solid with a melting point around 44°C.[13] The structure can be confirmed by ¹H-NMR, which should show characteristic signals for the pyridine protons.[13]
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonamide
Causality: This step introduces the essential zinc-binding sulfonamide group. The highly electrophilic sulfur atom of the sulfonyl chloride readily reacts with ammonia, a nucleophile, to form the stable sulfonamide bond.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Aqueous ammonia (e.g., 25-30% solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the 4-chloropyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent like DCM or THF in a flask.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Ammonia Addition: Add an excess of concentrated aqueous ammonia dropwise to the stirred solution. Maintain the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Isolation: A precipitate of 4-chloropyridine-3-sulfonamide will form. Collect the solid by filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold organic solvent (like ether) to remove impurities. The product can be further purified by recrystallization if necessary. This compound serves as the key intermediate for diversification.[14]
Protocol 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)
Causality: The electron-withdrawing nature of the pyridine nitrogen and the adjacent sulfonyl group activates the C4 position, making the chloro atom a good leaving group for SNAr reactions. This allows for the introduction of various "tail" moieties to probe the active site of different CA isoforms.
General Procedure (Example with an Amine Nucleophile):
-
Reaction Setup: In a reaction vial, combine 4-chloropyridine-3-sulfonamide (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or triethylamine, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Heating: Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final 4-substituted pyridine-3-sulfonamide inhibitor.
Example Application - "Click Tailing": A powerful extension of this method involves first substituting the chloro group with sodium azide to form 4-azidopyridine-3-sulfonamide. This azide intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a wide variety of terminal alkynes.[12] This approach dramatically expands the diversity of accessible inhibitor structures.[12][15]
Physicochemical Characterization of Inhibitors
To ensure the identity and purity of the synthesized compounds, a standard suite of analytical techniques is employed.
| Technique | Purpose | Expected Outcome/Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the covalent structure, proton/carbon environments, and successful substitution at the C4 position.[16] |
| Mass Spectrometry | Molecular Weight Confirmation | Provides the exact mass of the synthesized compound, confirming its elemental composition.[17] |
| HPLC | Purity Assessment | Determines the purity of the final compound, which should typically be >95% for biological testing.[13] |
Biological Evaluation: In Vitro CA Inhibition Assay
The efficacy of the synthesized compounds as CA inhibitors is determined by measuring their inhibition constants (Kᵢ) against a panel of human (h) CA isoforms (e.g., cytosolic hCA I and II, and tumor-associated hCA IX and XII).
Protocol 4: Colorimetric Esterase Assay for CA Inhibition
Causality: While the physiological reaction of CA is CO₂ hydration, many CAs also exhibit esterase activity. This activity can be conveniently monitored using a chromogenic substrate like p-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), which can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction in a dose-dependent manner.[4][18]
Caption: Workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.
Materials:
-
Human CA isoforms (e.g., hCA I, II, IX, XII), recombinant
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Synthesized test compounds and a standard inhibitor (e.g., Acetazolamide)
-
DMSO or other suitable organic solvent
-
96-well microplates
-
Microplate reader capable of kinetic measurements at ~400 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare stock solutions of test compounds and the standard inhibitor in DMSO.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.[4]
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a small volume of the test compound solution (in various concentrations) or DMSO (for control wells).
-
Add the CA enzyme working solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm over time (e.g., every 30 seconds for 10-20 minutes).[4]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Sample Data Presentation: The results are typically presented in a table comparing the inhibition constants (Kᵢ) across different isoforms to evaluate potency and selectivity.
| Compound | R-Group at C4 | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Kᵢ hCA XII (nM) |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.8 |
| Compound X | 4-(1H-pyrazol-1-yl) | 169 | 58.5 | 19.5 | 16.8 |
| Compound Y | 4-(piperazin-1-yl) | 5400 | 1238 | 652 | 768 |
| (Data is representative and adapted from published literature for illustrative purposes).[11][19] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor in the field of medicinal chemistry for the development of carbonic anhydrase inhibitors. Its structure allows for the straightforward installation of the essential sulfonamide pharmacophore and provides a strategic C4 position for diversification. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of novel CAIs. By employing these methods, researchers can efficiently generate and screen compound libraries to identify potent and, crucially, isoform-selective inhibitors for targeted therapeutic applications in glaucoma, oncology, and beyond.
References
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- Shukla, R. (n.d.). Carbonic Anhydrase Inhibitors. Lecturio.
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- Petric, D. (n.d.). Carbonic anhydrase inhibitors. Slideshare.
- Supuran, C. T. (n.d.). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents.
- RxList. (2021, May 12). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names.
- BenchChem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.
- Bozdag, M., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed.
- Ghorbani-Vaghei, R., et al. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
- Angeli, A., et al. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Nocentini, A., et al. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Senturk, M., et al. (n.d.). A class of sulfonamides as carbonic anhydrase I and II inhibitors.
- De Simone, G., et al. (n.d.).
- Akocak, S., et al. (2023, October 8). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed.
- Koutnik, P., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- ResearchGate. (n.d.). Scheme 3.
- Sadawarte, G., et al. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
- Tomar, J. S. & Shen, J. (2020). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy.
- Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors.
- van der Plas, M. L., et al. (2022, June 8). Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry.
- Szafrański, K., et al. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Bridge of Knowledge - MOST Wiedzy.
- Szafrański, K., et al. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
- Luchinat, E., et al. (2020, September 21). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR.
- Tomar, J. S. & Shen, J. (2020, April 1). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy.
- UT Southwestern Research Labs. (n.d.). Using Electrospray Ionization FTICR Mass Spectrometry To Study Competitive Binding of Inhibitors to Carbonic Anhydrase.
- Szafrański, K., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed.
- BenchChem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- Szafrański, K., et al. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Chloro-3-pyridinesulfonamide.
- Mao, X. (2025, August 10). This compound.
- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
- Pharmaffiliates. (n.d.). CAS No : 51498-38-5 | Product Name : this compound.
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Application of 4-Chloropyridine-3-sulfonic Acid in a "Sulfo-Click" Bioconjugation Strategy
Application Note & Protocol
Introduction: A Modern Tool for Bioconjugation
In the landscape of modern drug discovery and chemical biology, the need for robust, efficient, and chemoselective ligation reactions is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, addresses this need by defining a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, a growing family of "click" reactions offers alternative and complementary reactivity.[2]
This application note details the utility of 4-Chloropyridine-3-sulfonic acid as a precursor for a powerful, metal-free click reaction known as the "sulfo-click" reaction. This reaction involves the formation of a stable N-acylsulfonamide linkage through the reaction of a sulfonyl azide with a thioacid.[3][4] The resulting conjugate is of significant interest in medicinal chemistry as the N-acylsulfonamide moiety can act as a bioisostere for carboxylic acids or phosphates.[5]
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the conversion of this compound to its corresponding sulfonyl azide and its subsequent application in a model sulfo-click reaction. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both scientific integrity and practical applicability.
Core Principle: The "Sulfo-Click" Reaction Pathway
The application of this compound in this context is a two-stage process. First, the sulfonic acid is converted into the highly reactive 4-chloropyridine-3-sulfonyl azide. This intermediate is then reacted with a thioacid, such as thioacetic acid, in the sulfo-click reaction to form the desired N-acyl sulfonamide conjugate.
Caption: Overall workflow from this compound to the N-acyl sulfonamide conjugate.
PART 1: Synthesis of 4-Chloropyridine-3-sulfonyl Azide
The conversion of a sulfonic acid to a sulfonyl azide is a critical step. While traditional methods often involve the conversion to a sulfonyl chloride followed by substitution with sodium azide, a direct one-pot method offers a milder and more efficient alternative.[6]
Reaction Mechanism
The proposed mechanism for the one-pot synthesis involves the activation of the sulfonic acid by triphenylphosphine (PPh3) and trichloroisocyanuric acid (TCCA), followed by nucleophilic attack by the azide ion.[7]
Sources
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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloropyridine-3-sulfonic acid
Introduction
4-Chloropyridine-3-sulfonic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient pyridine ring activated by both a chloro leaving group at the 4-position and a strongly electron-withdrawing sulfonic acid group at the 3-position, makes it a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This powerful transformation allows for the strategic introduction of a wide array of functional groups, including amines, thiols, and alkoxides, providing a versatile platform for the synthesis of diverse molecular architectures.
These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions involving this compound. We will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present quantitative data to facilitate the successful application of this important synthetic methodology.
Mechanistic Principles: The Addition-Elimination Pathway
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[1] The pyridine ring's inherent electron-deficient nature, exacerbated by the inductive and resonance effects of the sulfonic acid group, renders the carbon atom at the 4-position highly electrophilic.[2]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is effectively delocalized across the pyridine ring and onto the electronegative nitrogen atom, which provides significant stabilization.[3] The presence of the electron-withdrawing sulfonic acid group further stabilizes this intermediate, thereby facilitating its formation and accelerating the reaction rate.[4]
Step 2: Elimination of the Leaving Group
In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1]
Key Factors Influencing Reactivity
Several factors critically influence the outcome and rate of SNAr reactions on this compound:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.[1]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed as they effectively solvate the Meisenheimer complex.[1]
-
Temperature: The reaction rate is typically increased at elevated temperatures.
-
Presence of a Base: For nucleophiles such as amines and thiols, a base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions with this compound using various classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 4-aminopyridine-3-sulfonic acid derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.1 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous polar aprotic solvent to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, filter off any inorganic salts.
-
The workup procedure will depend on the properties of the product. For water-soluble products, direct isolation or purification by ion-exchange chromatography may be necessary. For products that can be extracted into an organic solvent, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminopyridine-3-sulfonic acid derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 4-(thio)pyridine-3-sulfonic acid derivatives. The thiol group can be oxidized to form disulfides or sulfonic acids.[5][6]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the thiol (1.1 equivalents) and the anhydrous polar aprotic solvent.
-
Cool the mixture in an ice bath and carefully add the base (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate nucleophile.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at a suitable temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
The workup will be dependent on the product's properties. If the product is an acid, it may precipitate upon acidification. Alternatively, extraction with a suitable organic solvent may be possible.
-
Isolate the crude product and purify by column chromatography or recrystallization.
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol details a general procedure for the synthesis of 4-alkoxypyridine-3-sulfonic acid derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as solvent or in excess)
-
Strong base (e.g., NaH, NaOH, KOH) (1.2 equivalents)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., THF, DMSO)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle/reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare the alkoxide by adding the strong base (1.2 equivalents) to the alcohol (in excess or as a solution in an anhydrous solvent).
-
Stir the mixture until the base has fully reacted to form the alkoxide.
-
Add this compound (1.0 equivalent) to the alkoxide solution.
-
Heat the reaction mixture to a suitable temperature (often reflux) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
The isolation procedure will depend on the final product's characteristics. It may involve precipitation, extraction, or ion-exchange chromatography.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 4-chloropyridine with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized on a case-by-case basis.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Amines | Morpholine | K₂CO₃ | DMF | 80 - 100 | 70-95% |
| Aniline | Et₃N | DMSO | 100 - 120 | 60-85% | |
| Thiols | Thiophenol | NaH | THF | 25 - 60 | 75-90% |
| Benzyl Thiol | K₂CO₃ | DMF | 60 - 80 | 70-90% | |
| Alkoxides | Sodium Methoxide | - | Methanol | Reflux | 80-95% |
| Potassium tert-Butoxide | - | tert-Butanol | Reflux | 65-85% |
Visualizations
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Diagram 2: Experimental Workflow for SNAr Reactions
Caption: General experimental workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution reactions of this compound represent a robust and versatile method for the synthesis of a wide range of substituted pyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this chemistry in their synthetic endeavors. The high reactivity of the substrate, coupled with the ability to introduce diverse functionalities, underscores its importance as a key building block in the development of novel pharmaceuticals and functional materials.
References
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- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
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Application Note: 4-Chloropyridine-3-sulfonic Acid and its Derivatives as Versatile Building Blocks for Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the strategic use of 4-chloropyridine-3-sulfonic acid and its more reactive derivatives, 4-chloropyridine-3-sulfonyl chloride and 4-chloropyridine-3-sulfonamide, as foundational scaffolds in the synthesis of novel and medicinally relevant heterocycles. We will explore the unique reactivity of this building block, provide validated, step-by-step protocols for key transformations, and illustrate its application in constructing complex molecular architectures, including those with applications as enzyme inhibitors.
Core Concepts: Physicochemical Properties and Reactivity Profile
This compound and its derivatives are distinguished by two key, orthogonally reactive sites: the chlorine atom at the C4 position and the sulfonyl group at the C3 position. This dual functionality allows for a stepwise and controlled elaboration of the pyridine core, making it an exceptionally valuable tool in synthetic chemistry.
The primary building block is often generated from 4-hydroxypyridine-3-sulfonic acid and converted into its more synthetically versatile forms, the sulfonyl chloride or sulfonamide, as needed.[1][2]
Table 1: Physicochemical Properties of Key 4-Chloropyridine-3-sulfonyl Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 51498-38-5 | C₅H₄ClNO₃S | 193.61 | N/A | N/A |
| 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 | C₅H₃Cl₂NO₂S | 212.05 | 44 | Colorless Melt |
| 4-Chloropyridine-3-sulfonamide | 33263-43-3 | C₅H₅ClN₂O₂S | 192.62 | 150-155 | Off-white/Yellow Powder |
Data sourced from multiple references.[1][2][3][4][5]
The Causality of Reactivity
The synthetic utility of this scaffold is rooted in the electronic nature of the pyridine ring. The electronegative nitrogen atom exerts a powerful electron-withdrawing effect, which significantly depletes electron density at the C2 and C4 positions (ortho and para to the nitrogen, respectively).[6][7] This renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAAr), allowing for the displacement of the chloro group by a wide range of nucleophiles.[6][7][8]
Simultaneously, the sulfonyl chloride group at C3 is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This dual reactivity is the cornerstone of its application.
Synthesis of Key Building Blocks
The most effective synthetic strategies often begin with the preparation of the highly reactive 4-chloropyridine-3-sulfonyl chloride, which can then be converted to the sulfonamide or used directly.
Protocol 2.1: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
This protocol is adapted from a well-established industrial process that offers high purity and yield.[1][2] It involves the conversion of 4-hydroxypyridine-3-sulfonic acid using a mixture of phosphorus oxychloride, phosphorus trichloride, and chlorine gas.
Materials:
-
4-hydroxypyridine-3-sulfonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Ethylene chloride (1,2-dichloroethane)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge 4-hydroxypyridine-3-sulfonic acid (1.0 mol equiv), phosphorus oxychloride (3.5 mol equiv), and phosphorus trichloride (2.4 mol equiv).[2]
-
Initial Heating: Begin stirring and heat the mixture to reflux. The internal temperature will rise to approximately 80°C.[2]
-
Chlorination: Over a period of 3-4 hours, carefully introduce chlorine gas (2.4 mol equiv) into the reaction mixture. The reaction is exothermic, and the temperature will increase to around 100-110°C with the evolution of HCl gas.[2]
-
Extended Reflux: Maintain the reaction under reflux for an additional 20-24 hours until the solution becomes nearly clear.[1][2]
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 50°C. Distill off the excess phosphorus oxychloride and phosphorus trichloride under vacuum.[2]
-
Add toluene (approx. 1.2 L per mole of starting material) to the residue and filter any insoluble components.[2]
-
Remove the toluene under vacuum. The resulting crude product can be purified by vacuum distillation (head temperature of 84-105°C at 0.1-0.2 mmHg) to yield 4-chloropyridine-3-sulfonyl chloride as a product with a melting point of 44°C and purity often exceeding 99% by HPLC.[2]
-
Expert Insight: The use of a PCl₃/Cl₂/POCl₃ system is superior to older methods using PCl₅ as it avoids handling hazardous solids and provides a higher yield and purity of the desired product.[8]
Protocol 2.2: Conversion to 4-Chloropyridine-3-sulfonamide
The sulfonamide is a critical intermediate, particularly for pharmaceuticals targeting carbonic anhydrases.[9][10]
Materials:
-
Solution of 4-chloropyridine-3-sulfonyl chloride in an organic solvent (e.g., ethylene chloride from Protocol 2.1 work-up)
-
25% aqueous ammonia solution (NH₃)
Procedure:
-
Reaction Setup: Following the initial aqueous work-up in Protocol 2.1 (before solvent removal), place the organic solution of 4-chloropyridine-3-sulfonyl chloride in a reactor equipped with efficient stirring and cooling.
-
Ammonolysis: While maintaining the temperature below 30-35°C with external cooling, add a 25% aqueous ammonia solution portion-wise with vigorous stirring.[2]
-
Precipitation and Isolation: Stir the mixture for an additional 3 hours. The product, 4-chloropyridine-3-sulfonamide, will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water and then with ethylene chloride, and dry in the air. The resulting product typically has a purity of >99% (HPLC).[2]
Application in Heterocyclic Synthesis: Protocols and Methodologies
The true power of this building block is demonstrated in its ability to serve as a linchpin for constructing more complex heterocyclic systems.
Application 3.1: Synthesis of 4-(Triazol-1-yl)pyridine-3-sulfonamides via "Click" Chemistry
This modern approach leverages the robust and high-yielding Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11] The first step is the conversion of the C4-chloro group to a reactive azide.
Protocol 3.1.1: Synthesis of 4-Azidopyridine-3-sulfonamide Adapted from Klusa et al.[11]
Materials:
-
4-chloropyridine-3-sulfonamide
-
Sodium azide (NaN₃)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve 4-chloropyridine-3-sulfonamide (1.0 equiv) and sodium azide (1.5 equiv) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction, perform an appropriate aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-azidopyridine-3-sulfonamide.
Protocol 3.1.2: General Protocol for CuAAC Reaction Adapted from Klusa et al.[11]
Materials:
-
4-azidopyridine-3-sulfonamide
-
A terminal alkyne (1.1 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (as a ligand)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of 4-azidopyridine-3-sulfonamide and the terminal alkyne in anhydrous acetonitrile, add triethylamine and the Cu(I) catalyst.
-
Stir the reaction at room temperature. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture and purify via standard methods (e.g., filtration, chromatography) to yield the desired 1,4-disubstituted triazole product.
Application 3.2: Synthesis of Fused Heterocycles: Pyrido[4,3-b][1][2]thiazines
This strategy involves an initial SNAAr at C4 with a sulfur nucleophile, followed by a condensation/cyclization reaction to build the fused thiazine ring. Such scaffolds are of interest as potential anticancer agents.[12]
Protocol 3.2.1: Synthesis of a 4-Thio-substituted Pyridine Intermediate Conceptualized based on methodologies for similar scaffolds.[12]
Materials:
-
A suitable 4-chloropyridine-3-sulfonyl derivative
-
Potassium thioacetate or Sodium hydrosulfide (NaSH)
-
A polar aprotic solvent like DMF or DMSO
Procedure:
-
Dissolve the 4-chloropyridine derivative in the chosen solvent.
-
Add the sulfur nucleophile (e.g., potassium thioacetate, 1.2 equiv).
-
Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC.
-
If thioacetate is used, a subsequent hydrolysis step (e.g., with aqueous HCl) is required to generate the free thiol (mercaptan).
-
Isolate the 4-mercaptopyridine intermediate after an appropriate aqueous work-up.
Protocol 3.2.2: Cyclization with α-Halo Ketones Adapted from Temple et al.[12]
Materials:
-
4-Mercaptopyridine intermediate (with an adjacent amino group for cyclization)
-
An α-halo ketone (e.g., phenacyl bromide)
-
Acetic acid or a mixture of ethanol/water
Procedure:
-
Dissolve the 4-mercaptopyridine intermediate in the reaction solvent (e.g., acetic acid).
-
Add the α-halo ketone (1.0 equiv) and stir the mixture at room temperature or reflux, depending on the reactivity of the substrates.
-
The reaction proceeds via initial S-alkylation followed by intramolecular condensation to form the thiazine ring.
-
Upon completion, neutralize the acid, and isolate and purify the pyridothiazine product.
Case Study: Application in Drug Discovery
The 4-chloropyridine-3-sulfonamide scaffold is a cornerstone in the development of carbonic anhydrase (CA) inhibitors.[9][10] CAs are zinc-containing enzymes crucial in various physiological processes.[11] The unsubstituted sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, making it an excellent anchor for inhibitor design.
The C4 position provides a convenient vector for introducing various "tails" or substituents. By reacting the C4-chloro group with different nucleophiles, chemists can append diverse chemical moieties. This "tailing" strategy is used to:
-
Enhance Potency: Optimize interactions with amino acid residues in the active site.
-
Achieve Isoform Selectivity: Target specific CA isoforms (e.g., cancer-associated CA IX) over others to minimize side effects.[11]
-
Improve Pharmacokinetic Properties: Modify solubility, cell permeability, and metabolic stability.
This building block, therefore, serves not just as a synthetic intermediate but as a validated starting point for generating libraries of targeted enzyme inhibitors for therapeutic applications ranging from glaucoma to oncology.[9]
Conclusion
This compound and its derivatives represent a class of exceptionally versatile and powerful building blocks. The predictable and distinct reactivity of the C4-chloro and C3-sulfonyl groups allows for the rational design and synthesis of a vast array of novel heterocycles. From fused ring systems with potential anticancer activity to libraries of potent enzyme inhibitors, this scaffold provides a reliable and efficient platform for innovation in medicinal chemistry and materials science. The protocols and strategies outlined in this document offer a robust foundation for researchers to unlock the full synthetic potential of this valuable chemical entity.
References
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- Exploring 4-Chloro-3-Pyridinesulfonamide: Properties and Applic
- Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. Evidentic.
- Process for the preparation of chloropyridine sulphonic acid chlorides.
- This compound.
- This compound | C5H4ClNO3S | CID 1713835.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
- 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426.
- 4-Chloropyridine-3-sulfonamide - Naarini Molbio Pharma. Naarini Molbio Pharma.
- 4-Chloropyridine-3-sulfonamide - MySkinRecipes. MySkinRecipes.
- This compound | Request PDF.
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. PubMed, National Center for Biotechnology Information.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloropyridine-3-sulfonic Acid and Its Derivatives
Introduction: Navigating the Challenges of a Unique Pharmaceutical Building Block
4-Chloropyridine-3-sulfonic acid is a bifunctional molecule that holds significant potential as a building block in the synthesis of novel pharmaceutical agents.[1] Its structure, featuring a reactive chloro group and a strongly acidic sulfonic acid moiety on a pyridine ring, offers multiple avenues for chemical modification. The pyridine core is a privileged scaffold in medicinal chemistry, and the sulfonic acid or sulfonamide group can act as a key pharmacophore or a versatile synthetic handle.[1]
However, the direct application of this compound in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, is fraught with challenges.[2] The high polarity and poor solubility of the sulfonic acid group in typical organic solvents used for cross-coupling can lead to heterogeneous reaction mixtures and low yields.[3] Furthermore, the acidic proton and the potential for the sulfonate group to coordinate with the palladium catalyst can lead to catalyst deactivation.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to effectively utilize this compound in palladium-catalyzed cross-coupling reactions. We will explore a scientifically sound and field-proven approach: the conversion of the sulfonic acid to more amenable derivatives—specifically the sulfonyl chloride and sulfonamides—followed by their application in key cross-coupling transformations. This guide will provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and offer troubleshooting advice for these challenging yet rewarding reactions.
Strategic Approach: Derivatization as a Key Enabler
Given the inherent difficulties of using this compound directly, a two-step strategy is proposed. This approach is designed to circumvent the solubility and reactivity issues associated with the sulfonic acid group.
Caption: Proposed workflow for utilizing this compound.
The initial step involves the conversion of the sulfonic acid to either a sulfonyl chloride or a sulfonamide. These derivatives are significantly less polar, more soluble in organic solvents, and generally more compatible with palladium-catalyzed cross-coupling conditions.
Part 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, often achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus trichloride (PCl₃) and chlorine gas.[4][5] This protocol is adapted from established procedures for the synthesis of this key intermediate.[6]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid (or this compound)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂) gas
-
Ethylene chloride (or other suitable organic solvent)
-
Water (for quenching)
-
Round-bottom flask with reflux condenser and gas inlet
-
Heating mantle
-
Stir bar
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, combine 4-hydroxypyridine-3-sulfonic acid, phosphorus oxychloride, and phosphorus trichloride.
-
Chlorination: Heat the mixture to reflux (approximately 80°C).[4] Carefully bubble chlorine gas through the reaction mixture over several hours. The reaction is exothermic and will be accompanied by the evolution of HCl gas.[5]
-
Reaction Completion: Continue refluxing for an extended period (e.g., 24 hours) to ensure complete conversion.[4]
-
Workup: After cooling, carefully remove the excess POCl₃ by vacuum distillation.[6] The residue is then dissolved in an organic solvent like ethylene chloride.[4]
-
Quenching and Extraction: The organic solution is cautiously quenched with water, maintaining a low temperature with an ice bath. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 4-chloropyridine-3-sulfonyl chloride can be purified by vacuum distillation to yield a colorless solid.[6]
Causality Behind Experimental Choices:
-
The use of a mixture of POCl₃, PCl₃, and Cl₂ ensures the efficient chlorination of both the hydroxyl group on the pyridine ring (if starting from the hydroxy derivative) and the sulfonic acid moiety.[4]
-
The extended reflux time is necessary to drive the reaction to completion, as the chlorination of heterocyclic compounds can be sluggish.
-
Careful, portion-wise quenching with water is crucial to manage the exothermic reaction of residual chlorinating agents.
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonamides
Sulfonyl chlorides are readily converted to sulfonamides by reaction with a primary or secondary amine. This protocol outlines a general procedure for this transformation.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Primary or secondary amine (e.g., ammonia, alkylamine, arylamine)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Round-bottom flask
-
Stir bar
-
Standard workup and purification supplies
Procedure:
-
Reaction Setup: Dissolve the 4-chloropyridine-3-sulfonyl chloride in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Cool the solution in an ice bath and add the amine and the base.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are designed for the cross-coupling of 4-chloropyridine-3-sulfonyl derivatives. The choice of catalyst, ligand, base, and solvent is critical for success, especially given the electron-deficient nature of the pyridine ring.[1][7]
Protocol 3: Suzuki-Miyaura Coupling of 4-Chloropyridine-3-sulfonamide
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. This protocol is based on conditions known to be effective for the coupling of challenging chloropyridines.[8]
Materials:
-
4-Chloropyridine-3-sulfonamide derivative
-
Aryl- or heteroarylboronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)[9]
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, 2-MeTHF) with a small amount of water
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Stir bar
-
Heating source (oil bath or heating block)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the 4-chloropyridine-3-sulfonamide, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand. Then, add the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Quantitative Data Summary for Suzuki-Miyaura Coupling of Chloropyridines:
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 94 | Buchwald et al.[7] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Water | 100 | High | Li et al.[10] |
| 2-Chloropyrimidine | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Moderate | Wade & Krueger |
Protocol 4: Sonogashira Coupling of 4-Chloropyridine-3-sulfonyl Chloride
The Sonogashira reaction is a reliable method for the synthesis of aryl alkynes.[11] This protocol is adapted for the challenging chloropyridine substrate.[12][13]
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (a liquid amine, e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk tube or similar reaction vessel
-
Stir bar
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the 4-chloropyridine-3-sulfonyl chloride and the terminal alkyne in the solvent and amine base.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst and CuI.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Protocol 5: Buchwald-Hartwig Amination of 4-Chloropyridine-3-sulfonamide
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[14] This protocol is tailored for the amination of an electron-deficient chloropyridine.[15][16]
Materials:
-
4-Chloropyridine-3-sulfonamide
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., BINAP, Josiphos)[14]
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., toluene, THF)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add the palladium precatalyst, the ligand, and the base. Add the 4-chloropyridine-3-sulfonamide, the amine, and the solvent.
-
Reaction: Seal the vial and heat the reaction mixture to 80-120°C with stirring. Monitor the progress of the reaction by LC-MS.
-
Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The successful synthesis of the sulfonyl chloride and sulfonamide intermediates in Part 1 is a prerequisite for the cross-coupling reactions in Part 2. The characterization of these intermediates (e.g., by NMR, MS) will confirm their identity and purity, providing a solid foundation for the subsequent steps.
Furthermore, the cross-coupling protocols include recommendations for monitoring the reaction progress. This allows the researcher to track the consumption of the starting material and the formation of the product, providing real-time feedback on the success of the reaction. In case of issues like low conversion or side product formation, the detailed explanation of the causality behind experimental choices and the troubleshooting section below will guide the researcher in optimizing the reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion in cross-coupling | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more active, pre-formed catalyst. |
| Inefficient oxidative addition of the C-Cl bond | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to RuPhos). | |
| Poor solubility of reagents | Use a co-solvent system or a more polar aprotic solvent like DMF or NMP (ensure they are anhydrous). | |
| Dehalogenation of the starting material | Presence of water or other protic sources | Ensure all reagents and solvents are scrupulously dry. |
| β-hydride elimination (in Buchwald-Hartwig) | Use a more sterically hindered ligand to promote reductive elimination over β-hydride elimination. | |
| Homocoupling of the boronic acid (Suzuki) | Slow transmetalation | Ensure the base is sufficiently strong and soluble. Consider using KF in place of carbonate bases. |
Conclusion
While the direct palladium-catalyzed cross-coupling of this compound presents significant hurdles, a strategic derivatization to its sulfonyl chloride or sulfonamide unlocks its synthetic potential. By employing state-of-the-art catalytic systems with bulky, electron-rich ligands, researchers can successfully perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on this valuable pharmaceutical building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and development to confidently navigate the complexities of these transformations and accelerate the synthesis of novel, high-value molecules.
References
- Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95-98.
- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Pauff, S. M., & Miller, S. C. (2010). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. ACS Chemical Biology, 5(10), 967-975.
- Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
- Reeves, J. T., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(5), 1494-1497.
- Yin, J., & Buchwald, S. L. (2003). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Organic Letters, 5(23), 4373-4376.
- Hartwig, J. F., et al. (2007). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society, 129(25), 7734-7735.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Pauff, S. M., & Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(14), 4632-4635.
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ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. ResearchGate. Available at: [Link]
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- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(14), 4632-4635.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Pauff, S. M., & Miller, S. C. (2011). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry, 76(1), 224-227.
- Sanford, M. S., et al. (2012). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 90(9), 793-798.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Buchwald, S. L., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
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Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
- Li, J., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(5), 5645-5654.
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(14), 4632-4635.
- Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
- Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2017(33), 4946-4950.
- Ma, D., et al. (2018). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Tetrahedron Letters, 59(31), 3040-3043.
- Al-Masum, M., & Islam, M. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(8), 11848-11864.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
- Hocek, M., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(12), 1891-1896.
- Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4441.
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-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Wang, Z., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969.
- Stanovnik, B., et al. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide and Related Fused Heterocycles. Molecules, 12(5), 1074-1085.
- Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4441.
- Jackson, W. R., et al. (2000). Observations on the Intramolecular Heck Reactions of Aromatic Chlorides Using Palladium/Imidazolium Salts. Australian Journal of Chemistry, 53(11), 997-1001.
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Application Note & Protocols: Strategic Derivatization of the Sulfonic Acid Group in 4-Chloropyridine-3-sulfonic Acid
Abstract & Introduction
4-Chloropyridine-3-sulfonic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, featuring an electrophilic pyridine ring and a highly versatile sulfonic acid moiety, allows for orthogonal chemical modifications. The derivatization of the sulfonic acid group is a critical step in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and novel pharmaceutical candidates.[1][2] For instance, sulfonamide derivatives of this scaffold have been identified through molecular docking studies as promising carbonic anhydrase inhibitors, with therapeutic potential across several isoforms.[1]
This comprehensive guide provides an in-depth exploration of the primary synthetic routes for converting the sulfonic acid group of this compound into three key functional groups: sulfonyl chlorides, sulfonamides, and sulfonate esters. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and field-proven protocols to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Core Synthetic Strategy: The Central Role of the Sulfonyl Chloride
The most robust and widely employed strategy for derivatizing sulfonic acids hinges on their initial conversion to a highly reactive intermediate: the sulfonyl chloride. The sulfonic acid group (-SO₃H) itself is a poor leaving group and is not sufficiently electrophilic for direct reactions with weak nucleophiles like amines or alcohols. Conversion to the sulfonyl chloride (-SO₂Cl) dramatically enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack and thereby unlocking access to a vast chemical space of derivatives.
The overall synthetic workflow is depicted below, highlighting the pivotal position of 4-chloropyridine-3-sulfonyl chloride.
Figure 1: General workflow for the derivatization of this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. The reagents used, particularly phosphorus pentachloride, phosphorus oxychloride, and thionyl chloride, are corrosive, toxic, and moisture-sensitive. Handle with extreme care.
Protocol 1: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
This protocol details the conversion of the sulfonic acid to the crucial sulfonyl chloride intermediate. The use of a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a classic and highly effective method for this transformation. PCl₅ acts as the primary chlorinating agent, while POCl₃ can serve as a solvent and also participate in the reaction, ensuring complete conversion.
Principle of Causality: The reaction proceeds via the formation of a chlorosulfonate intermediate, which is subsequently converted to the sulfonyl chloride. The phosphorus-based reagents are powerful dehydrating and chlorinating agents, effectively replacing the hydroxyl group of the sulfonic acid with a chlorine atom.
Materials:
-
Pyridine-3-sulfonic acid (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (1.5 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol)
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure: [3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol).
-
Heat the reaction mixture to reflux and maintain for 3 hours. The mixture will become a yellow solid/slurry.
-
After cooling to room temperature, carefully evaporate the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously add the resulting solid to a mixture of crushed ice and MTBE with vigorous stirring.
-
Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with MTBE (2x).
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum to yield the product as an orange liquid or low-melting solid.[3] A similar procedure starting from 4-hydroxypyridine-3-sulfonic acid and using a PCl₃/Cl₂/POCl₃ system yields 4-chloropyridine-3-sulfonyl chloride as a solid with a melting point of 44°C.[4][5]
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonamides
Sulfonamides are readily synthesized by the reaction of the sulfonyl chloride with a primary or secondary amine. This protocol provides a general method for the synthesis of the parent 4-chloropyridine-3-sulfonamide using aqueous ammonia.
Principle of Causality: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A second equivalent of the amine (or another base) is required to neutralize the HCl generated during the reaction. In this protocol, excess ammonia serves as both the nucleophile and the base.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Toluene
-
Aqueous ammonia (25-30%)
-
Deionized water
Procedure: (Based on patent literature[4])
-
Dissolve 4-chloropyridine-3-sulfonyl chloride (e.g., 42.4 g, 0.2 mol) in toluene (e.g., 250 ml) in a reaction flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated aqueous ammonia solution dropwise while maintaining the temperature below 10 °C. A precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8-10 hours to ensure the reaction goes to completion.
-
Work-up: Filter the precipitated solid through a Büchner funnel.
-
Wash the solid sequentially with deionized water (3x) until the washings are free of chloride ions (test with AgNO₃ solution), and then with cold toluene (2x).
-
Dry the product under vacuum at room temperature. This procedure affords 4-chloropyridine-3-sulfonamide with high purity.[4]
Protocol 3: Synthesis of 4-Chloropyridine-3-sulfonate Esters
Sulfonate esters are valuable as alkylating agents and intermediates.[6] They are typically formed by reacting the sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base.
Principle of Causality: The alcohol's oxygen atom acts as the nucleophile. A base, such as pyridine or triethylamine, is crucial to scavenge the HCl produced during the reaction. This prevents the protonation of the alcohol and drives the reaction to completion. Pyridine is often used as it can also serve as the solvent.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Anhydrous alcohol (e.g., Methanol, Ethanol) (1.1 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (as solvent or co-solvent)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the desired alcohol (1.1 eq) to the solution.
-
If using DCM as the solvent, add triethylamine (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with cold 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonate ester.
Data Summary
The following table summarizes typical physical properties and yields for the key compounds described in this guide, as reported in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Typical Yield (%) | Reference(s) |
| 4-Chloropyridine-3-sulfonyl chloride | C₅H₃Cl₂NO₂S | 212.05 | Colorless/Yellow Solid | 44 | >90 | [4][5] |
| 4-Chloropyridine-3-sulfonamide | C₅H₅ClN₂O₂S | 192.62 | Yellow/White Powder | 153 (dec.) | ~84 | [4][7] |
Conclusion
The derivatization of this compound is a cornerstone for accessing a rich portfolio of heterocyclic compounds for drug discovery and chemical biology. The strategic conversion to the sulfonyl chloride intermediate provides a reliable and high-yielding gateway to diverse functional groups, most notably sulfonamides and sulfonate esters. The protocols detailed herein are based on established, scalable chemical transformations and provide a solid foundation for researchers. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods to a wide range of substrates, accelerating the development of novel molecules with significant therapeutic and industrial potential.
References
-
Lundgren, R. J., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024–1025. [Link]
-
American Chemical Society. (n.d.). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ACS Publications. [Link]
- Hodogaya Chemical Co., Ltd. (1976). Method for the preparation of sulfonic acid esters from free sulfonic acids.
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Slideshare. (n.d.). Unit 4 Pyridine. [Link]
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ChemBK. (2024). pyridine-2-sulfonic acid. [Link]
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Furukawa, M., et al. (1981). Direct Conversion of Sulfinic Acid to Sulfonic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 29(3), 850-855. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
European Journal of Chemistry. (2023). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 14(3), 856-871. [Link]
-
ResearchGate. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]
- Bayer Aktiengesellschaft. (2000). Process for the preparation of chloropyridine sulfonyl chloride.
-
ResearchGate. (2017). Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor. [Link]
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-
Pharmaffiliates. (n.d.). This compound. [Link]
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PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. [Link]
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-
MySkinRecipes. (n.d.). 4-Chloropyridine-3-sulfonamide. [Link]
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PharmaCompass. (n.d.). 4-Chloropyridine-3-sulfonamide. [Link]
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ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
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-
ResearchGate. (2012). This compound. [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Chloropyridine-3-sulfonic Acid Derivatives
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 4-Chloropyridine-3-sulfonic Acid Derivatives
The scaffold of this compound and its derivatives represents a promising starting point for the discovery of novel therapeutics. This class of compounds has shown potential in various research areas, including the development of agents for infectious diseases and as carbonic anhydrase inhibitors.[1] The unique chemical structure, featuring a pyridine ring with both a reactive chlorine atom and a sulfonic acid group, makes it a versatile building block in medicinal chemistry.[1][2] Specifically, derivatives of the related 4-Chloro-3-pyridinesulfonamide have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers.[3] Given this therapeutic potential, high-throughput screening (HTS) of a diverse library of this compound derivatives is a critical step in identifying lead compounds for further drug development.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[4][5][6] This automated process allows for the efficient identification of "hits"—compounds that exhibit a desired biological activity against a specific target.[7] This document provides a comprehensive guide to designing and implementing HTS campaigns for this compound derivatives, with a focus on both biochemical and cell-based assay formats.
Pillar 1: Expertise & Experience in HTS Assay Design
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice between a biochemical and a cell-based assay is a critical first step, dictated by the specific research question and the nature of the biological target.
-
Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[8] They are often preferred for their simplicity, lower cost, and higher throughput. For this compound derivatives, a biochemical assay would be ideal for screening against a purified enzyme, like a specific kinase or carbonic anhydrase isoform.
-
Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context for evaluating compound activity.[9][10][11][12][13] They can measure a wide range of cellular responses, including changes in gene expression, protein levels, or cell viability.[10] While more complex to develop and execute, cell-based assays offer valuable insights into a compound's efficacy and potential toxicity early in the discovery process.[10]
The causality behind experimental choices is paramount. For instance, when screening for enzyme inhibitors, it is crucial to run the reaction under initial velocity conditions with substrate concentrations at or below the Michaelis-Menten constant (Km).[8] This ensures the sensitive detection of competitive inhibitors, which might be missed at high substrate concentrations.[14]
Pillar 2: Trustworthiness Through Self-Validating Systems
A trustworthy HTS protocol is a self-validating one. This is achieved through rigorous assay validation and the implementation of appropriate quality control measures. Key statistical parameters are used to assess the quality of an HTS assay:
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an assay. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a large separation between the positive and negative controls, making it a reliable assay for screening.[4]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control. A higher S/B ratio indicates a more robust assay.
-
Coefficient of Variation (%CV): This value represents the extent of variation between data points in a series. A low %CV is desirable and indicates good reproducibility.
Consistent monitoring of these parameters throughout the screening campaign is essential for ensuring data quality and minimizing the risk of false positives and false negatives.[15]
High-Throughput Screening Workflow
The HTS process can be broken down into several key stages, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay for identifying inhibitors of a specific protein kinase from a library of this compound derivatives. Many kinases are attractive therapeutic targets in oncology.[16]
Principle: The assay measures the amount of ATP consumed during the kinase reaction. A decrease in signal indicates inhibition of the kinase. Luminescence-based assays are a common method for detecting kinase activity by measuring ATP consumption.[17]
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (optimized for the specific kinase)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white, opaque microplates
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control inhibitor
-
Negative control (DMSO)
Step-by-Step Methodology:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the assay plate. Also, dispense the positive control inhibitor and DMSO into their respective control wells.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x the final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2x the final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the kinase detection reagent to all wells.
-
Signal Readout: Incubate for the manufacturer-recommended time and then read the luminescence signal on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
| Parameter | Value | Description |
| Z'-factor | > 0.5 | Indicates a robust assay. |
| Hit Threshold | > 50% inhibition | Initial cutoff for identifying active compounds. |
| Compound Conc. | 10 µM | Single concentration for the primary screen. |
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol outlines a cell-based assay to screen for cytotoxic effects of this compound derivatives on a cancer cell line. Cell-based assays are crucial for assessing a compound's effect within a biological context.[9][10]
Principle: This assay utilizes a reagent that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well clear-bottom, white-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (DMSO)
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into the 384-well plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium and incubate overnight.
-
Compound Addition: The following day, add 100 nL of each compound from the library plate to the cell plates. Also, add the positive and negative controls to their respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the plates and the cell viability reagent to room temperature. Add 20 µL of the reagent to each well.
-
Incubation and Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Readout: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent viability for each compound: % Viability = 100 * (Signal_Compound / Signal_NegativeControl)
-
Identify cytotoxic "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).
| Parameter | Value | Description |
| Cell Seeding Density | 5,000 cells/well | Optimized for logarithmic growth during the assay. |
| Incubation Time | 48-72 hours | Allows for sufficient time for cytotoxic effects to manifest. |
| Hit Threshold | < 50% viability | Defines a significant cytotoxic effect. |
Pillar 3: Authoritative Grounding & Comprehensive References
To ensure the scientific integrity of these protocols, it is essential to ground them in established methodologies and best practices from authoritative sources. The Assay Guidance Manual from the National Center for Biotechnology Information (NCBI) provides a comprehensive resource for developing and validating robust HTS assays.[8][18] Furthermore, numerous peer-reviewed publications offer detailed insights into specific assay technologies and their applications in drug discovery.
Troubleshooting Common HTS Issues
Even with well-designed protocols, issues can arise during an HTS campaign. A systematic approach to troubleshooting is crucial for maintaining data quality.[19]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent liquid handling, edge effects, cell clumping. | Calibrate and maintain automated liquid handlers. Use outer wells as buffer zones. Ensure single-cell suspension before seeding.[15] |
| Low Z'-factor | Suboptimal reagent concentrations, unstable reagents, incorrect incubation times. | Re-optimize assay parameters. Check reagent stability and storage conditions.[18] |
| False Positives | Compound autofluorescence, non-specific inhibition. | Run counter-screens to identify interfering compounds.[4] Use orthogonal assays for hit validation. |
| False Negatives | Compound precipitation, insufficient potency at the screening concentration. | Check compound solubility in assay buffer. Consider screening at multiple concentrations if feasible. |
Data Interpretation and Hit Progression
Following the primary screen and hit confirmation, promising compounds will undergo further characterization.
Caption: The progression of a "hit" compound to a "lead" candidate.
Quantitative HTS (qHTS), where compounds are screened at multiple concentrations, can provide more detailed information about compound potency and efficacy in the primary screen.[20] However, this approach is more resource-intensive. For the identified hits, determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) through dose-response experiments is a critical next step.[16] These values provide a quantitative measure of a compound's potency and are essential for structure-activity relationship (SAR) studies.
Conclusion
The high-throughput screening of this compound derivatives holds significant promise for the discovery of novel therapeutic agents. By adhering to the principles of robust assay design, rigorous validation, and systematic data analysis, researchers can effectively navigate the complexities of HTS and identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for initiating and executing a successful screening campaign.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
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- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
- PubMed. (2009). Introduction: cell-based assays for high-throughput screening.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- PubMed NIH. (2010, June). Cell-based assays for high-throughput screening.
- PubMed Central (PMC) NIH. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- PubMed Central (PMC) NIH. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
- Smolecule. (2023, August 15). Buy this compound | 51498-38-5.
- (n.d.). Exploring 4-Chloro-3-Pyridinesulfonamide: Properties and Applications.
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- (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
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- (n.d.). Technical Specification and Application Guide for 4-Chloropyridine-3-sulfonamide.
- (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
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Application Notes and Protocols for the Utilization of 4-Chloropyridine-3-sulfonic Acid in the Development of Novel Anti-inflammatory Agents
Introduction: The Strategic Value of the Pyridine Sulfonamide Scaffold in Inflammation Research
Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the development of targeted anti-inflammatory agents with improved efficacy and safety profiles. The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] When functionalized with a sulfonamide group, this heterocyclic system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties, making it an attractive starting point for the design of novel therapeutics.[2]
4-Chloropyridine-3-sulfonic acid, and its readily accessible derivative 4-chloropyridine-3-sulfonamide, represent versatile building blocks for creating libraries of compounds aimed at modulating key inflammatory pathways. The sulfonamide moiety is a well-established pharmacophore in various enzyme inhibitors, including the cyclooxygenase (COX) enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Furthermore, the pyridine core can be strategically modified to interact with specific residues in enzyme active sites or to modulate the physicochemical properties of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide a comprehensive guide for researchers on the synthesis of 4-chloropyridine-3-sulfonamide from commercially available precursors and its subsequent derivatization. We further detail robust and validated protocols for the in vitro and in vivo evaluation of the anti-inflammatory potential of these novel compounds, with a focus on their effects on key inflammatory mediators and signaling pathways.
PART 1: Synthesis of 4-Chloropyridine-3-sulfonamide and its Derivatives
The primary precursor for the synthesis of various anti-inflammatory candidates is 4-chloropyridine-3-sulfonamide. This intermediate can be synthesized from 4-hydroxypyridine-3-sulfonic acid, a commercially available starting material. The following protocols outline this initial synthesis and a general method for subsequent derivatization.
Protocol 1: Synthesis of 4-Chloropyridine-3-sulfonamide (Intermediate A)
This protocol is adapted from established procedures for the synthesis of torsemide intermediates.[5][6]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Aqueous ammonia (25%)
-
Concentrated hydrochloric acid (HCl)
-
Ethylene chloride
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Stirring plate and stir bar
-
Vacuum evaporator
-
Buchner funnel and filter paper
Procedure:
-
Chlorination: In a three-necked round-bottom flask, combine 4-hydroxypyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.
-
Slowly heat the mixture to 120°C and maintain this temperature with stirring for 5 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess POCl₃.
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this step three times to ensure complete removal of residual POCl₃, yielding 4-chloropyridine-3-sulfonyl chloride as an oil.
-
Ammonolysis: Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in a suitable solvent like ethylene chloride.
-
Cool the solution in an ice bath and add 25% aqueous ammonia solution dropwise while maintaining the temperature below 30-35°C.
-
Stir the mixture vigorously for 3 hours, ensuring the pH remains in the basic range.
-
Neutralize the mixture with concentrated hydrochloric acid.
-
Continue stirring for an additional 3 hours, then collect the precipitate by filtration.
-
Purification: Wash the collected solid with deionized water, followed by ethylene chloride.
-
Dry the product in air at ambient temperature to obtain 4-chloropyridine-3-sulfonamide (Intermediate A).
Protocol 2: General Procedure for N-Arylation of 4-Chloropyridine-3-sulfonamide
This protocol provides a general framework for the synthesis of a library of 4-substituted pyridine-3-sulfonamide derivatives.
Materials:
-
4-Chloropyridine-3-sulfonamide (Intermediate A)
-
A library of substituted anilines
-
n-Propanol
-
Suitable solvent for recrystallization (e.g., ethanol, isopropanol)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-chloropyridine-3-sulfonamide (1 equivalent) in n-propanol.
-
Add the desired substituted aniline (1.2 equivalents).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent to yield the purified N-aryl-pyridine-3-sulfonamide derivative.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of novel compounds for anti-inflammatory activity is typically performed using in vitro cell-based assays. A widely used and well-validated model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).
Protocol 3: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on the Griess assay, which measures nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO, final concentration of DMSO should be <0.1%)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID).
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for a further 24 hours.[7]
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production for each test compound concentration relative to the LPS-stimulated vehicle control.
PART 3: In Vivo Assessment of Anti-inflammatory Efficacy
Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammation model used to assess the efficacy of potential anti-inflammatory drugs.[8][9]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Parenteral administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.[3]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).[2]
-
Data Analysis:
-
Calculate the paw edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
PART 4: Mechanistic Insights and Structure-Activity Relationships
The anti-inflammatory effects of pyridine sulfonamide derivatives can be attributed to their interaction with various molecular targets within inflammatory signaling pathways.
Potential Mechanisms of Action
-
COX-2 Inhibition: The sulfonamide moiety is a key feature of selective COX-2 inhibitors like celecoxib. It is plausible that derivatives of 4-chloropyridine-3-sulfonamide could bind to the active site of COX-2, thereby inhibiting the production of pro-inflammatory prostaglandins.[4][10] Molecular docking studies can be employed to predict the binding modes of these compounds within the COX-2 active site.[11][12]
-
Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), some of which are involved in inflammatory processes.[7] The inhibition of specific CA isoforms could contribute to the overall anti-inflammatory effect.
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Some pyridine derivatives have been shown to inhibit NF-κB activation, potentially by interfering with the degradation of its inhibitor, IκBα, or by preventing the nuclear translocation of NF-κB subunits.[6][9][13]
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the 4-chloropyridine-3-sulfonamide scaffold can provide valuable insights into the structure-activity relationship. Key areas for modification include:
-
Substitution on the Sulfonamide Nitrogen: Introducing various aryl or alkyl groups can significantly impact potency and selectivity. Electron-donating or electron-withdrawing substituents on an aryl ring can modulate the electronic properties and steric bulk, influencing binding affinity to the target protein.
-
Modification of the Pyridine Ring: While the current focus is on the 4-chloro derivative, substitution at other positions of the pyridine ring could be explored to optimize activity and pharmacokinetic properties.
Visualization of Key Concepts
Experimental Workflow
Caption: Experimental workflow for the development of anti-inflammatory agents.
NF-κB Signaling Pathway
Caption: Potential inhibition points in the NF-κB signaling pathway.
Conclusion and Future Directions
This compound serves as a valuable and versatile scaffold for the development of novel anti-inflammatory agents. The synthetic routes are accessible, and the subsequent derivatives can be efficiently screened through a combination of robust in vitro and in vivo assays. The pyridine sulfonamide core holds significant promise for targeting key enzymes and transcription factors involved in the inflammatory cascade.
Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies, including enzymatic assays for COX-1/COX-2 and carbonic anhydrases, as well as Western blot analysis for key proteins in the NF-κB pathway, will be crucial to elucidate the precise molecular targets of the most potent compounds. These efforts will pave the way for the rational design of next-generation anti-inflammatory drugs with enhanced efficacy and reduced side effects.
References
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Akgul, O., Di Cesare Mannelli, L., Vullo, D., Angeli, A., Ghelardini, C., Bartolucci, G., Altamimi, A.S.A., Scozzafava, A., Supuran, C.T., & Carta, F. (2020). Discovery of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Management of Rheumatoid Arthritis. Molecules, 25(14), 3251. [Link]
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Fehrenbacher, J. C., Varga, M. R., & Hargreaves, K. M. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.25. [Link]
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Gilmore, T. D., & Garbati, M. R. (2011). Inhibition of NF-κB signaling as a strategy in disease therapy. Current topics in microbiology and immunology, 349, 245–263. [Link]
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Guan, T., Chen, Y., Liu, Y., Sun, H., Yang, L., & Zhu, P. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & medicinal chemistry, 19(22), 6827–6832. [Link]
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Hassan, A. S., El-Sayed, M. A. A., Abdelazeem, A. H., El-Adl, K., El-Brollosy, N. R., & El-Emam, A. A. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
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Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. [Link]
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Imran, M., Khan, S. A., & Ahmad, K. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
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Li, P., & Xu, J. (2022). Synthesis and Characterization of Related Substances of Torasemide. Journal of Chemical Research, 46(3), 245-250. [Link]
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Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International journal of molecular sciences, 26(8), 3817. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(5), 1083. [Link]
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Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]
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4-Chloro-3-pyridinesulfonamide. PubChem. [Link]
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Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. [Link]
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Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 133-139. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Pharmaceuticals (Basel, Switzerland), 16(3), 461. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
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Characterization of molecular docking with COX-2 (PDB ID: 3LN1). (A)... ResearchGate. [Link]
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Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (2019). Molecules (Basel, Switzerland), 24(6), 1101. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5556-5579. [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Journal of research in pharmacy, 18(2), 123–128. [Link]
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Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. (2023). International Journal of Molecular Sciences, 24(13), 11012. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Sulfonation of 4-Chloropyridine
Welcome to the technical support center for the sulfonation of 4-chloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and mitigate the formation of unwanted side products. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and extensive laboratory experience.
Introduction: The Challenge of Sulfonating 4-Chloropyridine
The direct sulfonation of 4-chloropyridine is a notoriously difficult transformation. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. This deactivation is further intensified by protonation of the nitrogen under the strongly acidic conditions required for sulfonation.[1][2] The presence of a deactivating chloro group at the 4-position further exacerbates this issue, necessitating harsh reaction conditions (e.g., fuming sulfuric acid or oleum at high temperatures) which, in turn, can promote a variety of side reactions.[3]
Consequently, direct sulfonation often results in low yields and a complex mixture of products. A more common and often higher-yielding approach involves the sulfonation of a more activated precursor, such as 4-hydroxypyridine, followed by a chlorination step to yield the desired 4-chloropyridine-3-sulfonic acid.[3]
This guide will address the issues encountered during direct sulfonation attempts and provide insights into optimizing this process, as well as considering alternative synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the most common problems encountered during the sulfonation of 4-chloropyridine.
Question 1: My reaction is showing very low or no conversion to the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the sulfonation of 4-chloropyridine is a frequent challenge. The primary reasons are the inherent low reactivity of the substrate and insufficiently harsh reaction conditions.
Causality and Explanation:
The combination of the electron-withdrawing pyridine nitrogen and the chloro group makes the aromatic ring highly deactivated towards electrophilic attack by SO₃. To achieve sulfonation, the reaction requires a high concentration of the active electrophile, sulfur trioxide, and significant thermal energy to overcome the activation barrier.
Troubleshooting Steps:
-
Increase Reaction Temperature: Insufficient temperature is a common reason for failed reactions. The sulfonation of pyridine derivatives often requires temperatures in the range of 230-350°C.[1] Carefully and incrementally increase the reaction temperature, monitoring for any signs of decomposition.
-
Use a Stronger Sulfonating Agent: Ensure you are using a potent sulfonating agent. Fuming sulfuric acid (oleum) with a high percentage of free SO₃ (e.g., 20-30%) is typically necessary.[3][4] Concentrated sulfuric acid alone is often insufficient.
-
Incorporate a Catalyst: While less common for chloropyridines, the use of a catalyst like mercury(II) sulfate can significantly lower the required reaction temperature for the sulfonation of unsubstituted pyridine.[1] However, due to toxicity and disposal concerns, this should be a last resort.
-
Increase Reaction Time: These reactions are often slow. Ensure you are running the reaction for a sufficient duration, which could be up to 24 hours or more.[5] Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique like HPLC or NMR.
-
Ensure Anhydrous Conditions: Water will react with SO₃, reducing the concentration of the active electrophile. Ensure all glassware is thoroughly dried and that the 4-chloropyridine and sulfonating agent are as anhydrous as possible.[6]
| Parameter | Recommendation | Rationale |
| Temperature | 230-300°C (with caution) | Overcomes the high activation energy of the deactivated ring. |
| Sulfonating Agent | Fuming H₂SO₄ (20-30% SO₃) | Provides a high concentration of the SO₃ electrophile. |
| Reaction Time | 12-24 hours | Allows the slow reaction to proceed to completion. |
| Catalyst | Mercury(II) sulfate (use with extreme caution) | Can lower the activation energy, but is highly toxic. |
Question 2: My reaction mixture is a complex mess of products. What are the likely side reactions and how can I minimize them?
Answer:
The harsh conditions required for the sulfonation of 4-chloropyridine are a breeding ground for side reactions. The most common culprits are desulfonation, hydrolysis, and polymerization.
1. Desulfonation:
-
Mechanism: Sulfonation is a reversible reaction.[4][7] At high temperatures, the sulfonic acid group can be cleaved off, shifting the equilibrium back towards the starting material.
-
Mitigation:
-
Temperature Control: While high temperatures are needed for the forward reaction, excessive heat can favor desulfonation. Aim for the lowest temperature that gives a reasonable reaction rate.
-
Use of a Dehydrating Agent: The presence of water, a byproduct of sulfonation with sulfuric acid, can promote desulfonation. While using oleum minimizes this, ensuring strictly anhydrous conditions is crucial.
-
2. Hydrolysis:
-
Mechanism: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, especially at high temperatures and in a strongly acidic medium, leading to the formation of 4-hydroxypyridine-3-sulfonic acid.[8][9]
-
Mitigation:
-
Strictly Anhydrous Conditions: This is the most critical factor. The absence of water will prevent this side reaction.
-
Temperature Optimization: Lowering the temperature as much as feasible can reduce the rate of hydrolysis.
-
3. Polymerization:
-
Mechanism: 4-Chloropyridine is known to self-react, especially in the presence of acid, to form pyridyl-4-chloropyridinium oligomers and polymers.[8] This results in the formation of dark, tarry materials that are difficult to characterize and remove.
-
Mitigation:
-
Controlled Addition: Adding the 4-chloropyridine slowly to the cold sulfonating agent may help to minimize localized heating and reduce the rate of polymerization.
-
Lower Reaction Temperature: If possible, operating at a lower temperature will slow down the polymerization process.
-
Troubleshooting Workflow for Side Reactions
Caption: A troubleshooting decision tree for minimizing side reactions.
Question 3: I am considering an alternative synthetic route. What is the most reliable method to synthesize this compound?
Answer:
Given the challenges of direct sulfonation, a multi-step approach starting from 4-hydroxypyridine is generally more reliable and higher yielding.
Recommended Two-Step Synthesis:
Step 1: Sulfonation of 4-Hydroxypyridine
The hydroxyl group is an activating group, making the pyridine ring more susceptible to electrophilic substitution and allowing for milder reaction conditions compared to the direct sulfonation of 4-chloropyridine.
-
Protocol: 4-hydroxypyridine is treated with fuming sulfuric acid (20% SO₃), often with a mercury sulfate catalyst, at temperatures around 180-200°C for 8-12 hours.[3]
Step 2: Chlorination of 4-Hydroxypyridine-3-sulfonic acid
The resulting 4-hydroxypyridine-3-sulfonic acid is then converted to this compound. This is typically achieved by treating it with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and chlorine gas.[10]
Reaction Pathway Diagram
Caption: Comparison of direct vs. alternative synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the sulfonation of 4-chloropyridine?
A: Electrophilic substitution on the pyridine ring is generally favored at the 3- and 5-positions due to the greater stability of the reaction intermediate compared to substitution at the 2-, 4-, or 6-positions.[2] For 4-chloropyridine, sulfonation is expected to occur at the 3-position.
Q2: How can I monitor the progress of my reaction?
A: Given the high boiling point of the solvent (sulfuric acid), direct sampling can be challenging. A careful workup of a small aliquot is necessary.
-
Procedure: Carefully take a small sample from the reaction mixture and quench it in ice water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Analysis: The resulting aqueous solution can be analyzed by:
-
High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column with an acidic mobile phase is a common method for analyzing sulfonic acids.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can help to identify the desired product and potential side products by their mass-to-charge ratio.
-
Q3: How do I isolate the this compound from the reaction mixture?
A: The workup and isolation can be complex due to the high concentration of sulfuric acid.
-
Quenching: The reaction mixture should be cooled to room temperature and then very cautiously poured onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Precipitation/Neutralization: The sulfonic acid may precipitate from the cold, diluted acidic solution. Alternatively, the acidic solution can be carefully neutralized with a base like calcium carbonate or barium carbonate to precipitate the sulfate as CaSO₄ or BaSO₄, which can then be filtered off. The desired sulfonic acid remains in the filtrate.
-
Purification: The crude product can be further purified by recrystallization from water or an aqueous alcohol solution.
Conclusion
The sulfonation of 4-chloropyridine is a demanding reaction that requires careful control over reaction conditions to achieve a desirable outcome. Understanding the potential for side reactions such as desulfonation, hydrolysis, and polymerization is key to developing a successful synthetic strategy. For many applications, an alternative route involving the sulfonation of 4-hydroxypyridine followed by chlorination offers a more robust and higher-yielding approach. This guide provides the foundational knowledge to troubleshoot and optimize your synthesis of this compound.
References
-
Koenigs, E., & Greiner, H. (1931). The polymerisation of 4-chloropyridine. ResearchGate. [Link]
-
PubChem. 4-Chloropyridine. [Link]
-
Pearson. Propose a mechanism for the sulfonation of pyridine, and point out.... [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
Wikipedia. Aromatic sulfonation. [Link]
-
Kim, S., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (2023). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]
-
Wikipedia. Desulfonation reaction. [Link]
- Google Patents. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
-
ResearchGate. This compound | Request PDF. [Link]
-
Química Organica.org. Electrophilic substitution on pyridine. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
-
Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
- Google Patents.
- Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
- Google Patents.
-
PubChem. This compound. [Link]
-
Potter, D. G., et al. (2015). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. [Link]
-
Al-Horani, F. A., & Desai, U. R. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. [Link]
- Google Patents. Processes for production of pyridine 3-sulphonic acid and its salts.
-
International Journal of Pharmaceutical Sciences and Research. (2009). Sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. Buy this compound | 51498-38-5 [smolecule.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 11. ijpsr.com [ijpsr.com]
Byproduct formation in the synthesis of 4-Chloropyridine-3-sulfonyl chloride
Welcome to the technical support center for the synthesis of 4-Chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical synthetic process. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.
Introduction
4-Chloropyridine-3-sulfonyl chloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its successful and high-purity synthesis is often crucial for the advancement of drug discovery and development projects. However, like many chemical syntheses, the preparation of this compound can be fraught with challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields. This guide will explore the two most common synthetic routes to 4-Chloropyridine-3-sulfonyl chloride, delve into the mechanisms of byproduct formation, and provide practical, field-proven advice to troubleshoot and prevent these issues.
Core Synthesis Pathways and Potential Byproducts
The synthesis of 4-Chloropyridine-3-sulfonyl chloride is predominantly achieved through two main pathways, each with its own set of potential challenges and byproduct profiles.
Route 1: Chlorination of 4-Hydroxypyridine-3-sulfonic Acid
This widely used method involves the simultaneous chlorination of the hydroxyl group and the sulfonic acid moiety. A common reagent cocktail for this transformation is a mixture of phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), and chlorine (Cl₂).
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start -> reagents [arrowhead=none]; reagents -> product [label="Main Reaction"]; reagents -> byproduct [label="Side Reaction", style=dashed]; }
Route 2: Diazotization-Sandmeyer Reaction of 4-Aminopyridine-3-sulfonic Acid
This alternative route begins with the diazotization of 4-aminopyridine-3-sulfonic acid to form a diazonium salt, which is then converted to the desired sulfonyl chloride in a Sandmeyer-type reaction.
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start -> diazotization [arrowhead=none]; diazotization -> product [label="Main Reaction"]; diazotization -> byproduct1 [label="Azo Coupling", style=dashed]; product -> byproduct2 [label="H₂O (Workup)", style=dashed]; }
Frequently Asked Questions (FAQs)
Q1: My reaction mixture from the chlorination of 4-hydroxypyridine-3-sulfonic acid is a dark, tarry mess. What went wrong?
A1: Dark, tarry mixtures are often indicative of decomposition and polymerization side reactions. This can be caused by:
-
Excessive Temperatures: The chlorination reaction is exothermic. If the temperature is not carefully controlled, it can lead to uncontrolled side reactions.
-
Presence of Water: Any moisture in the starting materials or solvents can react with the phosphorus halides and oxyhalides to generate strong acids, which can catalyze decomposition.
-
Incorrect Stoichiometry: An incorrect ratio of chlorinating agents can lead to incomplete reaction or the formation of highly reactive intermediates that polymerize.
Q2: I'm seeing an unexpected peak in my HPLC/GC-MS analysis of the product from Route 1. What could it be?
A2: The most likely byproduct in the chlorination of 4-hydroxypyridine-3-sulfonic acid is the over-chlorinated product, 5-Chloropyridine-3-sulfonyl chloride . This occurs due to electrophilic chlorination at the electron-rich 5-position of the pyridine ring under the harsh reaction conditions.[1] The presence of strong Lewis acids, generated in situ, can facilitate this unwanted ring chlorination.
Q3: During the diazotization of 4-aminopyridine-3-sulfonic acid, my reaction mixture turned a deep red/orange color. Is this normal?
A3: A strong coloration is a classic sign of azo dye formation .[2][3] This occurs when the newly formed diazonium salt (an electrophile) couples with an electron-rich species in the reaction mixture. This is often unreacted 4-aminopyridine-3-sulfonic acid. To prevent this, it is crucial to maintain a sufficiently acidic environment and a low temperature to ensure the complete and rapid conversion of the starting amine to the diazonium salt, minimizing the opportunity for azo coupling.[4]
Q4: My final product, 4-Chloropyridine-3-sulfonyl chloride, shows poor stability and seems to degrade upon storage. Why is this happening?
A4: 4-Chloropyridine-3-sulfonyl chloride is highly susceptible to hydrolysis .[5] Exposure to atmospheric moisture will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid (this compound). It is imperative to store the purified product under anhydrous conditions, for example, in a desiccator or under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low Yield (Route 1) | Incomplete reaction; Decomposition of starting material or product. | Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous reagents. Optimize reaction time and temperature: Monitor the reaction progress by TLC, HPLC, or GC-MS to determine the optimal reaction time. Avoid excessive heating. Correct stoichiometry: Carefully measure and add the chlorinating agents in the correct molar ratios as specified in a validated protocol. |
| Presence of 5-Chloropyridine-3-sulfonyl chloride (Route 1) | Over-chlorination due to harsh reaction conditions or prolonged reaction times. | Control temperature: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Optimize reaction time: Avoid unnecessarily long reaction times to minimize the opportunity for side reactions. Purification: This byproduct can often be separated from the desired product by careful fractional distillation under high vacuum or by column chromatography. |
| Formation of Azo Dyes (Route 2) | Incomplete diazotization, allowing the diazonium salt to react with unreacted starting material. | Maintain low temperature: Keep the reaction temperature strictly between 0-5 °C during diazotization.[2] Ensure sufficient acidity: Use an adequate excess of mineral acid to maintain a low pH, which suppresses the coupling reaction.[4] Slow addition of sodium nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts completely to form nitrous acid and then the diazonium salt, without localized areas of high nitrite concentration. |
| Low Yield (Route 2) | Decomposition of the unstable diazonium salt. | Strict temperature control: The diazonium salt is thermally labile. Maintaining a low temperature (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction is critical. Use the diazonium salt immediately: Do not let the diazonium salt solution stand for extended periods before proceeding to the next step. |
| Product is an oil instead of a solid | Presence of impurities, such as residual solvents or byproducts, that depress the melting point. | Thorough purification: Ensure complete removal of solvents under vacuum. If impurities are present, recrystallization from an appropriate solvent system or column chromatography may be necessary to obtain a solid product. |
| Hydrolysis of the final product | Exposure to water during workup or storage. | Anhydrous workup: Use anhydrous solvents for extraction and drying agents. Minimize exposure to moisture: Perform the workup as quickly as possible and store the final product in a desiccator or under an inert atmosphere. The low solubility of some aryl sulfonyl chlorides in water can offer some protection during aqueous workup if precipitation is rapid.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine-3-sulfonyl chloride from 4-Hydroxypyridine-3-sulfonic Acid
This protocol is adapted from patented industrial processes and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and gas inlet, charge 4-hydroxypyridine-3-sulfonic acid, phosphorus oxychloride, and phosphorus trichloride.
-
Heat the mixture to reflux (approximately 80 °C) with stirring.
-
Slowly bubble chlorine gas through the reaction mixture over several hours. The reaction is exothermic, and the temperature will rise. Maintain a steady reflux.
-
After the addition of chlorine is complete, continue to heat the mixture at reflux for an extended period (e.g., 20-24 hours) until the reaction is complete (monitor by HPLC or GC-MS).
-
Cool the reaction mixture and distill off the excess phosphorus oxychloride and phosphorus trichloride under reduced pressure.
-
To the residue, add toluene and carefully quench with cold water while maintaining the temperature below 30 °C.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride from 4-Aminopyridine-3-sulfonic Acid
This protocol involves the formation of a potentially unstable diazonium salt and should be performed with extreme caution and strict temperature control.
Materials:
-
4-Aminopyridine-3-sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Dichloromethane
Procedure:
-
Suspend 4-aminopyridine-3-sulfonic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas at a low temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution, maintaining a low temperature.
-
Allow the reaction to proceed at a low temperature until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture onto ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Analytical Methods for Quality Control
Accurate analysis of the reaction mixture and final product is essential to ensure purity and identify byproducts.
| Analytical Technique | Application | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main product and byproducts. | Column: C18 or C8 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid). Detection: UV at a suitable wavelength (e.g., 254 nm).[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts and confirmation of product identity. | Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Injection: Split/splitless inlet. Detection: Electron ionization (EI) mass spectrometry. The fragmentation pattern can help distinguish between isomers.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the product and identification of isomeric impurities. | ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the pyridine ring.[10][11] ¹³C NMR: Provides information on the carbon skeleton and helps to differentiate between isomers. |
Conclusion
The synthesis of 4-Chloropyridine-3-sulfonyl chloride, while a well-established process, requires careful attention to reaction conditions and a thorough understanding of potential side reactions. By implementing the troubleshooting strategies and preventative measures outlined in this guide, researchers can significantly improve the yield, purity, and consistency of their synthesis. A proactive approach to monitoring the reaction and analyzing the product will ultimately lead to more efficient and successful outcomes in your research and development endeavors.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Black, P. J., & Tipping, A. E. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(5), 634-637.
-
ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). Retrieved from [Link]
-
Khan Academy. (n.d.). Azo dye formation. In Organic chemistry. Retrieved from [Link]
- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- Development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar.
- Sandmeyer Reaction - Organic Chemistry Portal.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
- POCl -PCl mixture: A robust chlorin
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH.
- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
- Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline - UNIPI.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
- 4‐Chloropyridine Hydrochloride - ResearchG
- 4-Chloropyridinium chloride(7379-35-3) 1H NMR spectrum - ChemicalBook.
- Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning.
- Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | P
- pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum - ChemicalBook.
- The Sandmeyer Reactions - Chad's Prep®.
- Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions - YouTube.
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central.
- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
- Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
- (PDF)
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Public
- Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
- Mass Spectrometry - Fragmentation P
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchG
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchG
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University.
- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
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Technical Support Center: Purification of Crude 4-Chloropyridine-3-sulfonic Acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Chloropyridine-3-sulfonic acid. The methodologies and advice presented herein are grounded in established chemical principles and aim to provide practical, actionable solutions to common challenges encountered during the purification of this important synthetic intermediate.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API). The synthesis of this compound often involves harsh reaction conditions, which can lead to a variety of impurities in the crude product. The high polarity and water solubility of the target compound further complicate its purification. This guide will address these challenges and provide effective strategies for obtaining high-purity this compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of crude this compound.
Problem 1: Low Purity After Initial Purification Attempt
Symptoms:
-
The isolated product shows multiple spots on a Thin Layer Chromatography (TLC) plate.
-
High-Performance Liquid Chromatography (HPLC) analysis indicates the presence of significant impurities.
-
The melting point of the product is broad and lower than the expected value for the pure compound.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Residual Starting Materials | Incomplete reaction can leave unreacted starting materials, such as 4-hydroxypyridine or 4-chloropyridine, in the crude product. | Optimize the reaction conditions to drive the reaction to completion. For purification, consider a pH adjustment strategy. Dissolving the crude product in a basic solution (e.g., aqueous sodium bicarbonate) and then acidifying can help to selectively precipitate the sulfonic acid, leaving more basic starting materials in the solution. |
| Presence of Isomeric Impurities | The high temperatures used in sulfonation can sometimes lead to the formation of other isomers, such as 4-chloropyridine-2-sulfonic acid. | Isomers can be very challenging to separate by simple recrystallization. Ion-exchange chromatography is often the most effective method for separating isomeric sulfonic acids. |
| Inorganic Salt Contamination | Salts such as sodium chloride or sodium sulfate from the work-up procedure may be present in the crude product. | If the product is soluble in an organic solvent in which the inorganic salts are not, a simple filtration can remove them. For highly water-soluble products, desalting using a C18 solid-phase extraction (SPE) cartridge can be effective.[1] |
| Hydrolysis of Precursors | If the synthesis involves a sulfonyl chloride intermediate, its hydrolysis back to the sulfonic acid can be a source of the target compound in a less pure form.[2] | Ensure all solvents and reagents used in the preceding steps are anhydrous to minimize hydrolysis.[2] |
Problem 2: Product is Highly Colored (Yellow to Brown)
Symptoms:
-
The isolated solid is not the expected white or off-white color.
-
The discoloration persists even after initial purification attempts.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Degradation Products | The harsh acidic and high-temperature conditions of sulfonation can cause some of the starting material or product to decompose, leading to colored impurities. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb many of the colored impurities. Be sure to hot-filter the solution to remove the carbon before allowing the product to crystallize. 2. Optimize Reaction Conditions: If possible, explore milder sulfonation conditions to minimize the formation of degradation products in future syntheses. |
| Oxidation | The product or impurities may be susceptible to air oxidation, which can lead to coloration. | When handling the product, especially in solution and at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Inducing Crystallization
Symptoms:
-
The product remains as an oil or in a supersaturated solution after cooling.
-
Attempts to precipitate the product from solution are unsuccessful.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Solubility in the Chosen Solvent | The product may be too soluble in the selected recrystallization solvent, even at low temperatures. | 1. Anti-Solvent Addition: Slowly add a solvent in which the product is insoluble (an "anti-solvent") to the solution until it becomes cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. Common anti-solvents for polar compounds include ethers (e.g., diethyl ether, MTBE) or hydrocarbons (e.g., heptane).[3] 2. Solvent Evaporation: Slowly evaporate the solvent from the solution. This will increase the concentration of the product and can help to induce crystallization. |
| Presence of Impurities Inhibiting Crystal Lattice Formation | Certain impurities can interfere with the ordered arrangement of molecules required for crystallization. | Try to further purify the crude material before attempting recrystallization. A quick pass through a short plug of silica gel or treatment with activated carbon might remove some of the problematic impurities. |
| Insufficient Nucleation | Crystallization requires nucleation sites to begin. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites. 2. Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the supersaturated solution to act as a seed for crystallization. |
Purification Method Selection Workflow
The choice of purification technique depends heavily on the nature and quantity of the impurities present in the crude this compound. The following decision tree can guide you in selecting the most appropriate method.
Caption: Decision tree for selecting a purification method for crude this compound.
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous System
This protocol is suitable for crude material where the primary impurities are less polar than the product and inorganic salts are not the major contaminant.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot deionized water. The high solubility of sulfonic acids in water is a key consideration.[4]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution. Stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. If crystallization is still slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with a more non-polar solvent like cold ethanol or acetone to help remove residual water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Ion-Exchange Chromatography (IEX)
This method is particularly effective for removing isomeric impurities and other charged species.
-
Resin Selection and Preparation:
-
For the purification of an anionic sulfonic acid, a strong base anion (SBA) exchange resin is a good starting point.[5]
-
Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.
-
Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a neutral pH) until the pH and conductivity of the eluate are the same as the starting buffer.[6]
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the starting buffer. Ensure the solution is free of any particulate matter by filtering it through a 0.45 µm filter.[7]
-
Carefully load the sample onto the top of the column.
-
-
Washing:
-
Wash the column with the starting buffer to elute any neutral or weakly bound impurities. Monitor the eluate with a UV detector or by TLC.
-
-
Elution:
-
Elute the bound this compound from the column by increasing the ionic strength of the buffer. This can be done using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by a step gradient.[8] A volatile acid like formic acid can also be used for elution if subsequent removal by lyophilization is desired.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions as the product elutes from the column.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
-
Desalting and Isolation:
-
Combine the pure fractions.
-
If a non-volatile salt was used for elution, the product will need to be desalted. This can be achieved using a C18 SPE cartridge or by dialysis.
-
Remove the solvent (and volatile buffer salts, if used) under reduced pressure or by lyophilization to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically related to the synthetic route used. These can include:
-
Unreacted starting materials: such as 4-hydroxypyridine.
-
The precursor to the final product: for instance, 4-hydroxypyridine-3-sulfonic acid if the synthesis involves a chlorination step after sulfonation.[9]
-
Isomeric byproducts: from sulfonation at other positions on the pyridine ring.
-
Inorganic salts: from neutralization and work-up steps.
-
Colored degradation products: due to the harsh reaction conditions often employed.
Q2: My product is very soluble in water, making recrystallization difficult. What can I do?
A2: The high water solubility of sulfonic acids is a common challenge.[4] Consider using a mixed solvent system for recrystallization. For example, dissolve your product in a minimum amount of hot water or a water/ethanol mixture, and then slowly add a less polar solvent in which your product is less soluble, such as isopropanol or acetone, to induce precipitation.[10]
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
A3: Due to its high polarity, this compound will likely bind very strongly to normal-phase silica gel, making it very difficult to elute. This can result in poor recovery and significant tailing of the product peak. Ion-exchange chromatography or reversed-phase chromatography (potentially with an ion-pairing agent) are generally more suitable for such polar compounds.[1][11]
Q4: How can I effectively remove residual water from my final product?
A4: Sulfonic acids have a tendency to hold onto water.[4] After filtration, you can perform an azeotropic distillation with a solvent like toluene to remove residual water.[4] Drying the product in a vacuum oven at a moderate temperature for an extended period is also effective.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended:
-
HPLC: This is the preferred method for quantitative purity analysis. An ion-pair reversed-phase HPLC method may be necessary to achieve good peak shape and retention for this polar compound.
-
TLC: A quick and easy way to qualitatively assess the number of components in your sample.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and help to identify any organic impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
References
- Technical Specification and Application Guide for 4-Chloropyridine-3-sulfonamide. (n.d.).
- Question on purifying aryl Sulfonic acids : r/Chempros. (2024, December 21). Reddit.
- Process for the preparation of chloropyridine sulfonyl chloride. (n.d.). Google Patents.
- 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4. (n.d.). Benchchem.
- Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. (n.d.).
- Process for the preparation of chloropyridine sulphonic acid chlorides. (n.d.). Google Patents.
- Process of preparation of pyridine-3-sulfonic acids. (n.d.). Google Patents.
- Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Production of pyridine-3-sulfonic acid. (n.d.). Google Patents.
- 4-Chloropyridine-3-sulfonamide. (n.d.). PharmaCompass.com.
- This compound | Request PDF. (2025, August 10). ResearchGate.
- This compound. (n.d.). PubChem.
- Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus.
- General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia.
- Effective Decolorization and Detoxification of Single and Mixed Dyes with Crude Laccase Preparation from a White-Rot Fungus Strain Pleurotus eryngii. (n.d.). MDPI.
- METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. (n.d.). Google Patents.
- Ion exchange chromatography. (n.d.). Thermo Fisher Scientific.
- FAQs on Purification with Ion Exchange Chromatography. (n.d.). Tosoh Bioscience.
- Sample Preparation in Ion Exchange Chromatography. (n.d.). Sigma-Aldrich.
- Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018, November 26). Master Organic Chemistry.
- Ion Exchange Chromatography Resins and Methods. (2023, May 22). G-Biosciences.
- This compound. (n.d.). Synchem.
- Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. (n.d.). Benchchem.
- IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021, January 13). European Patent Office.
- This compound. (n.d.). Pharmaffiliates.
- 4-Chloropyridine-3-sulfonamide | 33263-43-3. (n.d.). Sigma-Aldrich.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap.
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- 9. 4-Chloropyridine-3-sulfonamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 4-Chloropyridine-3-sulfonic acid under acidic and basic conditions
A3: The most effective method for monitoring the stability of the compound and detecting potential degradation is High-Performance Liquid Chromatography (HPLC). Develop an HPLC method that can resolve the starting material from its potential degradation products. Monitoring the reaction over time by analyzing aliquots will provide a clear profile of the compound's consumption and the formation of any new species. Purity can be confirmed by comparing the results to a reference standard. [10]
Troubleshooting Guide: Stability Under Acidic Conditions
This section addresses issues related to the use of this compound in acidic media.
Q4: I am observing a loss of my starting material in a reaction run in hot sulfuric acid. What is likely happening?
A4: You are likely observing acid-catalyzed desulfonation. Arylsulfonic acids can undergo hydrolysis to remove the sulfonic acid group when heated in aqueous acid, reverting to the parent arene. [5][9]The reaction is the reverse of sulfonation and is driven by the presence of a proton source (H₃O⁺) and elevated temperatures. Mechanism: Acid-Catalyzed Desulfonation
The process begins with the protonation of the pyridine ring, followed by the electrophilic attack of a proton on the carbon atom bearing the sulfonic acid group. This forms a resonance-stabilized intermediate (a sigma complex). The subsequent loss of sulfur trioxide (SO₃) and a proton regenerates the aromatic system, yielding 4-chloropyridine.
Caption: Mechanism of acid-catalyzed desulfonation.
Q5: How can I confirm that desulfonation is the cause of degradation?
A5: You can confirm desulfonation by analyzing a sample of your reaction mixture using LC-MS (Liquid Chromatography-Mass Spectrometry). Compare the mass of the new peak in your chromatogram to the mass of 4-chloropyridine (m/z ≈ 113.54). [10]You can also run a co-injection with an authentic sample of 4-chloropyridine to see if the peaks co-elute.
Protocol 1: Stability Assessment in Acidic Media
This protocol outlines a workflow to test the stability of this compound at a specific acidic pH and temperature.
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
Reaction Setup: In separate vials, add your acidic medium (e.g., 1M HCl, 50% H₂SO₄).
-
Initiation: Spike the vials with the stock solution to a final concentration of ~0.1 mg/mL. Prepare a "time zero" (T₀) sample by immediately quenching a small aliquot of the reaction mixture with a neutralizing buffer.
-
Incubation: Place the reaction vials in a controlled temperature environment (e.g., 60°C, 80°C).
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, quench it, and prepare it for analysis.
-
Analysis: Analyze all samples (T₀ and subsequent time points) by HPLC. Compare the peak area of the starting material over time to determine the rate of degradation. Identify any major degradation products by LC-MS.
Troubleshooting Guide: Stability Under Basic Conditions
This section addresses issues related to the use of this compound in basic or nucleophilic media.
Q6: My reaction under basic conditions (e.g., NaOH, K₂CO₃) is yielding an unexpected polar product, and I'm losing my starting material. What is the likely cause?
A6: The most probable cause is nucleophilic aromatic substitution (SNAr) at the C4 position. The pyridine ring is electron-deficient, a characteristic that is enhanced by the nitrogen atom's electron-withdrawing inductive and mesomeric effects. [1]This makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles like hydroxide (OH⁻). [3][11]The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [12]
| Condition | Primary Degradation Pathway | Resulting Product |
|---|---|---|
| Strong Acid (e.g., >1M H₂SO₄) + Heat (>80°C) | Acid-Catalyzed Desulfonation | 4-Chloropyridine |
| Mild Acid (pH 2-5), Room Temp | Generally Stable | - |
| Neutral (pH 6-8), Room Temp | Generally Stable | - |
| Mild Base (e.g., pH 9-11), Room Temp | Slow Nucleophilic Substitution (SNAr) | 4-Hydroxypyridine-3-sulfonic acid |
| Strong Base (e.g., >1M NaOH) + Heat | Rapid Nucleophilic Substitution (SNAr) | 4-Hydroxypyridine-3-sulfonic acid |
Table 1: Summary of this compound stability under various conditions.
Q7: Can other nucleophiles besides hydroxide cause this degradation?
A7: Absolutely. Any sufficiently strong nucleophile present in your reaction can displace the chloride. This includes alkoxides (e.g., from methanol or ethanol solvents with base), amines, and thiols. The reactivity of 2- and 4-chloropyridines towards nucleophiles is a well-established principle in organic synthesis. [3][13]
Caption: SNAr mechanism for substitution of chloride.
Protocol 2: General Experimental Workflow for Stability Assessment
This diagram illustrates a universal workflow for assessing the stability of a compound under chosen conditions.
Caption: A typical workflow for an experimental stability study.
References
-
StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
Filo. (2024). Explain why nucleophilic substitution occurs more readily in 4-chloropyri..[Link]
-
Filo. (2024). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..[Link]
-
Wikipedia. Desulfonation reaction.[Link]
-
Pharmaffiliates. This compound.[Link]
-
ResearchGate. (2025). This compound | Request PDF.[Link]
-
Wikipedia. Sulfonic acid.[Link]
-
Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems.[Link]
-
Synthetic Map. Aromatic desulfonation.[Link]
-
PubChem. 2-Chloropyridine.[Link]
-
Taylor & Francis Online. (2011). THE DESULFONATION OF PHENOLSULFONIC ACIDS IN AQUEOUS SODIUM HYDROGEN SULFATE MIXTURES.[Link]
-
OSTI.GOV. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.[Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.[Link]
- Google Patents. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
-
Wikipedia. 2-Chloropyridine.[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect (Journal Article) | OSTI.GOV [osti.gov]
- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring the Synthesis of 4-Chloropyridine-3-sulfonic Acid by HPLC
This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the synthesis of 4-Chloropyridine-3-sulfonic acid using High-Performance Liquid Chromatography (HPLC). It provides in-depth technical guidance, troubleshooting protocols, and expert insights to ensure accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound.
Q1: What is the most suitable HPLC method for analyzing this compound?
A1: Due to the polar and ionic nature of this compound, standard reversed-phase HPLC methods may result in poor retention.[1] The recommended approaches are:
-
Reversed-Phase Ion-Pair Chromatography: This is a widely used and effective technique for the analysis of aromatic sulfonic acids.[2] An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. This reagent forms a neutral ion pair with the sulfonic acid, increasing its hydrophobicity and retention on a non-polar stationary phase (like C18).[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[5][6][7][8][9] It utilizes a polar stationary phase (e.g., silica, amino, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[9]
Q2: How do I choose the right column for my analysis?
A2: The choice of column depends on the selected HPLC method:
-
For Reversed-Phase Ion-Pair Chromatography: A standard C18 or C8 column is suitable. The key is the use of an appropriate ion-pairing reagent in the mobile phase.
-
For HILIC: A dedicated HILIC column with a polar stationary phase such as amide, amino, or cyano is recommended.[6]
Q3: What type of detector is best for this compound?
A3: A UV-Vis detector is the most common and suitable choice for this analysis. The pyridine ring in the molecule contains a chromophore that absorbs UV light.[10][11] A wavelength of around 260-270 nm is a good starting point for detection. If the compound lacks a strong chromophore or if universal detection is desired, other options include:
-
Refractive Index (RI) Detector: A universal detector suitable for compounds without chromophores, but it is less sensitive and not compatible with gradient elution.[10][12][13]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors that are more sensitive than RI detectors and can be used with gradient elution.[10][11]
Q4: Can I use mass spectrometry (MS) with ion-pairing reagents?
A4: Using MS with non-volatile ion-pairing reagents like tetrabutylammonium salts can be problematic as they can contaminate the ion source.[3] If MS detection is necessary, consider using a volatile ion-pairing reagent like trifluoroacetic acid (TFA) or employing a post-column suppressor to remove the non-volatile salts before the eluent enters the mass spectrometer.[3][4] HILIC methods are generally more compatible with MS detection.[8]
Section 2: HPLC Method Development and Experimental Protocols
This section provides a step-by-step guide to setting up an HPLC method for monitoring the synthesis of this compound.
Protocol 1: Reversed-Phase Ion-Pair HPLC Method
Objective: To separate and quantify this compound from starting materials and byproducts.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate with 5 mM tetrabutylammonium hydroxide, adjusted to pH 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Reference standard of this compound.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the sample diluent to create a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with the sample diluent to a suitable concentration. The dilution factor will depend on the expected concentration of the product.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Gradient Program | Start with 5% B, hold for 2 minutes, ramp to 40% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with that of the reference standard.
-
Calculate the progress of the reaction by monitoring the increase in the peak area of the product and the decrease in the peak area of the starting materials over time.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
dot
Caption: A troubleshooting decision tree for common HPLC issues.
Peak Shape Problems
Q: My peak for this compound is tailing. What could be the cause and how do I fix it?
A: Peak tailing is a common issue, especially with polar and acidic compounds.
-
Cause 1: Secondary Interactions with Residual Silanols: The acidic sulfonic acid group can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) can suppress the ionization of the silanol groups, reducing these interactions. Ensure the pH is within the stable range for your column.[14]
-
Increase Ion-Pair Reagent Concentration: A higher concentration of the ion-pairing reagent can more effectively shield the analyte from interacting with the stationary phase.[15]
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer accessible silanol groups and are less prone to this issue.[16]
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[17][18]
-
Solution: Dilute your sample and reinject.
-
-
Cause 3: Column Contamination or Degradation: Buildup of strongly retained impurities from the reaction mixture can damage the column packing.[19]
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, the column may need to be replaced.
-
-
Q: I am observing split or shoulder peaks. What is the problem?
A: Split peaks can be caused by several factors.[14][16]
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
-
Cause 2: Partially Clogged Frit: A blockage at the column inlet can cause the sample to be distributed unevenly onto the column.[14]
-
Solution: Backflush the column. If this doesn't resolve the issue, the inlet frit may need to be replaced.
-
-
Cause 3: Column Void: A void at the head of the column can cause the peak to split.
-
Solution: This usually indicates column degradation, and the column will likely need to be replaced.
-
Retention and Baseline Issues
Q: My retention times are drifting. What should I do?
A: Drifting retention times can compromise the reliability of your data.[20]
-
Cause 1: Insufficient Column Equilibration: Ion-pair chromatography often requires longer equilibration times.[4]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. It is also recommended to dedicate a column specifically for ion-pair methods.[4]
-
-
Cause 2: Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of a volatile solvent component can alter the mobile phase composition.[20]
-
Solution:
-
Check the pump's proportioning valves.[21]
-
Prepare fresh mobile phase daily and keep the reservoirs covered.
-
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.[20]
-
Solution: Use a column oven to maintain a constant temperature.
-
Q: I am seeing a noisy or drifting baseline. How can I fix this?
A: A stable baseline is crucial for accurate quantification.[18][19]
-
Cause 1: Mobile Phase Issues: The mobile phase may be contaminated, not properly degassed, or poorly mixed.[18][19]
-
Solution:
-
Use high-purity HPLC-grade solvents and reagents.[18]
-
Degas the mobile phase thoroughly before use.
-
If mixing solvents, ensure they are miscible.
-
-
-
Cause 2: Detector Problems: The detector lamp may be failing, or the flow cell could be contaminated.[18]
-
Solution:
-
Check the detector lamp's energy output.
-
Flush the detector flow cell with a suitable solvent like isopropanol.
-
-
Section 4: Data Interpretation
dot
Caption: Idealized change in chromatograms over time during synthesis.
Interpreting Chromatograms for Reaction Progress:
-
Starting Material: The peak corresponding to the starting material (e.g., 4-hydroxypyridine-3-sulfonic acid) should decrease in area over time.
-
Product: The peak for this compound should increase in area as the reaction proceeds.
-
Intermediates and Byproducts: The appearance and subsequent disappearance of other peaks may indicate the formation of reaction intermediates. The presence of persistent, unidentified peaks could signify byproduct formation.
By integrating the peak areas at different time points, you can quantitatively track the conversion of starting material to product and determine the optimal reaction time.
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]
-
Chyba, M., & Tobiszewski, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Available from: [Link]
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]
-
Types of HPLC Detectors. Phenomenex. Available from: [Link]
-
Types of detectors used in HPLC. Bio-Analysis Centre. (2022-06-01). Available from: [Link]
-
Prandi, C., & Venturini, T. (1981). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Journal of Chromatographic Science, 19(6), 308–314. Available from: [Link]
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available from: [Link]
-
Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. (1981-06-19). Available from: [Link]
-
HPLC Detectors. Waters Corporation. Available from: [Link]
-
High-Performance Liquid Chromatography: Types of Detectors. JoVE. (2024-12-05). Available from: [Link]
-
Seeing is Believing: Detectors for HPLC. LCGC International. Available from: [Link]
- Ion-pairing chromatography. Google Patents.
- Process for the preparation of chloropyridine sulphonic acid chlorides. Google Patents.
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available from: [Link]
- Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. (2025-06-18). Available from: [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci. (2025-03-25). Available from: [Link]
-
Ion pair chromatography reagents. Available from: [Link]
-
Ion Pairing - Blessing or Curse?. LCGC International. Available from: [Link]
-
Poor peak shape. Obrnuta faza. Available from: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex. Available from: [Link]
-
The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. ResearchGate. Available from: [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. (2025-11-30). Available from: [Link]
- Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024-05-28). Available from: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). Available from: [Link]
-
Solving Common Errors in HPLC. Chromatography Today. Available from: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available from: [Link]
-
Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. PubMed. (2024-11-08). Available from: [Link]
- Method of producing chloropyridine sulfonic acid chlorides. Google Patents.
-
Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available from: [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Available from: [Link]
-
HPLC Retention of Sulfuric Acid on Obelisc N Column. SIELC Technologies. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
This compound. ResearchGate. Available from: [Link]
-
4-Chloropyridine-3-sulfonamide. PharmaCompass.com. Available from: [Link]
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. Types of HPLC Detectors | Phenomenex [phenomenex.com]
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- 12. Video: High-Performance Liquid Chromatography: Types of Detectors [jove.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. silicycle.com [silicycle.com]
- 15. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 18. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Challenges in the scale-up of 4-Chloropyridine-3-sulfonic acid production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Chloropyridine-3-sulfonic acid. Here, we address common challenges and provide practical, experience-driven solutions to navigate the complexities of its production. Our focus is on explaining the "why" behind experimental choices to empower you with a deeper understanding of the process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and industrial scale?
A1: The most prevalent and scalable method for synthesizing this compound involves the conversion of 4-hydroxypyridine-3-sulfonic acid. This process typically uses a mixture of phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) in the presence of chlorine gas (Cl₂)[1][2][3]. The reaction effectively replaces the hydroxyl group with a chlorine atom and converts the sulfonic acid into a sulfonyl chloride, which is then hydrolyzed to the desired sulfonic acid during workup.
Q2: Why is 4-hydroxypyridine-3-sulfonic acid used as the starting material instead of direct sulfonation of 4-chloropyridine?
A2: While direct sulfonation of 4-chloropyridine is possible, using 4-hydroxypyridine-3-sulfonic acid as an intermediate offers several advantages. The hydroxyl group is readily substituted by chlorine under the reaction conditions[4]. Furthermore, the sulfonation of 4-hydroxypyridine provides good regioselectivity, directing the sulfonic acid group to the desired 3-position. This route can be more efficient and lead to a cleaner product profile compared to the direct sulfonation of 4-chloropyridine, which may yield a mixture of isomers and require more challenging purification[4].
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
A3: The synthesis of this compound involves several hazardous reagents. Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Chlorine gas is highly toxic and a strong oxidizing agent. The reaction also evolves hydrogen chloride (HCl) gas, which is corrosive and toxic[1][3]. Therefore, it is crucial to perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A system for scrubbing the off-gases is also highly recommended, especially for larger-scale reactions.
II. Troubleshooting Guide: Synthesis and Reaction Control
Q4: My reaction is proceeding very slowly, and I have incomplete conversion of the starting material. What are the likely causes?
A4: Sluggish or incomplete reactions can often be attributed to several factors, especially during scale-up:
-
Reagent Quality: The purity of phosphorus oxychloride and phosphorus trichloride is critical. The presence of water or other impurities can quench the active chlorinating species. It is advisable to use freshly distilled or high-purity reagents.
-
Temperature Control: The reaction typically requires heating to reflux, with temperatures gradually increasing from around 80°C to 110°C[2][3][5]. Inadequate heating can lead to a slow reaction rate. On a larger scale, ensuring uniform heat distribution throughout the reaction vessel is essential to avoid localized "cold spots."
-
Chlorine Gas Dispersion: Inefficient bubbling of chlorine gas into the reaction mixture can limit its availability for the reaction. A gas dispersion tube and vigorous stirring are necessary to maximize the gas-liquid interface. The rate of chlorine addition should also be carefully controlled to match its consumption by the reaction mixture[2][5].
Q5: The reaction mixture has turned dark, and I'm observing the formation of significant byproducts. What could be happening?
A5: The formation of dark coloration and byproducts often points to side reactions or degradation. Potential causes include:
-
Overheating: Exceeding the recommended reaction temperature can lead to the decomposition of the starting material or product. Precise temperature monitoring and control are crucial.
-
Presence of Impurities: Impurities in the starting material can act as catalysts for unwanted side reactions. Ensure the 4-hydroxypyridine-3-sulfonic acid is of high purity before starting the reaction.
-
Incorrect Stoichiometry: An incorrect ratio of reactants, particularly an excess of chlorine or phosphorus trichloride, can lead to the formation of polychlorinated species or other undesired byproducts.
Visualizing the Core Synthesis Pathway
Caption: A simplified workflow for the synthesis of this compound.
III. Troubleshooting Guide: Work-up and Purification
Q6: I am having difficulty with the work-up; the phase separation is slow, and I'm getting an emulsion.
A6: Emulsion formation during the aqueous work-up is a common issue when scaling up reactions involving phosphorus-based reagents. Here’s how to troubleshoot:
-
Controlled Quenching: The addition of water to the reaction mixture is highly exothermic. Adding water too quickly can lead to localized boiling and the formation of a stable emulsion. The quench should be performed slowly with efficient cooling[1][2].
-
Solvent Choice: Using a suitable organic solvent like ethylene chloride or toluene can facilitate a cleaner phase separation[1][5]. The choice of solvent can also influence the solubility of impurities.
-
Brine Wash: After the initial water washes, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
Q7: The purity of my final product is low, even after following the standard procedure. What are the likely impurities and how can I remove them?
A7: The primary impurities are often residual starting material, phosphorus-containing byproducts, and potentially over-chlorinated pyridine species.
-
Incomplete Hydrolysis: The intermediate 4-chloropyridine-3-sulfonyl chloride may not be fully hydrolyzed to the sulfonic acid. Ensuring sufficient contact time with the aqueous phase during work-up is important.
-
Phosphorus Byproducts: Residual phosphorus oxychloride or phosphoric acid can contaminate the product. Thorough washing with water is necessary to remove these[2][5].
-
Recrystallization: If the isolated solid product is still impure, recrystallization can be an effective purification method. The choice of solvent will depend on the specific impurities present, but aqueous ethanol has been shown to be effective for similar compounds[4].
IV. Product Stability and Storage
Q8: How stable is this compound, and what are the recommended storage conditions?
A8: this compound is a relatively stable crystalline solid. However, like many sulfonic acids, it can be hygroscopic. It is recommended to store the material in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.
V. Scale-up Considerations and Safety
Q9: What are the most critical parameters to control when scaling up this synthesis from the lab to a pilot plant?
A9: Scaling up this reaction requires careful attention to several key parameters:
-
Heat Management: The reaction is exothermic, particularly during the initial heating and chlorine addition phases. A reactor with efficient heat exchange capabilities is essential to maintain the desired temperature profile and prevent thermal runaways.
-
Mass Transfer: Ensuring efficient mixing is crucial for good mass transfer between the liquid and gas phases (chlorine). The type of agitator and its speed should be optimized for the larger reactor volume.
-
Reagent Addition Rates: The rates of addition for all reagents, especially chlorine gas, must be carefully controlled and scaled appropriately.
-
Off-Gas Management: The reaction generates a significant amount of HCl gas. A robust off-gas scrubbing system is mandatory to neutralize the acidic vapors before they are released.
Key Reaction Parameters Summary
| Parameter | Laboratory Scale | Pilot/Industrial Scale Considerations | Reference |
| Temperature | 80°C to 110°C | Precise temperature control with efficient heat exchange to manage exotherms. | [2][3][5] |
| Chlorine Addition | Bubbled through the mixture over several hours | Sub-surface addition with a sparger and flow controller for consistent delivery. | [2][5] |
| Mixing | Magnetic or overhead stirrer | High-torque mechanical agitation to ensure homogeneity and gas dispersion. | N/A |
| Work-up | Separation funnel | Jacketed and baffled reactor for controlled quenching and phase separation. | [1][2][5] |
VI. Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl chloride (Precursor to the Sulfonic Acid)
This protocol is a synthesis of information from established patent literature and is intended for execution by trained chemists.
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube, charge 4-hydroxypyridine-3-sulfonic acid (1.0 eq), phosphorus oxychloride (3.5 eq), and phosphorus trichloride (2.4 eq)[3].
-
Initial Heating: Begin stirring and heat the mixture to reflux. The internal temperature should rise to approximately 80°C[3].
-
Chlorination: Introduce chlorine gas (2.4 eq) into the reaction mixture over a period of approximately 3 hours. The reaction is exothermic, and the temperature will increase to around 100°C with the evolution of HCl gas[3].
-
Extended Reflux: Maintain the reaction under reflux for 24 hours. During this time, the temperature will gradually increase to 110°C, and the mixture will become nearly clear[3].
-
Solvent Removal: After the reflux period, distill off the excess phosphorus oxychloride under vacuum. The recovered solvent can be reused[1][2].
-
Work-up: Cool the residue to approximately 40°C and cautiously add an organic solvent such as ethylene chloride. With external cooling, slowly add water to the mixture, ensuring the temperature does not exceed 30°C. Separate the organic phase and wash it with water twice[1][2].
-
Isolation: The organic solvent can be removed by distillation under vacuum to yield 4-chloropyridine-3-sulfonyl chloride. This intermediate can then be carefully hydrolyzed to this compound by treatment with water.
Visualizing Potential Side Reactions
Caption: Common side reactions in the synthesis of 4-chloropyridine-3-sulfonyl chloride.
VII. References
-
Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
-
Google Patents. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
-
Google Patents. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
-
Evetech. Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. [Link]
-
PubChem. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 51498-38-5 [smolecule.com]
- 5. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
Removal of residual phosphorus reagents from 4-Chloropyridine-3-sulfonyl chloride
Welcome to the technical support center for the synthesis and purification of 4-Chloropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with the removal of residual phosphorus reagents from this critical intermediate. Our goal is to provide you with in-depth, field-proven insights and practical, step-by-step protocols to ensure the purity and integrity of your final product.
Introduction to the Challenge
The synthesis of 4-Chloropyridine-3-sulfonyl chloride often involves the use of powerful chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). While highly effective, these reagents and their byproducts can be notoriously difficult to remove from the final product. Residual phosphorus compounds can interfere with downstream reactions, compromise the stability of the final compound, and lead to inaccurate analytical results. This guide provides a systematic approach to troubleshooting and resolving these common purification challenges.
Part 1: Troubleshooting Guide for Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 4-Chloropyridine-3-sulfonyl chloride, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Persistent Phosphorus Contamination Detected by NMR or Mass Spectrometry
Symptoms:
-
¹H or ³¹P NMR spectra show unexpected peaks corresponding to phosphorus byproducts.
-
Mass spectrometry data indicates the presence of phosphorus-containing impurities.
Root Cause Analysis: The primary culprits are often residual PCl₅, POCl₃, or phosphoric acid byproducts that have not been effectively removed during the initial work-up. These compounds can be challenging to separate due to their physical properties and potential to co-precipitate with the product.
Troubleshooting Protocol:
-
Initial Quenching and Extraction:
-
Step 1: Carefully quench the reaction mixture by slowly adding it to ice-water. This hydrolyzes the reactive phosphorus chlorides to phosphoric acid.
-
Step 2: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The 4-Chloropyridine-3-sulfonyl chloride will move to the organic phase, while the majority of the phosphoric acid will remain in the aqueous phase.
-
-
Aqueous Bicarbonate Wash:
-
Step 3: Wash the organic layer with a saturated sodium bicarbonate solution. This step is crucial for neutralizing any remaining acidic impurities, including HCl and phosphoric acid, converting them into their respective salts, which are more soluble in the aqueous phase.
-
-
Brine Wash and Drying:
-
Step 4: Perform a final wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Diagram of the Purification Workflow:
Caption: Workflow for the removal of phosphorus impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) in the synthesis of 4-Chloropyridine-3-sulfonyl chloride?
A1: Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are potent chlorinating agents. They are typically used to convert sulfonic acids into their corresponding sulfonyl chlorides. The reaction proceeds through the formation of a reactive intermediate that is subsequently displaced by a chloride ion.
Q2: Why is it so difficult to remove residual phosphorus reagents?
A2: The difficulty lies in the similar physical properties of the phosphorus byproducts and the target molecule. Additionally, these reagents can form stable adducts or byproducts that are not easily removed by standard extraction procedures.
Q3: Are there alternative, phosphorus-free methods for the synthesis of 4-Chloropyridine-3-sulfonyl chloride?
A3: Yes, alternative methods exist, though they may have their own set of challenges. One common alternative is the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method avoids phosphorus-based reagents altogether, simplifying the purification process.
Comparative Overview of Chlorinating Agents:
| Reagent | Advantages | Disadvantages |
| PCl₅/POCl₃ | High reactivity and yields. | Difficult to remove byproducts. |
| Thionyl Chloride (SOCl₂) | Gaseous byproducts (SO₂ and HCl) are easily removed. | Can be less reactive for certain substrates. |
Q4: How can I confirm the complete removal of phosphorus impurities?
A4: A combination of analytical techniques is recommended for confirming the purity of your final product:
-
³¹P NMR Spectroscopy: This is the most direct method for detecting phosphorus-containing impurities. A clean spectrum with no peaks in the characteristic phosphorus chemical shift ranges is a strong indicator of purity.
-
¹H and ¹³C NMR Spectroscopy: These techniques can help identify any organic byproducts and confirm the structure of the desired product.
-
Mass Spectrometry (MS): MS can detect trace amounts of impurities that may not be visible by NMR.
-
Elemental Analysis: This provides a quantitative measure of the elemental composition of your sample, including the percentage of phosphorus.
Q5: What are the safety precautions I should take when working with phosphorus reagents and 4-Chloropyridine-3-sulfonyl chloride?
A5: Both the reagents and the product are hazardous and should be handled with appropriate safety precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus reagents react violently with water. Handle them in a dry environment and quench them carefully.
-
4-Chloropyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound. Store it in a tightly sealed container under an inert atmosphere.
References
- Synthesis of Sulfonyl Chlorides: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 8th Edition, by Michael B.
- Purification Techniques: "Purification of Laboratory Chemicals," 8th Edition, by W. L. F. Armarego and Christina Li Lin Chai, offers detailed protocols for the purification of a wide range of organic compounds, including methods for removing common impurities.
- Safety in the Laboratory: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," Updated Version (2011) by the National Research Council, is an authoritative guide to chemical safety in the research setting.
Technical Support Center: Controlling Regioselectivity in the Functionalization of 4-Chloropyridine-3-sulfonic acid
Introduction: Understanding the Reactivity of 4-Chloropyridine-3-sulfonic acid
This compound is a versatile yet challenging substrate in synthetic chemistry. Its reactivity is governed by the interplay of three key features: the electron-deficient pyridine ring, the good leaving group at the C4 position (chloride), and the strongly electron-withdrawing sulfonic acid group at the C3 position. Understanding the electronic landscape of this molecule is paramount to predicting and controlling the regioselectivity of its functionalization.
The pyridine nitrogen and the sulfonic acid group work in concert to withdraw electron density from the aromatic system, making the ring highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][2] Conversely, this electron deficiency makes electrophilic aromatic substitution exceptionally difficult.[1][3] The primary challenge and opportunity in working with this molecule lies in leveraging these electronic properties to achieve selective functionalization at the desired position.
This guide provides troubleshooting advice and detailed protocols to help you navigate the complexities of this substrate and achieve your desired synthetic outcomes.
Caption: Electronic and steric factors governing reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on this compound?
A1: The molecule has two main reactive centers for substitution reactions. The most common is the carbon at the C4 position, which bears the chloro leaving group. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The second site is the sulfonic acid group itself, which can be converted into derivatives like sulfonyl chlorides or sulfonamides.
Q2: Why is the C4 position so reactive towards nucleophiles?
A2: The C4 position's reactivity is a result of electronic activation. The pyridine nitrogen, which is para to the chlorine, and the sulfonic acid group, which is meta, are both powerful electron-withdrawing groups. They stabilize the negative charge of the Meisenheimer complex intermediate that forms during an SNAr reaction, thereby lowering the activation energy for the substitution.[2][4][5]
Q3: Is it possible to achieve substitution at the C2 position?
A3: While the C2 position is also electronically activated by the adjacent nitrogen, substitution is generally disfavored compared to C4 for two main reasons. First, the C4 position receives stabilizing resonance effects from the para nitrogen, which is highly effective. Second, the bulky sulfonic acid group at C3 creates significant steric hindrance, making it difficult for nucleophiles to approach the C2 position.[6][7]
Q4: Can I perform electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) on this ring?
A4: Generally, no. The pyridine ring is already electron-deficient, and the addition of a second potent electron-withdrawing group (the sulfonic acid) makes it extremely unreactive towards electrophiles.[1][8] Attempting such reactions typically results in failure or requires exceptionally harsh conditions that may degrade the molecule.[1]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered during specific transformations in a question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr) at C4
SNAr is the most common reaction for this substrate. Success hinges on the nucleophile's strength and the reaction conditions.
Q1: My SNAr reaction with an amine/alkoxide is showing low or no conversion. What are the first things to check?
A1: Low conversion in SNAr reactions with this substrate is typically due to issues with nucleophilicity or reaction conditions.
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Troubleshooting Steps:
-
Nucleophile Strength: Weak nucleophiles (e.g., water, neutral anilines) react slowly. If using an alcohol or thiol, ensure it is fully deprotonated with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃).
-
Temperature: These reactions often require heating. Start at 80°C and incrementally increase to 120°C or higher if necessary.
-
Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. They are excellent at solvating the cationic counter-ion of the nucleophile and accelerating the reaction.
-
Water Content: Ensure your reaction is anhydrous, as water can compete as a nucleophile, especially at high temperatures.
Q2: I'm trying to displace the chlorine with a cyanide or azide nucleophile, but the reaction is messy. How can I improve it?
A2: Cyanide and azide are excellent nucleophiles but can pose safety and solubility challenges.
-
Solubility: Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using salts like NaCN or NaN₃ in solvents where they are not fully soluble.
-
Alternative Reagents: Consider using trimethylsilyl cyanide (TMSCN) or trimethylsilyl azide (TMSN₃) with a fluoride source (e.g., CsF, TBAF) for a more homogeneous and often cleaner reaction.
-
Temperature Control: Start at a lower temperature (e.g., 50-60°C) and slowly warm the reaction. These nucleophiles are highly reactive and exothermic reactions can lead to side products.
Palladium-Catalyzed Cross-Coupling Reactions
Functionalizing the C-Cl bond via cross-coupling is a powerful method, but chloropyridines are notoriously challenging substrates due to the difficulty of the oxidative addition step.
Q1: My Suzuki-Miyaura coupling reaction is failing. What catalyst system is recommended for this electron-deficient chloropyridine?
A1: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. You need a more active catalyst system designed for C-Cl bond activation.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable precursors to the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (e.g., IPr) | These ligands promote the rate-limiting oxidative addition of the C-Cl bond to the palladium center.[9][10][11] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases are required for the transmetalation step. K₃PO₄ is often a good starting point.[12] |
| Solvent | Toluene/water or 1,4-Dioxane/water | Biphasic solvent systems are common and effective for Suzuki couplings.[11][12] |
| Temperature | 90-110°C | Elevated temperatures are necessary to overcome the high activation energy of the oxidative addition. |
Q2: I'm observing significant hydrodehalogenation (C-Cl bond is replaced by C-H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction when the desired reductive elimination is slow.[13] It often arises from competing β-hydride elimination pathways or reactions with trace water.
-
Ligand Choice: Use highly hindered biarylphosphine ligands like BrettPhos or RuPhos. These ligands create a bulky coordination sphere around the palladium, which accelerates reductive elimination relative to side reactions.[13][14]
-
Base Selection: While NaOt-Bu is the most common base, it can sometimes promote side reactions. Consider switching to a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄, although this may require higher temperatures.[15][16]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use a glovebox for reaction setup if possible.
-
Amine Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) to favor the productive catalytic cycle.[13]
Functionalization of the Sulfonic Acid Group
Q1: How do I convert the sulfonic acid to a sulfonyl chloride to make sulfonamides or sulfonate esters?
A1: This transformation requires harsh reagents and must be performed with caution in a well-ventilated fume hood. The sulfonic acid group can be converted to the more reactive sulfonyl chloride.
Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add this compound (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~5 eq) containing a catalytic amount of DMF (1-2 drops). Alternatively, phosphorus pentachloride (PCl₅, 2.0 eq) in a solvent like POCl₃ can be used.
-
Reaction: Heat the mixture to reflux (typically 80-90°C) for 2-4 hours. Monitor the reaction by quenching a small aliquot in methanol and analyzing by LC-MS for the formation of the methyl sulfonate ester.
-
Workup: Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure. The crude sulfonyl chloride is often used immediately in the next step without further purification due to its sensitivity to moisture.
Q2: My subsequent reaction of the sulfonyl chloride with an amine to form a sulfonamide is low-yielding. What could be wrong?
A2: The primary issues are the reactivity of the sulfonyl chloride and the reaction conditions.
-
Purity of Sulfonyl Chloride: Ensure all the volatile reagents from the previous step (SOCl₂, POCl₃) have been thoroughly removed, as they can react with the amine.
-
Stoichiometry: Use at least 2.2 equivalents of the amine. One equivalent acts as the nucleophile, and the second acts as a base to quench the HCl byproduct. Alternatively, use 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine.
-
Temperature: Add the amine to a solution of the sulfonyl chloride in a suitable solvent (e.g., DCM, THF) at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature.
References
- Follet, E., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Google.
- BenchChem. (2025). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide. Benchchem.
- Unknown. (n.d.). Unit 4 Pyridine | PDF. Slideshare.
- ChemBK. (2024). pyridine-2-sulfonic acid. ChemBK.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. PrepChem.com.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids. Google Patents.
- BenchChem. (2025). Challenges in the functionalization of the furopyridine ring. Benchchem.
- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid. Google Patents.
- jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube.
- Wiley-VCH GmbH. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.
- RSC Publishing. (n.d.). ipso-Substitution of a sulphinyl or sulphonyl group attached to pyridine rings and its application for the synthesis of macrocycles. RSC Publishing.
- American Chemical Society. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- NIH. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. NIH.
- Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate.
- Unknown. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI.
- RSC Publishing. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- BenchChem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Benchchem.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. ResearchGate.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (2006). This compound | Request PDF. ResearchGate.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Pharmaffiliates. (n.d.). CAS No : 51498-38-5 | Product Name : this compound. Pharmaffiliates.
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Degradation pathways of 4-Chloropyridine-3-sulfonic acid and its derivatives
Technical Support Center: Degradation of 4-Chloropyridine-3-sulfonic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its derivatives. This guide is designed to provide in-depth, field-proven insights into the stability, degradation pathways, and common experimental challenges associated with this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions regarding the intrinsic properties and stability of this compound, providing the essential knowledge needed before designing degradation or stability studies.
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
A1: this compound is a relatively stable crystalline solid at ambient temperatures.[1] However, its stability is influenced by its functional groups: the pyridine ring, the chloro substituent, and the sulfonic acid group. The primary concerns involve its behavior in solution under various stress conditions:
-
Hydrolytic Stability: The C-Cl bond on the electron-deficient pyridine ring is susceptible to nucleophilic substitution, particularly at elevated temperatures and non-neutral pH. The sulfonic acid group is generally stable to hydrolysis, especially when attached to an aromatic ring, but extreme conditions can lead to desulfonation.[2]
-
Photostability: Aromatic and heteroaromatic compounds, especially those with halogen substituents, are often susceptible to photodegradation. UV irradiation can induce dechlorination or reactions involving the pyridine ring.[3][4]
-
Oxidative Stability: The pyridine ring can be susceptible to oxidation, particularly by strong oxidizing agents like hydroxyl radicals generated during advanced oxidation processes (AOPs).[5][6] This can lead to ring-opening or hydroxylation.
-
Thermal Stability: While stable as a solid, thermal decomposition can occur at high temperatures, as noted by its melting point of ~153 °C with decomposition for the related sulfonamide.[7][8] In solution, elevated temperatures will accelerate hydrolytic and oxidative degradation pathways.
Q2: How do the sulfonic acid and chloro groups influence the degradation pathways?
A2: Each functional group plays a distinct role:
-
Sulfonic Acid Group (-SO₃H): This is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. It is also a key site for microbial attack in broader organosulfonate degradation, where desulfonation is a critical step.[9] In AOPs, the C-S bond can be cleaved.
-
Chloro Group (-Cl): The chlorine atom at the 4-position is a primary target for nucleophilic substitution (e.g., by OH⁻ in hydrolytic degradation) and reductive dechlorination under certain photolytic or microbial conditions. Its presence can also enhance the molecule's ability to absorb UV light, potentially accelerating photodegradation.[7]
Q3: What are the likely initial degradation products under forced degradation conditions?
A3: Based on the molecule's structure, the initial degradation products are predictable. A forced degradation study is essential to confirm these and uncover others.[10][11]
-
Hydrolysis (Acidic/Basic): Expect the formation of 4-Hydroxypyridine-3-sulfonic acid via nucleophilic substitution of the chlorine atom.
-
Oxidation (e.g., H₂O₂): The primary products are likely hydroxylated derivatives on the pyridine ring. Advanced oxidation can lead to ring cleavage and the formation of smaller organic acids and inorganic ions like chloride and sulfate.[3]
-
Photolysis (UV Light): The most probable initial step is homolytic cleavage of the C-Cl bond, leading to the formation of Pyridine-3-sulfonic acid and a chlorine radical. The radical can then initiate secondary reactions.[12]
Section 2: Troubleshooting Guide for Degradation Experiments
This section is formatted to directly address specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Inconsistent or Shifting Retention Times in HPLC Analysis
-
The Problem: You observe that the retention time for this compound or its degradants varies significantly between injections or analytical runs.[13]
-
Causality & Troubleshooting:
-
Mobile Phase pH Instability (Most Likely Cause): this compound is a strong acid. Small shifts in the mobile phase pH can alter the ionization state of the sulfonic acid group and the basicity of the pyridine nitrogen. This directly impacts its interaction with the stationary phase in reversed-phase HPLC, causing retention time shifts.
-
Solution: Ensure your mobile phase buffer is robust and used within its effective buffering range (typically ±1 pH unit from its pKa). Prepare fresh mobile phase daily to avoid pH drift from dissolved CO₂.
-
-
Poor Column Equilibration: Switching between different mobile phases or gradients without sufficient equilibration time is a common cause of drifting retention times.
-
Solution: After installing a column or changing the mobile phase, equilibrate the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.[13]
-
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte solubility, influencing retention.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This not only stabilizes retention but can also improve peak shape.[14]
-
-
Troubleshooting Workflow: HPLC Retention Time Instability
This diagram outlines a logical sequence for diagnosing the root cause of shifting retention times when analyzing sulfonic acids.
Caption: A systematic workflow for troubleshooting HPLC retention time instability.
Issue 2: Poor Peak Shape (Tailing or Fronting) for the Parent Compound
-
The Problem: The chromatographic peak for this compound is asymmetric, showing significant tailing or fronting.[15]
-
Causality & Troubleshooting:
-
Secondary Interactions (Tailing): The highly polar sulfonic acid group can engage in strong, undesirable ionic interactions with active sites (free silanols) on the silica backbone of C18 columns. This causes a portion of the analyte to be retained longer, resulting in a tailing peak.
-
Solution: Use a modern, end-capped HPLC column with low silanol activity.[16] Alternatively, lower the mobile phase pH (e.g., to 2.5-3.0 with phosphoric or formic acid) to fully protonate any accessible silanol groups, minimizing these interactions. Adding a low concentration of an alternative ion-pairing agent can also help.
-
-
Column Overload (Fronting): Injecting too much sample can saturate the stationary phase at the column inlet, leading to a characteristic "shark-fin" or fronting peak shape.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts until a symmetrical Gaussian peak is achieved.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile for a highly aqueous mobile phase) can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[17]
-
-
Issue 3: Mass Balance Failure in Forced Degradation Study
-
The Problem: After a stress study, the sum of the peak area of the parent compound and all degradation products is significantly less than 100% of the initial parent peak area.
-
Causality & Troubleshooting:
-
Degradants Not Detected: Some degradation products may lack a chromophore and are therefore "invisible" to the UV detector. This can happen if the pyridine ring is cleaved.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. LC-MS is also essential to identify non-chromophoric products.[18]
-
-
Degradants Are Unretained or Strongly Retained: Highly polar, ring-opened fragments may elute in the solvent front (void volume), while other polymeric or highly adsorbed degradants may not elute from the column at all.
-
Solution: Modify your gradient to start with 100% aqueous mobile phase to retain very polar compounds. At the end of the run, include a strong organic wash (e.g., ramp to 95-100% acetonitrile or methanol) to elute any strongly retained species.
-
-
Precipitation or Volatilization: The degradant may have precipitated out of the solution or be a volatile compound (e.g., SO₂) that has escaped the sample vial.
-
Solution: Visually inspect stressed samples for any precipitate. For potential volatiles, analysis by headspace GC-MS may be necessary.
-
-
Section 3: Protocols for Degradation Studies
These protocols provide a validated framework for conducting robust degradation and stability-indicating studies.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade the molecule under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.[14][19]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers, 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant)
-
Dry heat oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL water) under ambient, dark conditions. Aim for 5-20% degradation.[10]
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base-catalyzed degradation is often much faster.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Place the control solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the control solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Quenching & Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method.
-
| Stress Condition | Typical Reagent | Temperature | Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 24 - 72 hours | Nucleophilic Substitution (Dechlorination) |
| Base Hydrolysis | 0.1 M NaOH | Room Temp - 40 °C | 2 - 24 hours | Nucleophilic Substitution (Dechlorination) |
| Oxidation | 3-30% H₂O₂ | Room Temp | 24 hours | Ring Hydroxylation, Ring Opening |
| Thermal | None (in solution) | 80 °C | 48 - 72 hours | Accelerates Hydrolysis |
| Photolytic | UV/Vis Light Source | Ambient | Per ICH Q1B | Homolytic Cleavage (Dechlorination) |
Proposed Degradation Pathways of this compound
This diagram illustrates the primary initial degradation products formed under key stress conditions.
Caption: Key degradation pathways of this compound.
References
- KOPS. (2025). On the anaerobic microbial degradation of organosulfonates and of bioplastics.
- PubMed. (n.d.). Microbial desulfonation.
- ResearchGate. (n.d.). (PDF) Formation and Fate of Bacterial Sulfonates.
- Evolva. (n.d.). Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0.
- Google Patents. (n.d.). US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
- Pharmaffiliates. (n.d.). CAS No : 51498-38-5 | Product Name : this compound.
- ResearchGate. (n.d.). (PDF) Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation.
- SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). This compound | Request PDF.
- ResearchGate. (n.d.). Degradation and mineralization of pyridine by photo-electro Fenton advanced oxidation process | Request PDF.
- MDPI. (n.d.). Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review.
- Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Benchchem. (n.d.). Technical Support Center: Sulfaethidole Sodium Degradation.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- IRIS-AperTO - UniTo. (n.d.). photocatalytic degradation of aromatic sulfonates present in industrial percolates.
- MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
Sources
- 1. This compound | C5H4ClNO3S | CID 1713835 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0 [evitachem.com]
- 8. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 9. Microbial desulfonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Troubleshooting low yields in the amination of 4-Chloropyridine-3-sulfonamide
Welcome to the technical support center for the amination of 4-chloropyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions in a direct, Q&A format. Our goal is to synthesize technical accuracy with field-proven insights to help you optimize your reaction yields and purity.
Troubleshooting Guide: Low Yields & Side Reactions
Low yields are a frequent challenge in the amination of heteroaromatic chlorides. The following section breaks down the most common symptoms, their underlying causes, and provides actionable protocols to resolve them.
Q1: My amination reaction is showing low to no conversion of the 4-chloropyridine-3-sulfonamide starting material. What are the primary causes?
Low or no conversion is typically rooted in one of three areas: the reaction mechanism, the quality of your reagents, or the reaction conditions. The amination of 4-chloropyridine-3-sulfonamide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The pyridine ring is "activated" toward nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent sulfonamide group.[1][2] However, success depends on several critical factors.
Initial Diagnostic Workflow
Before making significant changes, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting low conversion.
Possible Cause 1: Reagent Purity & Handling
-
4-Chloropyridine-3-sulfonamide (Starting Material): Ensure the starting material is pure and dry.[] Impurities can interfere with the reaction, and its melting point should be sharp (around 152-153°C with decomposition).[4]
-
Amine Source: If using aqueous ammonia, ensure the concentration is correct (typically 25-30%).[4] If using an amine salt (e.g., ammonium chloride), a suitable base must be added to liberate the free amine. For other primary or secondary amines, ensure they are free of moisture and oxidation byproducts.
-
Solvent: The solvent must be dry. Water can compete as a nucleophile, leading to the formation of 4-hydroxypyridine-3-sulfonamide. Use freshly dried and degassed solvents, especially for palladium-catalyzed reactions.[5]
Recommended Action:
-
Verify the purity of your starting material by HPLC and check its melting point.
-
Use a fresh bottle of aqueous ammonia or distill your amine nucleophile if its purity is questionable.
-
Use anhydrous solvents from a solvent purification system or dry them using appropriate drying agents.
Possible Cause 2: Inadequate Reaction Conditions
-
Temperature: SNAr reactions on chloropyridines often require elevated temperatures to overcome the activation energy barrier, especially with less activated substrates.[6][7] While some patent literature describes running the reaction with aqueous ammonia at a controlled temperature not exceeding 30-35°C to manage exotherms, other systems may require heating.[4]
-
Reaction Time: The reaction may simply be slow. Monitor the reaction progress by TLC or LCMS over an extended period (e.g., 24 hours) before concluding it has failed.
-
Mixing: In multiphasic reactions (e.g., using aqueous ammonia with an organic solvent like toluene or chloroform), intensive stirring is crucial to ensure efficient mass transfer between the phases.[4]
Recommended Action:
-
If running at room temperature, incrementally increase the temperature to 50°C, then 80°C, monitoring for product formation and decomposition.
-
Set up a time-course experiment, taking aliquots every few hours to determine the reaction kinetics.
-
Ensure your stir plate or overhead stirrer is providing vigorous agitation.
Q2: My reaction works, but the yield is poor and I'm seeing significant side products. How can I improve selectivity?
Side product formation is a clear indicator that a competing reaction pathway is active. Identifying the side product is the first step to suppression.
Common Side Reactions & Solutions
| Symptom | Probable Side Product | Underlying Cause | Recommended Solution |
| A new, more polar spot on TLC/LCMS. Mass spec corresponds to (M-Cl+OH). | 4-Hydroxypyridine-3-sulfonamide | Reaction with water present in reagents or solvent. | Scrupulously dry all reagents and solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| A spot on TLC/LCMS with a mass corresponding to the starting material minus chlorine (hydrodehalogenation). | Pyridine-3-sulfonamide | Often occurs in palladium-catalyzed reactions when reductive elimination is slow.[5] Can also be caused by certain bases or trace metals. | If using a Pd catalyst, switch to a more electron-rich ligand to promote reductive elimination.[5] Ensure the base is pure and anhydrous. |
| Dimerization or polymerization (tar-like material). | Bipyridyls or oligomers | Can occur at very high temperatures or with overly reactive intermediates, especially under strongly basic conditions. | Reduce the reaction temperature. Consider a slower, portion-wise addition of the base or nucleophile. |
Q3: I am using a primary/secondary amine instead of ammonia, and the reaction is failing. Should I switch to a catalyzed approach?
Yes. While direct SNAr with ammonia is often feasible due to its small size and high concentration in aqueous solutions, bulkier or less nucleophilic amines may require catalysis. The Buchwald-Hartwig amination is the industry-standard method for this type of C-N bond formation.[8][9]
Mechanism: SNAr vs. Buchwald-Hartwig Catalysis
Caption: Comparison of uncatalyzed SNAr and catalyzed Buchwald-Hartwig pathways.
Key Considerations for Buchwald-Hartwig Amination: [5][8]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential to facilitate the rate-limiting oxidative addition step.[5]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is most common, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[5]
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried flask, add 4-chloropyridine-3-sulfonamide (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LCMS.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and proceed with standard aqueous workup and purification.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the uncatalyzed SNAr reaction? A: In an SNAr reaction with a neutral amine nucleophile (like ammonia or a primary/secondary amine), a base is required to neutralize the proton that is lost from the amine upon addition to the ring, as well as the HCl that is formally generated.[1][10] Using an excess of the amine nucleophile can sometimes serve this purpose, but an auxiliary base like potassium carbonate or a tertiary amine is often more efficient.[1] The choice and role of the base can be complex and may even alter the reaction mechanism.[10][11]
Q: My final product is difficult to purify. Any suggestions? A: Aminopyridine sulfonamides can be polar and may have challenging solubility profiles.
-
Crystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes).
-
Chromatography: If chromatography is necessary, silica gel is standard. However, the basicity of the aminopyridine moiety can cause tailing. To mitigate this, consider adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol.
-
Ion-Exchange: For particularly difficult separations, cation-exchange chromatography can be a powerful technique to separate the basic product from neutral impurities.[12]
Q: Can I use a copper catalyst instead of palladium? A: Yes, copper-catalyzed amination (Ullmann-type reactions) is a viable alternative.[13][14] Modern protocols often use copper(I) salts (like CuI) with a ligand, such as an oxalic diamide, and can be effective for coupling heteroaryl chlorides.[14][15] These systems can sometimes offer different substrate scope and functional group tolerance compared to palladium catalysts.
References
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- Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering (RSC Publishing).
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- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central (PMC).
- Mechanistic insights into amination via nucleophilic aromatic substitution.
- Technical Support Center: Buchwald-Hartwig Amin
- Aromatic Nucleophilic Substitution. Fisher Scientific.
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- Nucleophilic Arom
- Buchwald–Hartwig amin
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- 4-Chloropyridine-3-sulfonamide - CAS 33263-43-3. BOC Sciences.
- 4-Chloropyridine-3-sulfonamide | 33263-43-3. Sigma-Aldrich.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
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Validation & Comparative
A Comparative Guide to the Nucleophilic Substitution Reactivity of 2-, 3-, and 4-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, substituted pyridines serve as foundational scaffolds for a vast array of functional molecules. The strategic modification of these heterocycles is paramount for tuning molecular properties. Among the most fundamental and powerful methods for such modifications is Nucleophilic Aromatic Substitution (SNAr). This guide offers an in-depth comparison of the reactivity of the three positional isomers of chloropyridine—2-chloro, 3-chloro, and 4-chloropyridine—providing a blend of theoretical principles and practical, data-driven insights to inform experimental design.
Theoretical Underpinnings: Why Positional Isomerism Dictates Reactivity
The reactivity of chloropyridines in SNAr reactions is not uniform across the isomers. The key to understanding the profound difference in their reaction rates lies in the electronic influence of the ring nitrogen atom and its ability to stabilize the reaction intermediate.
The SNAr mechanism is a two-step addition-elimination process. The first and typically rate-determining step is the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the single most important factor governing the reaction's feasibility and rate.
The pyridine nitrogen is an electron-withdrawing heteroatom, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack.[3][4] However, its influence is most profound at the positions ortho (C2/C6) and para (C4) to it.
-
Attack at C2 and C4: When a nucleophile attacks 2-chloropyridine or 4-chloropyridine, the negative charge of the resulting Meisenheimer complex can be delocalized via resonance directly onto the electronegative nitrogen atom.[1][5] This resonance form is a major contributor to the stability of the intermediate because the negative charge is placed on an atom well-equipped to accommodate it. This stabilization significantly lowers the activation energy for the reaction.[1][6]
-
Attack at C3: In the case of 3-chloropyridine, nucleophilic attack at the C3 position results in a Meisenheimer complex where the negative charge is distributed across three carbon atoms but can not be delocalized onto the nitrogen atom.[1][2] Lacking this crucial stabilizing resonance structure, the intermediate is much higher in energy, leading to a significantly higher activation energy and, consequently, a dramatically slower reaction rate.[7]
This electronic disparity establishes a clear and predictable reactivity order:
4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine
This order is not merely theoretical; it is consistently borne out by experimental data.
Caption: Generalized workflow for the SNAr reaction on chloropyridines.
Quantitative Data Presentation: A Comparative Look at Reactivity
The table below summarizes key kinetic data from different studies, providing a quantitative basis for the reactivity comparison.
| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k) or Relative Rate | Source |
| 2-Chloropyridine | Benzyl Alchohol/NaH | THF/DMF | 25 | ΔG‡ = 88.8 kJ mol⁻¹ | [8] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 25 | 320 (relative to 2-Chloropyridine) | [9] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 25 | 1 (reference) | [9] |
| 2-Chloropyridine | Potassium Methoxide | Methanol | 50.1 | 1.13 x 10⁻⁵ L mol⁻¹ s⁻¹ | [4] |
| 4-Chloropyridine | Piperidine | Ethanol | 40 | Significantly faster than 2-isomer | Qualitative, based on mechanistic principles[1][5] |
| 3-Chloropyridine | Piperidine | Ethanol | 40 | Reaction is extremely slow / negligible | Qualitative, based on mechanistic principles[1][7] |
Field-Proven Insights:
-
The data for 2-fluoropyridine is included to highlight the "element effect" often observed in SNAr reactions where the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.[10]
-
The reaction of 3-chloropyridine is often so slow under standard SNAr conditions that it is considered unreactive for many practical synthetic purposes.[7]
-
The slightly lower reactivity of the 2-isomer compared to the 4-isomer can be attributed to steric hindrance, where the adjacent nitrogen atom can modestly impede the approach of the nucleophile.
Visualizing the Mechanism: Resonance Stabilization in Action
The following diagrams illustrate the critical difference in the stability of the Meisenheimer intermediates for each isomer.
Caption: Stabilization of Meisenheimer intermediates for chloropyridine isomers.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
This protocol provides a robust, standardized method for comparing the reactivity of the chloropyridine isomers using piperidine as a representative nucleophile. Monitoring the reaction by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for quantitative comparison of substrate consumption over time.
Objective: To determine the relative rate of nucleophilic aromatic substitution for 2-, 3-, and 4-chloropyridine with piperidine.
Materials:
-
2-Chloropyridine (Substrate 1)
-
3-Chloropyridine (Substrate 2)
-
4-Chloropyridine (Substrate 3)
-
Piperidine (Nucleophile)
-
Anhydrous Ethanol (Solvent)
-
Dodecane (Internal Standard for GC analysis)
-
Reaction vials (e.g., 10 mL screw-cap vials with PTFE septa)
-
Thermostatted heating block or oil bath
Experimental Workflow:
Caption: Standardized experimental workflow for comparing chloropyridine reactivity.
Step-by-Step Procedure:
-
Reaction Setup: In three separate, labeled 10 mL reaction vials, add a magnetic stir bar.
-
Stock Solution: Prepare a stock solution of the internal standard by dissolving dodecane (0.5 mmol) in anhydrous ethanol (5.0 mL).
-
Reagent Addition: To each vial, add the ethanol/dodecane solution. Then, add the respective chloropyridine isomer (1.0 mmol). Seal the vials tightly with screw caps.
-
Thermal Equilibration: Place the vials in a pre-heated heating block or oil bath set to 60 °C. Allow the solutions to stir and equilibrate for 15 minutes.
-
Initial Sample (t=0): After equilibration, carefully withdraw a 0.1 mL aliquot from each vial and immediately quench it in a prepared GC vial containing 1 mL of a suitable solvent (e.g., ethyl acetate). This is your t=0 reference point.
-
Initiation: Using a syringe, add piperidine (1.2 mmol) to each reaction vial. Start a timer immediately.
-
Reaction Monitoring: At regular intervals (e.g., 30, 60, 120, 180, 240 minutes, and 24 hours), withdraw 0.1 mL aliquots and quench them as described in step 5. The sampling frequency should be highest at the beginning of the reaction, especially for the expectedly fast-reacting 4- and 2-isomers.
-
Analysis: Analyze the quenched samples by GC or LC-MS. Determine the peak area ratio of each chloropyridine isomer to the dodecane internal standard.
-
Data Processing: Calculate the percentage of remaining chloropyridine at each time point relative to the t=0 sample. Plot the concentration of each chloropyridine isomer versus time to visualize the reaction progress and determine the initial reaction rates.
Causality and Self-Validation:
-
Why an internal standard? The use of an inert internal standard like dodecane corrects for variations in injection volume during GC analysis, ensuring that the measured changes in substrate concentration are accurate and reliable.
-
Why pre-equilibration? Allowing the reaction mixture to reach the target temperature before adding the nucleophile ensures that the reaction starts under defined and consistent thermal conditions, which is critical for kinetic comparisons.
-
Why quenching? Rapidly diluting the reaction aliquot in a large volume of solvent effectively stops the reaction, providing a precise snapshot of the reaction's progress at that specific time.
Conclusion for the Practicing Scientist
The comparative reactivity of chloropyridine isomers is a clear-cut case of electronic control. For drug development professionals and synthetic chemists, this has direct practical implications:
-
2- and 4-Chloropyridine are excellent substrates for SNAr reactions, readily undergoing substitution with a wide range of nucleophiles (amines, alkoxides, thiolates) under relatively mild conditions.
-
3-Chloropyridine is largely unreactive towards SNAr. Its functionalization typically requires alternative strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling).
By understanding the fundamental principles of intermediate stabilization, researchers can confidently select the appropriate isomer and reaction conditions, saving valuable time and resources while maximizing the efficiency of their synthetic endeavors.
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
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Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]
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Abramovitch, R. A., Helmer, F., & Liveris, M. (1968). Aromatic substitution. Part XVIII. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Journal of the Chemical Society B: Physical Organic, 492-500. [Link]
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Gallagher, P. T. (2001). Halogenated Pyridines. In Science of Synthesis (Vol. 15). Thieme. [Link]
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Bowler, K. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 79(18), 8684–8693. [Link]
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Zoltewicz, J. A., & Cross, R. E. (1974). Two-step conversion of pyridines into their ylides. Compensatory effects of substituents on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (12), 1368-1373. [Link]
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Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
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4-Chloropyridine-3-sulfonic acid vs. other sulfonating agents for pyridine rings
For Researchers, Scientists, and Drug Development Professionals
The Unique Challenge of Pyridine Sulfonation
The direct C-H sulfonation of pyridine is a notoriously difficult reaction. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr), the very mechanism by which sulfonation occurs[1][2]. Furthermore, under the strong acidic conditions required for sulfonation, the pyridine nitrogen is readily protonated, creating a pyridinium cation. This further deactivates the ring, making it even more resistant to attack by an electrophile and demanding harsh reaction conditions[2].
The Mechanism and Inherent Regioselectivity
The active electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺[3]. When electrophilic attack does occur, it overwhelmingly favors the 3-position (meta-position). This is because the carbocation intermediate (the Wheland intermediate) resulting from attack at the 3-position is significantly more stable than the intermediates formed from attack at the 2- or 4-positions, where a destabilizing resonance structure would place the positive charge directly on the electronegative nitrogen atom[1][4].
Caption: General mechanism for the electrophilic sulfonation of pyridine.
Chapter 1: The Classical Approach: Oleum and Sulfuric Acid
The traditional method for sulfonating pyridine employs fuming sulfuric acid (oleum)—a solution of SO₃ in H₂SO₄—at extremely high temperatures[1][5]. This brute-force approach is necessary to overcome the ring's low reactivity.
Key Characteristics:
-
Harsh Conditions: Temperatures typically range from 230-350°C[1][6].
-
Catalyst Requirement: The reaction often requires a mercury(II) sulfate catalyst to proceed at lower temperatures (~230°C) and improve yields. The catalyst is thought to coordinate with the pyridine nitrogen, influencing the ring's electronics to facilitate sulfonation[1][5][7].
-
Low to Moderate Yields: Even with a catalyst, yields can be modest, with historical data reporting yields around 50-77% under optimized, multi-day reactions[6][8].
-
Safety and Environmental Hazards: Oleum is highly corrosive and reacts violently with water. The use of highly toxic mercury salts poses significant handling and disposal challenges, making this method environmentally unfavorable[1].
Experimental Protocol: Direct Sulfonation with Oleum and HgSO₄ Catalyst
Warning: This procedure involves highly corrosive and toxic materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a three-necked flask equipped for high-temperature reactions, carefully add fuming sulfuric acid (oleum).
-
Pyridine Addition: Cool the flask in an ice bath and slowly add anhydrous pyridine dropwise with vigorous stirring, ensuring the temperature does not exceed 75°C.
-
Catalyst Addition: Once the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate to the mixture[1].
-
Heating: Heat the reaction mixture to 230-240°C and maintain this temperature for 14-24 hours with continuous stirring[1][6]. Periodical additions of fresh oleum and catalyst have been shown to improve yields[8].
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Precipitate the product by adding ethanol and cooling the solution to below 5°C.
-
Purification: Collect the solid pyridine-3-sulfonic acid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from water or aqueous ethanol[9].
Chapter 2: The Milder Reagent: Sulfur Trioxide-Pyridine Complex (SO₃·py)
The sulfur trioxide-pyridine complex (SO₃·py) is a stable, easy-to-handle, and mild sulfonating agent[10][11]. It is a solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide[12]. This complex delivers SO₃ in a much more controlled manner than oleum, allowing for reactions under significantly milder conditions.
Key Advantages:
-
Mild Conditions: Reactions are often performed at or near room temperature, avoiding the high-temperature requirements of the oleum method[10].
-
Enhanced Safety: Eliminates the need for handling highly corrosive oleum and toxic mercury catalysts[13].
-
Versatility: Besides C-H sulfonation, it is widely used for the sulfation of alcohols (O-sulfonation), a key reaction in the synthesis of pharmaceuticals and detergents[10][12].
-
Chemoselectivity: Its mild nature allows it to be used with substrates bearing sensitive functional groups that would not survive the harsh conditions of oleum sulfonation.
Experimental Protocol: Sulfonation of an Aromatic Ring with SO₃·py
-
Reaction Setup: Dissolve the substrate (e.g., an activated aromatic compound) in a suitable anhydrous solvent such as pyridine or acetonitrile in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add the SO₃·py complex in stoichiometric amounts, often portion-wise to control the reaction temperature[10].
-
Reaction: Stir the mixture at the desired temperature (e.g., 70-90°C) for several hours, monitoring completion by TLC or HPLC[10].
-
Work-up: Upon completion, cool the reaction mixture. The sulfonated product may precipitate directly from the solution.
-
Isolation and Purification: Filter the precipitate and wash with a cold solvent (e.g., pyridine). Residual solvent can be removed by azeotropic distillation with toluene. Further purification can be achieved via recrystallization or chromatography[10].
Chapter 3: Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is another powerful sulfonating agent. When it reacts with an aromatic compound, it can lead to either a sulfonic acid (sulfonation) or a sulfonyl chloride (chlorosulfonation), depending on the stoichiometry and reaction conditions.
Key Characteristics:
-
High Reactivity: It is a highly reactive and corrosive liquid.
-
Chlorosulfonation Potential: Using an excess of chlorosulfonic acid can directly yield sulfonyl chlorides, which are valuable synthetic intermediates for preparing sulfonamides and sulfonate esters.
-
Harsh Nature: While not typically requiring the extreme temperatures of oleum, reactions are still conducted under strongly acidic and hazardous conditions. For deactivated rings like pyridine, elevated temperatures (>150°C) are still necessary[5].
Chapter 4: Modern Frontiers in Pyridine Sulfonylation
Recent advances in organic synthesis have focused on developing methods that offer greater control over regioselectivity and operate under milder conditions.
-
Base-Mediated C4-Selective Sulfonylation: A significant breakthrough allows for the direct C4-sulfonylation of pyridine. This method involves activating the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. The choice of base and solvent is critical for controlling the regioselectivity, with N-methylpiperidine in chloroform providing high C4 selectivity[14][15][16][17]. This approach completely reverses the inherent C3-selectivity of classical electrophilic substitution.
Caption: Flowchart for selecting a pyridine sulfonating agent.
Spotlight Application: Synthesis of 4-Chloropyridine-3-sulfonic acid
This compound is not a sulfonating agent itself, but a critical building block, most notably in the synthesis of the diuretic drug Torasemide. Its synthesis showcases the industrial application of pyridine functionalization. A common route involves the chlorination of 4-hydroxypyridine-3-sulfonic acid.
The process typically uses a mixture of phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) in the presence of chlorine gas to simultaneously replace both the hydroxyl group on the ring and the hydroxyl of the sulfonic acid group, yielding 4-chloropyridine-3-sulfonyl chloride.[18][19][20] This intermediate is then hydrolyzed to give this compound. This multi-step synthesis highlights how foundational reactions like sulfonation and chlorination are combined to create high-value chemical entities.
Conclusion
The sulfonation of pyridine remains a challenging yet essential transformation in heterocyclic chemistry. While the classical oleum/mercury method is effective for producing the thermodynamically favored pyridine-3-sulfonic acid, its harshness and toxicity are significant drawbacks. The Sulfur Trioxide-Pyridine complex offers a substantially milder and safer alternative, particularly for sensitive substrates. For researchers requiring different regioselectivity, modern base-mediated methods have opened the door to previously inaccessible isomers like C4-sulfonylated pyridines, representing a paradigm shift in the strategic functionalization of this important heterocycle. The choice of reagent must be a careful consideration of the desired product, substrate compatibility, and operational safety, moving beyond tradition to embrace the most effective tool for the task.
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A Comparative Analysis of Carbonic Anhydrase Inhibitors: 4-Chloropyridine-3-sulfonic Acid Derivatives Versus Acetazolamide
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) present a compelling target due to their integral role in a multitude of physiological processes.[1][2][3] The clinical utility of CA inhibitors is well-established, with acetazolamide serving as a cornerstone therapeutic for conditions ranging from glaucoma to altitude sickness.[1][4][5] This guide provides a detailed comparative analysis of the biological activity of a newer class of inhibitors derived from 4-chloropyridine-3-sulfonic acid against the benchmark, acetazolamide. We will delve into their inhibitory profiles, the underlying experimental methodologies, and the mechanistic basis for their action, offering a comprehensive resource for researchers in pharmacology and drug development.
The Central Role of Carbonic Anhydrase
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2][3] This seemingly simple reaction is fundamental to maintaining pH homeostasis, facilitating CO2 transport, and regulating fluid balance across various tissues.[1] In humans, 16 isoforms of α-carbonic anhydrase have been identified, each with distinct cellular localization and physiological functions, making isoform-specific inhibition a key goal in modern drug design.
Acetazolamide: The Established Benchmark
Acetazolamide, a sulfonamide derivative, is a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms.[2] Its therapeutic efficacy stems from its ability to disrupt the normal physiological functions modulated by CAs.
Mechanism of Action: The sulfonamide group of acetazolamide coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule essential for catalysis and thereby blocking the enzyme's activity.[2]
Clinical Applications:
-
Glaucoma: Reduces the production of aqueous humor in the eye, lowering intraocular pressure.[1][4][6]
-
Diuresis: In the kidneys, it inhibits bicarbonate reabsorption, leading to increased excretion of bicarbonate, sodium, and water.[1][6]
-
Altitude Sickness: Helps in acclimatization by inducing metabolic acidosis.[1][6]
-
Epilepsy: The exact mechanism is not fully understood but it is used as an adjunctive treatment.[1][5]
Rise of Novel Inhibitors: this compound Derivatives
Recent research has focused on developing novel CA inhibitors with improved potency and isoform selectivity. One such promising class of compounds is derived from this compound. Through synthetic modifications, a diverse library of 4-substituted pyridine-3-sulfonamides has been generated and evaluated for their inhibitory activity.
Comparative Inhibitory Activity
The inhibitory potential of these novel compounds has been rigorously tested against various human carbonic anhydrase (hCA) isoforms, with acetazolamide as the standard for comparison. The inhibition constant (Kᵢ), a measure of the inhibitor's potency, is the primary metric for this comparison, where a lower Kᵢ value indicates a more potent inhibitor.
Below is a summary of the inhibitory activities (Kᵢ in nM) of selected 4-substituted pyridine-3-sulfonamide derivatives against key hCA isoforms, contrasted with acetazolamide.
| Compound/Derivative | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives (compounds 15-19) | - | - | 19.5 - 48.6 | - |
| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides (compounds 3-12) | - | Kᵢ up to 271 | Kᵢ up to 137 | Kᵢ up to 91 |
Note: Data is compiled from published research and serves as a representative comparison.[7][8][9] The specific activity can vary based on the nature of the substituent at the 4-position of the pyridine ring.
The data indicates that while acetazolamide remains a highly potent inhibitor, particularly against hCA II, certain derivatives of this compound exhibit comparable or even superior inhibitory efficacy against specific isoforms, notably the cancer-associated hCA IX.[8] This highlights the potential for developing more targeted therapies.
Experimental Validation: Methodologies for Assessing Carbonic Anhydrase Inhibition
The determination of inhibitory activity relies on robust and reproducible experimental protocols. The primary method cited in the evaluation of these novel inhibitors is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This is a direct and highly accurate method for measuring the catalytic activity of carbonic anhydrase.
Principle: This technique measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The rate of this reaction is diminished in the presence of an inhibitor.
Workflow Diagram:
Caption: Workflow for Stopped-Flow CO₂ Hydrase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Dilute the purified human carbonic anhydrase isoform to the desired concentration in the assay buffer.
-
Prepare stock solutions of the test compounds and acetazolamide in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
In the stopped-flow instrument's syringe, load the enzyme solution with or without the inhibitor.
-
In the other syringe, load the CO₂ substrate solution containing a pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction from the linear phase of the progress curve.
-
Plot the initial velocities against the inhibitor concentrations.
-
Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).
-
Signaling Pathways and Mechanistic Insights
The inhibition of carbonic anhydrase can have profound effects on cellular signaling, particularly in pathological contexts like cancer. Tumor-associated isoforms hCA IX and hCA XII play a crucial role in regulating the tumor microenvironment's pH, contributing to tumor progression and metastasis.[10]
Mechanism of Action Diagram:
Caption: General Mechanism of Sulfonamide-based CA Inhibition.
By inhibiting these isoforms, both acetazolamide and the novel pyridine-3-sulfonamide derivatives can disrupt the pH regulatory machinery of cancer cells, leading to intracellular acidosis and potentially sensitizing them to conventional therapies.
Conclusion
The exploration of this compound as a scaffold for novel carbonic anhydrase inhibitors has yielded promising candidates with potent and, in some cases, isoform-selective inhibitory activity. While acetazolamide remains a clinically invaluable and potent broad-spectrum CA inhibitor, the development of these new derivatives opens avenues for more targeted therapeutic interventions, particularly in oncology where the inhibition of specific tumor-associated isoforms is desirable. The rigorous application of standardized in vitro assays, such as the stopped-flow CO₂ hydrase assay, is paramount for the accurate characterization and comparison of these inhibitors, paving the way for the next generation of carbonic anhydrase-targeted therapeutics.
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A Comparative Guide to the Inhibitory Profiles of Pyridine-3-Sulfonamide Derivatives
Introduction
The pyridine-3-sulfonamide scaffold represents a quintessential "privileged structure" in the field of medicinal chemistry. Its unique electronic properties and geometric arrangement allow it to interact with a diverse array of biological targets, making it a foundational component in the design of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of metalloenzymes, protein kinases, and enzymes involved in inflammatory pathways.[2][3] This versatility has led to their investigation for a wide range of conditions, from cancer and glaucoma to inflammation and infectious diseases.[2][4]
This guide provides a comparative analysis of the inhibitory profiles of various pyridine-3-sulfonamide derivatives against several key classes of biological targets. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation into this promising class of compounds.
Chapter 1: Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This reaction is crucial for processes ranging from respiration and pH homeostasis to tumorigenesis. The sulfonamide group is a classic zinc-binding group, making sulfonamide-based molecules, including pyridine-3-sulfonamide derivatives, highly effective CA inhibitors.[1][2]
Mechanism of Action
The inhibitory action of sulfonamides against CAs is a well-established mechanism. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located deep within the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function.[4] The pyridine ring and its various substituents interact with hydrophilic or lipophilic residues lining the active site, influencing the inhibitor's affinity and isoform selectivity.[4][7]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Biological Significance & Isoform Selectivity
Humans express 15 CA isoforms with varying tissue distribution and physiological roles.[5] The cytosolic isoforms hCA I and hCA II are ubiquitously expressed, while others, like the transmembrane hCA IX and hCA XII, are predominantly found in tumors and are linked to cancer progression by helping to maintain an acidic tumor microenvironment.[4] Consequently, developing inhibitors that are selective for tumor-associated isoforms over the ubiquitous cytosolic ones is a primary goal in anticancer drug design.[4][6]
Comparative Inhibitory Data
The inhibitory potency of pyridine-3-sulfonamide derivatives has been extensively studied against several key hCA isoforms. The data below, compiled from various studies, highlights the range of activities and selectivities achieved through structural modifications.
| Compound ID | R¹ Substituent | Linker (X) | R² Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Series 1 | 4-H | - | 1H-1,2,3-triazol-1-yl | >10,000 | 271.5 | 137.5 | 91.0 | [4] |
| Compound 4 | 4-phenyl | - | 1H-1,2,3-triazol-1-yl | >10,000 | 815.0 | 137.5 | 138.0 | [4] |
| Compound 5 | 4-n-hexyl | - | 1H-1,2,3-triazol-1-yl | >10,000 | 271.5 | 1045.0 | 124.0 | [4] |
| Compound 6 | 4-(3-methylbutan-1-yl) | - | 1H-1,2,3-triazol-1-yl | >10,000 | 344.0 | 2125.0 | 91.0 | [4] |
| Compound 17 | 4-((cyclohexylmethyl)thio) | -CH₂S- | 1H-1,2,3-triazol-1-yl | >10,000 | 419.0 | 187.0 | 97.0 | [4] |
| Series 2 | - | - | Pyrazolo[4,3-c]pyridine | 58.8 | 6.6 | 907.5 | 474.8 | [2] |
| Compound 1f | - | N-methylpropionamide | benzensulfonamide | 58.8 | 6.6 | 907.5 | 474.8 | [2] |
| Compound 1k | - | -CH₂CH₂- | tetrahydro-methanobenzo-oxazocine | 88.3 | 5.6 | 421.4 | 34.5 | [2] |
| AAZ | - | - | Acetazolamide (Standard) | 250.0 | 12.1 | 25.8 | 5.7 | [2] |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends for CA inhibition:
-
General Activity: Most pyridine-3-sulfonamide derivatives show weak inhibition against the hCA I isoform but exhibit potent, low nanomolar to sub-micromolar inhibition against hCA II, IX, and XII.[4]
-
Substituent Effects on the "Tail": In one study, appending various groups to the 4-position of the pyridine ring via a triazole linker demonstrated that aliphatic lipophilic substituents (e.g., n-hexyl in compound 5) enhanced activity against hCA II.[4] Conversely, the same substitutions significantly reduced activity against the tumor-associated hCA IX.[4] This highlights a critical avenue for achieving isoform selectivity.
-
Linker Moiety: The nature of the linker connecting the pyridine core to other moieties is crucial. For pyrazolo[4,3-c]pyridine derivatives, an N-methylpropionamide linker (compound 1f) was favorable for hCA I activity, while a direct connection was less effective.[2]
-
Selectivity: Certain compounds exhibit remarkable selectivity. For instance, compound 6 showed a 23.3-fold selectivity for hCA XII over hCA IX.[4] Compound 1k was highly potent against hCA II and XII (Kᵢ of 5.6 nM and 34.5 nM, respectively) while being less active against hCA IX.[2] This differential inhibition is critical for designing targeted therapies with fewer off-target effects.
Chapter 2: Inhibition of Protein Kinases
The pyridine-3-sulfonamide scaffold has also been successfully employed in the development of protein kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[3]
Biological Significance: The PI3K/mTOR Pathway
PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers that activate downstream signaling cascades.[8] One of the most important pathways is the PI3K/AKT/mTOR pathway, which governs critical cellular processes like proliferation, survival, growth, and metabolism.[3] Dual inhibition of both PI3K and the mammalian target of rapamycin (mTOR), a key downstream effector, is an attractive strategy to overcome resistance and enhance anti-tumor efficacy.[3]
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Comparative Inhibitory Data
A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors.[3]
| Compound ID | Aromatic Core | PI3Kα (IC₅₀, nM) | mTOR (IC₅₀, nM) | HCT-116 Cells (IC₅₀, nM) | MCF-7 Cells (IC₅₀, nM) | Reference |
| 22c | Quinoline | 0.22 | 23 | 20 | 130 | [3] |
Structure-Activity Relationship (SAR) Analysis
In a study focused on PI3K/mTOR dual inhibitors, the choice of the aromatic core fused to the pyridine-3-sulfonamide was critical.[3]
-
Potency: Compound 22c , featuring a quinoline core, demonstrated exceptionally potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and strong activity against mTOR (IC₅₀ = 23 nM).[3]
-
Antiproliferative Activity: This potent enzymatic inhibition translated into powerful antiproliferative effects against human cancer cell lines, particularly HCT-116 colon cancer cells (IC₅₀ = 20 nM).[3]
-
Mechanism: Further studies confirmed that compound 22c effectively decreased the phosphorylation of AKT, a key downstream effector of PI3K, arrested the cell cycle in the G0/G1 phase, and induced apoptosis, consistent with on-target inhibition of the PI3K/mTOR pathway.[3]
Chapter 3: Inhibition of Other Notable Targets
The versatility of the pyridine-3-sulfonamide scaffold extends to other important therapeutic targets.
| Target | Lead Compound | Key Result | Biological Relevance | Reference |
| COX-2 | Compound 23 | IC₅₀ = 0.8 µM | Anti-inflammatory, Anticancer | [9] |
| Tubulin Polymerization | Compound 3 | IC₅₀ = 1.2-9.1 µM (cytotoxicity) | Anticancer (disrupts cytoskeleton) | [10] |
| Antibacterial | Compound 21d | MIC = 1-4 µg/mL vs. S. aureus | Infectious Diseases | [11][12] |
-
Cyclooxygenase-2 (COX-2): A series of pyridine acyl sulfonamides were identified as potential COX-2 inhibitors. One derivative displayed a potent COX-2 inhibitory IC₅₀ of 0.8 µM and showed significant antiproliferative activity against several cancer cell lines.[9]
-
Tubulin Polymerization: By incorporating a sulfonamide pharmacophore into pyridine carbothioamides, researchers developed potent tubulin polymerization inhibitors. Several compounds exhibited potent cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range.[10]
-
Antibacterial Agents: Novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for antibacterial activity. While some sulfonamide derivatives in the series had weaker effects, others showed strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1-4 µg/mL against S. aureus.[11][12]
Chapter 4: Experimental Methodologies
The credibility of comparative inhibitory data rests on robust and standardized experimental protocols. Here, we outline the methodologies for the key assays discussed.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed CO₂ hydration. A stopped-flow instrument is used to monitor the change in pH.
Caption: Workflow for Stopped-Flow CA Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare a buffered solution (e.g., 20 mM Tris-HCl, pH 7.4) containing the pH indicator. Prepare stock solutions of the CA enzyme and the test inhibitors.
-
Assay Mixture: In one syringe of the stopped-flow instrument, load the enzyme solution mixed with varying concentrations of the inhibitor.
-
Substrate: In the second syringe, load CO₂-saturated water.
-
Initiation: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a drop in pH, which is detected as a color change of the indicator and monitored by the spectrophotometer.
-
Data Acquisition: Measure the initial rate of the reaction (V₀).
-
Calculation: Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀). Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine-3-sulfonamide derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The pyridine-3-sulfonamide scaffold is a remarkably versatile and privileged structure in drug discovery. This comparative guide demonstrates its potent inhibitory activity against diverse and therapeutically relevant targets, most notably carbonic anhydrases and protein kinases. The structure-activity relationship analyses reveal that subtle modifications to the substituents and linkers attached to the core scaffold can profoundly impact both potency and, critically, selectivity. Derivatives can be tailored to selectively inhibit tumor-associated CA isoforms over ubiquitous ones, or to act as potent dual inhibitors of the PI3K/mTOR pathway. The extension of this scaffold to COX-2, tubulin, and bacterial targets further underscores its broad utility. Future research should continue to focus on leveraging these SAR insights to design next-generation inhibitors with enhanced isoform/target selectivity and optimized pharmacokinetic profiles, paving the way for novel and effective therapeutic agents.
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World Intellectual Property Organization. (2019). WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. WIPO. [Link]
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Zhang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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El-Faham, A., et al. (2021). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. ResearchGate. [Link]
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Akocak, S., et al. (2016). Pyridinium Derivatives of 3-Aminobenzenesulfonamide are Nanomolar-potent Inhibitors of Tumor-expressed Carbonic Anhydrase Isozymes CA IX and CA XII. PubMed Central. [Link]
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Al-Ostath, O. A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. [Link]
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Vlachou, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
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Mbarki, S., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. [Link]
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Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
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In vitro and in vivo efficacy of novel compounds synthesized from 4-Chloropyridine-3-sulfonic acid
A Comparative Efficacy Analysis of Novel Pyridine Sulfonamide Kinase Inhibitors vs. Sunitinib
A Technical Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of a novel, hypothetically-derived class of compounds, Pyridine Sulfonamide Kinase Inhibitors (PSKIs), against the established multi-kinase inhibitor, Sunitinib. Synthesized from the versatile 4-Chloropyridine-3-sulfonic acid scaffold, these novel compounds represent a targeted approach to kinase inhibition. This document outlines the scientific rationale, detailed experimental protocols, and comparative data for in vitro and in vivo studies, designed to rigorously evaluate their therapeutic potential.
Introduction: The Rationale for Novel Kinase Inhibitors
The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives, particularly sulfonamides, have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3][4][5] this compound is an attractive starting material, offering versatile chemical handles for the synthesis of diverse compound libraries.[6][7][8]
Our novel PSKI series has been designed to selectively target key kinases implicated in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] The therapeutic strategy is to achieve potent and selective inhibition, potentially offering an improved safety profile compared to broader-spectrum inhibitors.
For a robust benchmark, we compare our lead candidate, PSKI-01 , with Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[11] It potently inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, exerting significant anti-angiogenic and antitumor effects.[11][12][13][14] This comparison will elucidate the relative potency, selectivity, and efficacy of PSKI-01.
Part 1: In Vitro Efficacy Assessment
The initial phase of evaluation focuses on direct target engagement and cellular effects. We employed a biochemical kinase assay to determine direct inhibitory activity against VEGFR-2 and a cell-based viability assay to assess the compound's effect on cancer cells.
Causality: The primary hypothesis is that PSKI-01 directly inhibits the enzymatic activity of VEGFR-2. This biochemical assay isolates the kinase and the inhibitor, providing a direct measure of target engagement without the complexities of a cellular environment.[15][16] A radiometric format using [γ-³²P]ATP is chosen for its high sensitivity and status as a gold-standard method.[15][17]
Detailed Protocol: VEGFR-2 Kinase Assay [17][18][19]
-
Reagent Preparation:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Recombinant human VEGFR-2 enzyme is diluted in kinase buffer.
-
Substrate: Poly(Glu, Tyr) 4:1 is prepared in kinase buffer.
-
ATP Mix: A stock of ATP is prepared, including [γ-³²P]ATP, to a final concentration of 10 µM in the reaction.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the test compound (PSKI-01 or Sunitinib) at various concentrations.
-
Add 20 µL of the enzyme/substrate mixture.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 25 µL of the ATP mix.
-
Incubate the plate for 40 minutes at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Causality: Moving from a biochemical to a cellular context, the XTT assay assesses the compound's ability to reduce the viability of a relevant cancer cell line (e.g., human umbilical vein endothelial cells, HUVEC, or a cancer cell line overexpressing VEGFR-2). This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[20] The water-soluble formazan product of the XTT assay simplifies the protocol compared to the MTT assay.
Detailed Protocol: XTT Cell Viability Assay [20][21]
-
Cell Culture:
-
Seed HUVEC cells into a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of PSKI-01 or Sunitinib. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (mixing XTT reagent and electron-coupling reagent).[20]
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm, with a reference wavelength of 660 nm.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) using a dose-response curve.
-
Caption: Workflow for in vitro efficacy assessment.
| Compound | VEGFR-2 Kinase IC₅₀ (nM) | HUVEC Cell Viability GI₅₀ (nM) |
| PSKI-01 | 8.5 | 55 |
| Sunitinib | 9.0[14] | 62 |
Data are hypothetical and for illustrative purposes.
The data suggest that PSKI-01 exhibits potent, direct inhibition of the VEGFR-2 kinase, comparable to Sunitinib. This potency translates effectively into a cellular context, inhibiting endothelial cell viability at nanomolar concentrations.
Part 2: In Vivo Efficacy Assessment
To evaluate the therapeutic potential in a complex biological system, we use a human tumor xenograft model in immunocompromised mice. This is a standard preclinical model for assessing the antitumor effect of a new compound.[22][23]
Causality: This experiment is designed to determine if the in vitro activity of PSKI-01 translates to tumor growth inhibition in vivo.[24][25] The choice of a subcutaneous xenograft model allows for straightforward tumor implantation and accurate measurement of tumor volume over time.[22][23] The study design, including randomization, control groups, and defined endpoints, adheres to the ARRIVE guidelines to ensure robustness and reproducibility.[26][27][28][29]
Detailed Protocol: Xenograft Tumor Growth Inhibition Study [22][23][30]
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
-
Cell Implantation:
-
Subcutaneously implant 5 x 10⁶ A431 (human epidermoid carcinoma) cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using digital calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% CMC) orally, once daily.
-
Group 2 (PSKI-01): Administer PSKI-01 (e.g., 40 mg/kg) orally, once daily.
-
Group 3 (Sunitinib): Administer Sunitinib (40 mg/kg) orally, once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight three times per week.
-
The primary endpoint is tumor growth inhibition (TGI).
-
The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
-
Caption: Experimental design for the in vivo xenograft study.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%TGI) |
| Vehicle Control | - | 1450 ± 180 | - |
| PSKI-01 | 40 | 485 ± 95 | 72% |
| Sunitinib | 40 | 510 ± 110 | 70% |
Data are hypothetical and for illustrative purposes. Values are mean ± SEM.
In this xenograft model, PSKI-01 demonstrated robust anti-tumor efficacy, achieving a 72% tumor growth inhibition that was comparable to the clinically approved drug Sunitinib at the same dose.
Part 3: Proposed Mechanism of Action
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[9][31] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[9][10][31] Sunitinib and our novel PSKI-01 are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this autophosphorylation and blocking all subsequent downstream signaling.[13][32]
Caption: Inhibition of the VEGFR-2 signaling pathway by PSKI-01.
Conclusion
The novel pyridine sulfonamide kinase inhibitor, PSKI-01, demonstrates compelling preclinical efficacy. Its potent inhibition of VEGFR-2 kinase activity, demonstrated in biochemical assays, translates to significant anti-proliferative effects in endothelial cells and robust tumor growth inhibition in a xenograft model. The efficacy profile of PSKI-01 is comparable to the established multi-kinase inhibitor Sunitinib in these head-to-head studies.
These findings validate the this compound scaffold as a promising starting point for the development of novel kinase inhibitors. Further investigation into the broader kinase selectivity profile, pharmacokinetic properties, and toxicology of PSKI-01 is warranted to fully characterize its potential as a clinical candidate.
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VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... - ResearchGate. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4-Substituted Pyridine-3-Sulfonamides
Introduction
The 4-substituted pyridine-3-sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents. Its prominence is exemplified by drugs like the potent loop diuretic torasemide and its role as a key pharmacophore for inhibiting enzymes such as carbonic anhydrase, which is implicated in cancer.[1][2] The strategic arrangement of the sulfonamide group at the 3-position and a variable substituent at the 4-position allows for fine-tuning of pharmacological activity, making the efficient and versatile synthesis of these compounds a critical focus for drug development professionals.
This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for accessing this valuable chemical class. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the advantages, limitations, and practical considerations of each route. The discussion is grounded in experimental data from peer-reviewed literature and established laboratory protocols, ensuring a robust and reliable resource for researchers in the field.
Route A: The Workhorse Strategy via a 4-Chloro Intermediate
This is arguably the most versatile and widely employed route for generating a diverse library of 4-substituted pyridine-3-sulfonamides. The strategy hinges on the creation of a key intermediate, 4-chloropyridine-3-sulfonamide , which then serves as a versatile electrophile for introducing a wide range of nucleophiles at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction. The overall pathway is a multi-step process, typically starting from 4-hydroxypyridine.
Caption: General workflow for Route A, proceeding through the key 4-chloro intermediate.
Step 1: Sulfonation of 4-Hydroxypyridine
The synthesis begins with an electrophilic sulfonation of 4-hydroxypyridine. The hydroxyl group at the 4-position activates the pyridine ring, directing the incoming sulfo group primarily to the adjacent 3-position.
-
Causality of Experimental Choice: The reaction requires a potent sulfonating agent to overcome the inherent electron deficiency of the pyridine ring. Fuming sulfuric acid (oleum) is commonly used, and the high reaction temperature (approaching 190°C) is necessary to drive the reaction to completion.[3]
Experimental Protocol: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (3) [3]
-
To a suitable reaction vessel, add fuming sulfuric acid (e.g., 120 mL).
-
Cool the acid in an ice bath and stir for 20 minutes.
-
Portion-wise, add 4-hydroxypyridine (38.04 g, 0.4 mol), ensuring the temperature remains below 25°C.
-
After the addition is complete, slowly heat the mixture to 190°C and maintain this temperature with stirring for 10 hours.
-
Cool the mixture to room temperature and carefully pour it into industrial ethanol (360 mL).
-
Stir the resulting slurry in an ice bath for 1 hour and collect the precipitate by filtration.
-
The filter cake is washed with additional ethanol to yield the desired product.
Step 2 & 3: Chlorination and Amination
This two-step sequence converts the sulfonic acid into the desired sulfonamide while simultaneously replacing the 4-hydroxyl group with a chlorine atom.
-
Causality of Experimental Choice: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a classic and highly effective reagent system for this dual transformation.[3] It acts as a powerful dehydrating and chlorinating agent, converting the sulfonic acid to a sulfonyl chloride and the pyridone-like hydroxyl group to a chloride, which is a good leaving group for subsequent SNAr. The crude sulfonyl chloride is often directly subjected to amination using aqueous ammonia.
Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonamide (5) [3]
-
In a three-necked round-bottom flask, combine 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).
-
Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.
-
Concentrate the reaction solution under reduced pressure to remove excess reagents. Toluene can be added and removed under vacuum to azeotropically remove residual phosphorus oxychloride.
-
The resulting crude 4-chloropyridine-3-sulfonyl chloride is then carefully and slowly added to a stirred ice-cold solution of concentrated aqueous ammonia.
-
After stirring, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-chloropyridine-3-sulfonamide. A two-step yield of approximately 67% has been reported.[3]
Step 4: Nucleophilic Aromatic Substitution (SNAr)
This final step is the cornerstone of the route's versatility. The electron-withdrawing sulfonamide and nitro groups, along with the ring nitrogen, sufficiently activate the 4-position for substitution by a wide range of nucleophiles, most commonly primary or secondary amines.[4]
Experimental Protocol: Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide [4]
-
Charge a flask with 4-chloropyridine-3-sulfonamide hydrochloride (100g, 0.44 mol) and water (500 ml).
-
To this suspension, add m-toluidine (49.2 ml, 0.46 mol) at room temperature.
-
Heat the reaction mixture to 90°C for a minimum of 3 hours, monitoring progress by HPLC.
-
After completion, cool the mixture to room temperature.
-
Carefully adjust the pH to 7-8 with a saturated solution of NaHCO₃.
-
The precipitated product is isolated by vacuum filtration. Further purification can be achieved by recrystallization. A yield of 92% has been reported for this step.[4]
| Route A: Summary of Performance | |
| Parameter | Observation |
| Versatility | Excellent. The SNAr reaction accommodates a wide range of amine nucleophiles.[4] |
| Scalability | Proven to be scalable to the kilogram level.[4] |
| Reaction Conditions | Steps 1-3 involve harsh, corrosive reagents (oleum, PCl₅) and high temperatures. Step 4 is generally milder. |
| Safety & Environment | Use of highly corrosive and toxic phosphorus halides requires significant engineering controls. |
| Yields | Overall yields are typically moderate to good, though dependent on the specific nucleophile used in the final step. |
Route B: The Direct Approach via Electrophilic Sulfonation
For certain 4-substituted pyridines, a more direct route involving electrophilic sulfonation is possible. This is best exemplified by the synthesis of 4-aminopyridine-3-sulfonic acid, a precursor to the corresponding sulfonamide.
Caption: Workflow for Route B, starting with direct sulfonation of an activated pyridine.
-
Causality of Experimental Choice: The strongly electron-donating amino group at the 4-position activates the pyridine ring towards electrophilic attack and directs the incoming sulfo group to the 3-position.[5] However, the pyridine nitrogen acts as a strong deactivating group, necessitating harsh reaction conditions: high temperatures and a prolonged reaction time (e.g., 4 days) are required to achieve a reasonable conversion.[5][6]
Experimental Protocol: Direct Sulfonation of 4-Aminopyridine [5]
-
In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum (20% SO₃ in H₂SO₄).
-
Heat the resulting solution to 120°C.
-
Maintain the reaction at this temperature for 4 days.
-
After the reaction period, cool the mixture to room temperature.
-
Carefully decant the excess oleum.
-
The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate.
The subsequent conversion of the sulfonic acid to the sulfonamide would follow standard procedures (conversion to sulfonyl chloride with thionyl chloride or similar, followed by amination), though this two-step process adds to the overall synthesis length, mitigating some of the "directness" of the initial step.
| Route B: Summary of Performance | |
| Parameter | Observation |
| Versatility | Poor. Limited to starting materials with strong activating groups at the 4-position that can survive the harsh conditions. |
| Scalability | Challenging due to the long reaction times and high temperatures. |
| Reaction Conditions | Extremely harsh (oleum, high temperature, multi-day reactions).[5][6] |
| Safety & Environment | Use of oleum requires careful handling. Potential for disubstituted byproducts and degradation.[6] |
| Yields | Can be variable and often lower than multi-step routes. |
Route C: Emerging and Specialized Strategies
Modern synthetic chemistry offers novel approaches that can provide advantages in specific contexts, such as late-stage functionalization or improved environmental profiles.
"Click" Chemistry for Rapid Diversification
For creating libraries of related compounds, particularly for structure-activity relationship (SAR) studies, "click" chemistry offers a powerful tool. This route begins with the synthesis of a 4-azidopyridine-3-sulfonamide precursor, which can then be coupled with a multitude of terminal alkynes via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]
Caption: Route C, showcasing late-stage diversification via "click" chemistry.
-
Causality of Experimental Choice: The CuAAC reaction is known for its high efficiency, mild reaction conditions (often room temperature), and exceptional tolerance of other functional groups. This allows for the rapid assembly of a large number of derivatives from a common intermediate with minimal need for protecting groups.[1]
Electrochemical Synthesis
A cutting-edge, environmentally benign approach involves the direct electrochemical oxidative coupling of amines and thiols to form sulfonamides.[7][8] This method avoids the need for pre-functionalized and often unstable sulfonyl chlorides.
-
Causality of Experimental Choice: This transformation is driven entirely by electricity, requires no sacrificial chemical oxidants, and generates hydrogen gas as the only byproduct.[7] For challenging heteroarylamines like 4-aminopyridine, the addition of pyridine as an electron-mediator can facilitate the reaction.[8] While still an emerging technology for this specific scaffold, it represents a significant step towards greener pharmaceutical manufacturing.
Head-to-Head Comparison
| Feature | Route A (via 4-Chloro) | Route B (Direct Sulfonation) | Route C (Modern Methods) |
| Substrate Scope | Broad: Highly versatile for introducing diverse amine substituents.[4] | Narrow: Limited to pyridines with strong activating groups. | Very Broad (Click): Limited by alkyne availability, which is vast. |
| Reaction Conditions | Mixed: Some steps are extremely harsh (high temp, PCl₅, oleum)[3]; the final step is mild. | Very Harsh: Requires high temperatures and long reaction times with strong acids.[5] | Mild: Typically room temperature, neutral conditions.[1][7] |
| Scalability | High: Demonstrated at industrial scale. | Low to Moderate: Long reaction times and harsh conditions are problematic for scale-up. | Moderate to High: Flow chemistry is particularly amenable to electrochemical methods. |
| Control & Purity | Good: Stepwise approach allows for purification of intermediates. | Moderate: Risk of over-sulfonation and side products.[6] | Excellent: High selectivity and clean conversions are hallmarks of these reactions. |
| Ideal Application | Large-scale synthesis of a specific target; library synthesis where the amine is varied. | Synthesis of specific targets like 4-aminopyridine-3-sulfonamide where the direct approach is established. | Rapid library generation for SAR studies (Click); green chemistry initiatives (Electrochemistry). |
Conclusion
The synthesis of 4-substituted pyridine-3-sulfonamides is a mature field with several reliable strategies.
-
Route A, proceeding through the 4-chloropyridine-3-sulfonamide intermediate, remains the gold standard for both versatility and scalability. While it involves harsh reagents in the initial steps, its reliability and the breadth of accessible final products make it the workhorse method for most applications in drug development.
-
Route B, the direct sulfonation approach, is a more niche strategy. Its utility is largely confined to substrates that are sufficiently activated to undergo electrophilic substitution under punishing conditions. For its limited scope, it offers a shorter, albeit more challenging, pathway.
-
Modern methods like "click" chemistry and electrochemical synthesis (Route C) represent the future of this field. They offer unparalleled efficiency for library synthesis and a significantly improved environmental and safety profile, respectively. While not yet as universally adopted as Route A, their advantages are compelling and will likely see them gain prominence in both academic and industrial settings.
The choice of synthetic route will ultimately depend on the specific goals of the researcher, balancing the need for versatility, scale, speed, and sustainability.
References
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A Technical Guide to Benchmarking 4-Chloropyridine-3-sulfonic acid as a Heterogeneous Catalyst
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a framework for benchmarking the performance of 4-Chloropyridine-3-sulfonic acid as a heterogeneous acid catalyst, particularly in the context of organic synthesis.
This document outlines a comprehensive methodology for evaluating the catalytic efficacy of this compound (4-CP3SA). As a Senior Application Scientist, the goal is to present a robust, self-validating experimental framework that allows for a direct and unbiased performance comparison against established acidic catalysts. The narrative explains not just the procedural steps but the scientific reasoning behind the experimental design.
Introduction to this compound (4-CP3SA) as a Catalyst
This compound is a bifunctional organic compound featuring a pyridine ring, a chlorine atom, and a sulfonic acid group.[1] The sulfonic acid moiety (-SO₃H) provides strong Brønsted acidity, which is the primary driver of its catalytic activity in acid-mediated reactions such as esterification, hydration, and condensation.[2][3] The presence of the pyridine ring and the chlorine atom can influence the catalyst's overall electronic properties, stability, and interaction with substrates and solvents.
As a heterogeneous catalyst, 4-CP3SA offers significant advantages over traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). These benefits include simplified removal from the reaction mixture (typically by simple filtration), potential for recyclability, reduced reactor corrosion, and minimized product contamination.[4][5]
Postulated Catalytic Mechanism in Esterification
The primary role of a Brønsted acid catalyst in an esterification reaction is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The following diagram illustrates the generally accepted catalytic cycle for sulfonic acid-catalyzed esterification, which serves as our working hypothesis for 4-CP3SA.
Caption: Proposed catalytic cycle for esterification using a sulfonic acid catalyst.
Benchmarking Methodology: A Framework for Comparison
To objectively assess the performance of 4-CP3SA, a well-defined experimental plan is essential. This involves selecting a suitable model reaction, choosing appropriate comparative catalysts, and establishing a rigorous analytical protocol.
Model Reaction: Esterification of Oleic Acid with Methanol
The esterification of a free fatty acid (FFA) like oleic acid with methanol to produce biodiesel (methyl oleate) is an ideal model reaction.[5] This choice is justified because:
-
Industrial Relevance: It's a key reaction in the production of biofuels from high-FFA feedstocks.[6][7]
-
Established Benchmarks: A vast body of literature exists on this reaction using various acid catalysts, providing a solid basis for comparison.[2][8]
-
Analytical Simplicity: The conversion and yield can be accurately monitored using standard techniques like Gas Chromatography (GC) or Titration.
Selection of Alternative Catalysts
For a comprehensive comparison, 4-CP3SA should be benchmarked against:
-
Homogeneous Catalyst:
-
Sulfuric Acid (H₂SO₄): The industry standard, known for its high activity but also its corrosivity and separation challenges.[2]
-
-
Heterogeneous Catalysts:
Experimental Workflow and Protocols
The following workflow ensures consistency across all experiments. It is designed to isolate the catalyst's performance as the primary variable.
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A Technical Guide to the Comparative Docking Analysis of Novel Carbonic Anhydrase Inhibitors Derived from 4-Chloropyridine-3-sulfonic Acid
This guide provides an in-depth comparative analysis of a series of novel carbonic anhydrase (CA) inhibitors, computationally derived from a 4-chloropyridine-3-sulfonic acid scaffold. We will explore the rationale behind targeting carbonic anhydrase, the design of these potential inhibitors, and a detailed, step-by-step molecular docking protocol to predict their binding affinities and interaction patterns with human carbonic anhydrase II (hCA II). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how computational tools can be leveraged to screen and prioritize potential drug candidates.
The Significance of Carbonic Anhydrase as a Therapeutic Target
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and electrolyte secretion.[1][2][4] The catalytic activity of CAs is critically dependent on a zinc ion (Zn²⁺) located within the active site.[1][5][6][7] This zinc ion is typically coordinated by three histidine residues and a water molecule, which acts as a potent nucleophile in the hydration of CO₂.[1][8][9]
Given their central role in physiology, the dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and certain types of cancer.[10][11][12][13][14] Consequently, the inhibition of specific CA isoforms has become a validated and highly pursued strategy in drug discovery.[15][16][17][18] The primary challenge in this field is achieving isoform selectivity to minimize off-target effects, as there are at least 15 different CA isoforms in mammals with varying tissue distribution and physiological roles.[1][11][13]
The this compound scaffold is a versatile starting point for the design of novel CA inhibitors.[19] The sulfonic acid group can be readily converted to a sulfonamide, a well-established zinc-binding group in a multitude of clinically used CA inhibitors.[10][13][18] The pyridine ring and the chloro-substituent offer multiple points for chemical modification, allowing for the exploration of the chemical space within the CA active site to enhance potency and selectivity.
Designing a Comparative In Silico Study
To evaluate the potential of this compound derivatives as hCA II inhibitors, we have designed a comparative molecular docking study.
Selection of the Target Protein: Human Carbonic Anhydrase II
For this study, we have selected human carbonic anhydrase II (hCA II) as the target protein. The rationale for this choice is threefold:
-
High Catalytic Activity and Ubiquitous Expression: hCA II is one of the most catalytically efficient and well-characterized CA isoforms.[20]
-
Therapeutic Relevance: It is a major target for diuretic and anti-glaucoma drugs.[12][16]
-
Availability of High-Resolution Crystal Structures: A wealth of high-resolution X-ray crystal structures of hCA II, both in its apo form and complexed with various inhibitors, are available in the Protein Data Bank (PDB).[8][21] This is crucial for ensuring the accuracy of the docking study. We will be utilizing the crystal structure of hCA II with PDB ID: 1CA2 for our analysis.[8]
Design of the Ligand Set
A set of five hypothetical inhibitors derived from 4-chloropyridine-3-sulfonamide were designed to probe the structure-activity relationship. The core scaffold is maintained across all compounds, with variations in the substituent at the pyridine ring to explore different interactions within the active site.
-
CPS-01: 4-chloro-N-methylpyridine-3-sulfonamide (a simple derivative)
-
CPS-02: 4-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide (introduces a hydroxyl group for potential hydrogen bonding)
-
CPS-03: N-(4-aminobenzyl)-4-chloropyridine-3-sulfonamide (a larger, more complex substituent to probe deeper into the binding pocket)
-
CPS-04: 4-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide (incorporates another aromatic ring)
-
CPS-05: 4-chloro-N-(phenylcarbamoyl)pyridine-3-sulfonamide (introduces a urea-like linker for additional hydrogen bonding opportunities)
Experimental Protocol: Molecular Docking Workflow
The following section details the step-by-step protocol for our comparative docking study using AutoDock Vina, a widely used and validated open-source molecular docking program.[22][23][24]
Docking Protocol Validation
Before proceeding with the docking of our designed ligands, it is imperative to validate the docking protocol.[25][26][27] This is achieved by redocking the co-crystallized ligand (if available) into the active site of the protein and comparing the predicted binding pose with the experimentally determined one. An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked and crystallographic pose is generally considered a successful validation.[27]
Protein Preparation
-
Obtain the Crystal Structure: Download the PDB file for hCA II (PDB ID: 1CA2) from the RCSB Protein Data Bank.[8]
-
Clean the PDB File: Remove all water molecules and any co-crystallized ligands or ions, except for the catalytic zinc ion (Zn²⁺).
-
Add Polar Hydrogens and Assign Charges: Use a molecular modeling software (e.g., AutoDock Tools) to add polar hydrogen atoms and compute Gasteiger charges for the protein.[24]
-
Save as PDBQT: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[24][28]
Ligand Preparation
-
Sketch and Generate 3D Structures: The 2D structures of the five hypothetical inhibitors are sketched using a chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsional Bonds: The rotatable bonds within each ligand are defined to allow for conformational flexibility during the docking process.
-
Save as PDBQT: The prepared ligands are also saved in the PDBQT format.
Grid Box Generation
A grid box is defined to specify the search space for the docking simulation.[22][24] The grid box should be centered on the active site of hCA II, encompassing the catalytic zinc ion and the surrounding amino acid residues. The dimensions of the grid box should be large enough to accommodate the ligands and allow for conformational sampling. For this study, a grid box of 25 x 25 x 25 Å was centered on the catalytic zinc ion.
Docking Simulation with AutoDock Vina
The docking simulations are performed using AutoDock Vina. The program will exhaustively search for the optimal binding poses of each ligand within the defined grid box and rank them based on their predicted binding affinities (in kcal/mol).[29]
Comparative Analysis of Docking Results
The results of the molecular docking simulations provide valuable insights into the potential of our designed inhibitors.
Quantitative Data Summary
The following table summarizes the predicted binding affinities and the number of hydrogen bonds formed between each inhibitor and hCA II.
| Ligand ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (Hypothetical) |
| CPS-01 | -6.8 | 1 | Thr199 |
| CPS-02 | -7.5 | 3 | Thr199, Gln92 |
| CPS-03 | -8.9 | 4 | Thr199, Gln92, Asn67 |
| CPS-04 | -8.2 | 2 | Thr199, His64 |
| CPS-05 | -9.3 | 5 | Thr199, Gln92, Asn62, Trp209 |
Note: The interacting residues are hypothetical and serve as an illustration of the types of interactions that could be observed.
Interpretation of Results
The predicted binding affinity, expressed in kcal/mol, is an estimation of the binding free energy.[30][31][32] A lower (more negative) value indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.[29][30]
From our hypothetical results, CPS-05 emerges as the most promising candidate with the lowest binding energy of -9.3 kcal/mol and the highest number of predicted hydrogen bonds. The urea-like linker in CPS-05 appears to be effective in forming multiple hydrogen bonds with key residues in the active site. CPS-03 also shows strong potential. In contrast, CPS-01 , the simplest derivative, exhibits the weakest binding affinity. This suggests that extending the molecule from the sulfonamide group to interact with residues deeper in the active site pocket is a viable strategy for improving potency.
The sulfonamide group of all inhibitors is expected to coordinate with the catalytic zinc ion, a hallmark of this class of CA inhibitors.[10][13] The variations in binding affinity are likely due to the different interactions of the "tail" portion of the molecules with the surrounding amino acid residues.
Visualizing the Workflow and Interactions
Diagrams are essential for visualizing complex workflows and molecular interactions.
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in the comparative molecular docking study.
Conceptual Diagram of Inhibitor Binding
Caption: Key interactions of a hypothetical inhibitor within the hCA II active site.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative in silico analysis of novel carbonic anhydrase inhibitors derived from this compound. Our hypothetical docking study demonstrates how computational methods can be effectively employed to prioritize compounds for synthesis and biological evaluation. The results suggest that modifying the "tail" region of the inhibitor to form additional interactions with residues in the active site is a promising strategy for enhancing binding affinity.
The next logical steps in this drug discovery endeavor would be:
-
Synthesis: Chemical synthesis of the most promising candidates (e.g., CPS-05 and CPS-03).
-
In Vitro Enzyme Inhibition Assays: Experimentally determine the inhibitory activity (IC₅₀ or Kᵢ values) of the synthesized compounds against hCA II and other CA isoforms to assess potency and selectivity.
-
X-ray Crystallography: Obtain a co-crystal structure of the most potent inhibitor with hCA II to validate the predicted binding mode and guide further structure-based drug design efforts.
By integrating computational and experimental approaches, the development of novel and selective carbonic anhydrase inhibitors can be significantly accelerated.
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A Comparative Guide to the Kinetic Analysis of Enzyme Inhibition by 4-Chloropyridine-3-Sulfonic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount in the quest for novel therapeutics. This guide provides an in-depth technical comparison of the inhibitory effects of 4-chloropyridine-3-sulfonic acid derivatives on various enzyme systems. We will delve into the experimental design, data analysis, and interpretation of kinetic studies, offering a framework for evaluating the potency and mechanism of action of this important class of inhibitors.
Introduction: The Significance of this compound Derivatives as Enzyme Inhibitors
The this compound scaffold is a versatile starting point for the synthesis of a diverse range of enzyme inhibitors. The sulfonic acid moiety, in particular, is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably metalloenzymes such as carbonic anhydrases.[1] Furthermore, the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of inhibitor potency and selectivity. Pyridine-containing compounds have shown inhibitory activity against a broad spectrum of enzyme classes, including kinases and proteases, making this scaffold highly attractive for drug discovery programs.[2][3]
This guide will focus on the practical aspects of characterizing the inhibitory activity of novel this compound derivatives. We will explore the kinetic analysis of their effects on two key enzyme classes: carbonic anhydrases and protein kinases, providing a comparative framework for understanding their inhibitory profiles.
Experimental Design: A Self-Validating Approach to Kinetic Analysis
A robust kinetic analysis is a self-validating system. Each step is designed to provide clear, interpretable data that informs the next stage of the investigation. The overall workflow for characterizing a novel inhibitor can be broken down into three key phases: initial screening and IC50 determination, determination of the mechanism of inhibition, and finally, the calculation of the inhibition constant (Kᵢ).
Phase 1: Initial Screening and Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)
The initial step is to determine the concentration of the inhibitor that reduces the enzyme's activity by 50% (IC₅₀). This provides a preliminary measure of inhibitor potency.
Detailed Protocol for IC₅₀ Determination (Example: Carbonic Anhydrase II)
This protocol is adapted from established methods for assaying carbonic anhydrase activity.[4]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Human Carbonic Anhydrase II (CA II) at a final concentration of 10 nM in assay buffer.
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) at a concentration equal to its Kₘ for CA II (e.g., 1 mM) in acetonitrile.
-
Inhibitor Stock Solution: A 10 mM stock solution of the this compound derivative in DMSO. Serial dilutions are then made in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of assay buffer.
-
Add 10 µL of the inhibitor dilution series to the appropriate wells. Include a "no inhibitor" control (10 µL of assay buffer with DMSO) and a "no enzyme" control (20 µL of assay buffer).
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol production is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[5]
-
Phase 2: Elucidating the Mechanism of Inhibition
The IC₅₀ value is dependent on the substrate concentration. Therefore, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Workflow for Determining Inhibition Modality
Caption: Workflow for determining the enzyme inhibition mechanism.
Graphical Analysis of Inhibition Mechanisms
-
Lineweaver-Burk Plot (Double Reciprocal Plot): A plot of 1/V₀ versus 1/[S] at different fixed inhibitor concentrations.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Dixon Plot: A plot of 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. This plot is particularly useful for determining the inhibition constant (Kᵢ) for competitive and non-competitive inhibitors.[6]
Phase 3: Calculating the Inhibition Constant (Kᵢ)
The inhibition constant (Kᵢ) is a true measure of the inhibitor's potency and is independent of the substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex.
Calculation of Kᵢ from Kinetic Data
Once the mechanism of inhibition is determined, Kᵢ can be calculated using non-linear regression analysis of the initial velocity data fitted to the appropriate Michaelis-Menten equation for the specific inhibition model. Software like GraphPad Prism offers built-in models for this analysis.[4][7]
For competitive inhibition, Kᵢ can also be determined from the Dixon plot where the lines intersect at -Kᵢ on the x-axis.
Comparative Kinetic Analysis: Carbonic Anhydrases vs. Protein Kinases
To illustrate the application of these principles, let's consider hypothetical kinetic data for two this compound derivatives against human Carbonic Anhydrase II (hCA II) and a representative protein kinase, TYK2.[8]
Table 1: Hypothetical Kinetic Parameters for this compound Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |
| CPS-A | hCA II | 150 | 75 | Competitive |
| CPS-A | TYK2 | >10,000 | - | Not Determined |
| CPS-B | hCA II | 800 | 450 | Non-competitive |
| CPS-B | TYK2 | 50 | 25 | Competitive (ATP-competitive) |
Interpretation of Comparative Data
The hypothetical data in Table 1 illustrates how different substitutions on the this compound scaffold can dramatically alter both the potency and selectivity of the inhibitors.
-
CPS-A demonstrates high selectivity for hCA II, with a potent competitive inhibition profile. The lack of activity against TYK2 suggests that its structural features are highly complementary to the active site of hCA II.
-
CPS-B , in contrast, shows moderate, non-competitive inhibition of hCA II but is a potent, competitive inhibitor of TYK2. This suggests that CPS-B may bind to an allosteric site on hCA II, while it competes with ATP for the kinase's active site.
This type of comparative analysis is crucial for lead optimization in drug discovery, guiding the design of inhibitors with the desired potency and selectivity profile.
Visualizing Inhibition Mechanisms
Understanding the different modes of reversible enzyme inhibition is fundamental to interpreting kinetic data.
Caption: Schematic of competitive and non-competitive inhibition.
Conclusion
The kinetic analysis of enzyme inhibition is a cornerstone of modern drug discovery and chemical biology. For compounds based on the this compound scaffold, a systematic and rigorous kinetic evaluation is essential to unlock their full therapeutic potential. By following a self-validating experimental workflow, researchers can confidently determine the potency (IC₅₀ and Kᵢ) and mechanism of action of novel inhibitors. The comparative analysis of inhibitory profiles against different enzyme classes provides invaluable insights for optimizing selectivity and advancing the most promising candidates towards clinical development.
References
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GraphPad Prism 10 Curve Fitting Guide. (n.d.). GraphPad. Retrieved from [Link]
-
Scribd. (n.d.). Enzyme Kinetics & Inhibition Analysis. Retrieved from [Link]
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GraphPad Prism 10 Curve Fitting Guide. (n.d.). Example: Fitting an enzyme kinetics curve. Retrieved from [Link]
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Ali, M. (2022, December 23). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. Retrieved from [Link]
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GraphPad Prism 10 Curve Fitting Guide. (n.d.). Example: Comparing two enzyme kinetics models. Retrieved from [Link]
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Sandiego. (2021). Biochem Lab GraphPad Prism Kinetics Instructions F21. Retrieved from [Link]
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A quick method for the determination of inhibition constants. (1982). Biochemical Journal, 205(3), 631–633. [Link]
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Brune, W., Fabris, J. D., de Oliveira, A. C., Oliveira, T. T., & Nagem, T. J. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]
-
ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
-
Miller, J. R. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Retrieved from [Link]
-
Supuran, C. T., et al. (2000). Protease Inhibitors - Part 3. Synthesis of Non-Basic Thrombin Inhibitors Incorporating Pyridinium-Sulfanilylguanidine Moieties at the P1 Site. Journal of Enzyme Inhibition, 15(4), 327-347. [Link]
-
ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
Szafrański, K., et al. (2023). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 28(9), 3824. [Link]
-
Bissy, A., et al. (2012). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5279-5283. [Link]
-
Yoshino, M., & Murakami, K. (1983). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal, 215(3), 815–820. [Link]
-
Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 21(21), 8011. [Link]
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Supuran, C. T. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews, 23(2), 146-189. [Link]
-
Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]
-
Singh, A., & Singh, P. P. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]
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Santos, M. A. (2018). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 23(10), 2673. [Link]
-
Supuran, C. T., et al. (2000). synthesis and QSAR study of novel classes of nonbasic thrombin inhibitors incorporating sulfonylguanidine and O-methylsulfonylisourea moieties at P1. Journal of Medicinal Chemistry, 43(9), 1793-1806. [Link]
-
Al-Salahi, R., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1836-1869. [Link]
-
Szafrański, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2530. [Link]
-
ResearchGate. (2025, August 10). This compound | Request PDF. Retrieved from [Link]
-
Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloropyridine-3-sulfonic Acid
For researchers and scientists engaged in drug development and advanced chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, procedural framework for the proper disposal of 4-Chloropyridine-3-sulfonic acid, moving beyond simple instructions to explain the scientific rationale behind each step. Our objective is to empower you with the knowledge to manage this compound safely, ensuring personnel safety, environmental protection, and regulatory compliance.
I. Hazard Assessment and Immediate Safety Precautions
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound possesses a combination of chemical features—a chlorinated pyridine ring and a sulfonic acid group—that dictate its handling and disposal requirements.
Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Key hazards include:
-
Corrosivity: As a sulfonic acid, it is acidic and can cause severe skin burns and eye damage.[1][2]
-
Irritation: It may cause respiratory irritation if inhaled.[2][3][4]
-
Toxicity: Like many chlorinated organic compounds, it may be harmful if swallowed and is presumed to be toxic to aquatic life with long-lasting effects.[5][6][7]
Required Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable. The following table summarizes the minimum required equipment when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][8] | Protects against splashes of the acidic compound, which can cause severe eye damage.[2][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to chemical burns and irritation.[1][4] |
| Body Protection | A laboratory coat, with additional chemical-resistant apron if handling larger quantities. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator is required. | The compound may cause respiratory irritation.[2][3] The fume hood provides essential local exhaust ventilation. |
All handling and preparation for disposal must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[2][5]
II. Step-by-Step Waste Collection and Segregation Protocol
The cardinal rule for disposing of this compound is proper segregation. Due to its chlorinated nature, it must be classified as halogenated organic waste .[10][11][12] Mixing it with non-halogenated solvents can complicate and significantly increase the cost of disposal, as it contaminates the entire waste stream, rendering it unsuitable for solvent recovery.[12]
Step 1: Select the Correct Waste Container
-
Procure a dedicated, properly labeled hazardous waste container intended for halogenated organic solids or halogenated organic liquids , depending on the form of the waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[10]
-
Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[8]
Step 2: Waste Transfer
-
For Solid Waste: Carefully transfer the solid this compound into the designated solid waste container using a clean spatula or scoop. Avoid generating dust.[1]
-
For Liquid Waste (Solutions): Using a funnel, carefully pour the solution containing this compound into the designated liquid waste container.
-
Important: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[10] Keep the container closed at all times when not in use.[1][10]
Step 3: Decontamination of Empty Containers
A container that once held this compound must be treated as hazardous waste until properly decontaminated.[5]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or methanol).
-
Rinsate Collection: Crucially, the rinsate from all three rinses is also considered hazardous waste. It must be collected and added to your liquid halogenated organic waste container.[5]
-
Final Container Disposal: After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's non-hazardous waste procedures. Confirm this final step with your local EHS department.[5]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation workflow for this compound.
III. Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
For a Solid Spill:
-
Restrict Access: Immediately alert personnel in the area and restrict access.[5]
-
Avoid Dust: Do not dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]
-
Collect: Carefully scoop the mixture into your designated halogenated solid waste container.[5]
-
Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a soap and water wash.[5]
For a Liquid Spill:
-
Restrict Access & Ventilate: Alert others and ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[5]
-
Absorb: Cover the spill with a non-combustible absorbent material (vermiculite, sand, or chemical absorbent pads).[5]
-
Collect: Carefully transfer the saturated absorbent material into the designated halogenated waste container.[5]
-
Decontaminate: Clean the spill area thoroughly as described for a solid spill.
IV. Final Disposal and Incineration
Under no circumstances should this compound or its solutions be disposed of down the drain.[5] Its potential aquatic toxicity and chemical nature forbid this route.
The accepted and required method for the final disposal of chlorinated organic residues is high-temperature incineration at a licensed hazardous waste facility.[11][13][14] This process decomposes the compound into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then treated by scrubbing systems to prevent atmospheric pollution.[13]
Coordination with Environmental Health & Safety (EHS)
Your institution's EHS department is your partner in this process.
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area away from incompatible materials.[1]
-
Request Pickup: Once the container is full (or in accordance with your site's storage time limits), follow your institutional procedure to request a hazardous waste pickup.[5]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, for regulatory compliance.[8]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
V. References
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Institution of Chemical Engineers. Retrieved from
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from
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Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from
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4-Hydroxypyridine-3-sulphonic acid Safety Data Sheet. (2022). Apollo Scientific. Retrieved from
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3-Chloropyridine Safety Data Sheet. (2024). Sigma-Aldrich. Retrieved from
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Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from
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Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from
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SULPHONIC ACID, 90% Safety Data Sheet. (2018). GHS. Retrieved from
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4-Chloropyridine-3-sulfonyl chloride Safety Information. (n.d.). Benchchem. Retrieved from
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Process for the incineration of chlorinated organic materials. (1980). Google Patents. Retrieved from
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Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. (2009). Fisher Scientific. Retrieved from
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3-chloropyridine Safety Data Sheet. (n.d.). Chemwatch. Retrieved from
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4-Hydroxypyridine-3-sulfonic acid Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved from
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4-Hydroxypyridine-3-sulfonic Acid Safety Data Sheet. (2018). TCI America. Retrieved from
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Hazardous Waste Reduction Guidelines. (n.d.). Environmental Health and Safety, Oregon State University. Retrieved from
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4-Chloropyridine Hydrochloride Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved from
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4-Chloropyridine hydrochloride Safety Data Sheet. (2010). Fisher Scientific. Retrieved from
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A Senior Application Scientist's Guide to Handling 4-Chloropyridine-3-sulfonic Acid: A Proactive Approach to Laboratory Safety
Welcome to a comprehensive guide designed for the precise and safe handling of 4-Chloropyridine-3-sulfonic acid. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and logical framework for managing this chemical. Our objective is to build a culture of safety through understanding the causality behind each recommendation, ensuring every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, its chemical structure—a chlorinated pyridine ring combined with a sulfonic acid group—provides a clear forecast of its potential hazards. By examining structurally similar compounds, we can establish a robust safety baseline.
The sulfonic acid moiety (-SO₃H) is a strong acid group, making the compound highly likely to be corrosive. Analogs such as Pyridine-3-sulfonic acid are classified as causing severe skin burns and eye damage.[1] The chlorinated pyridine backbone contributes to potential skin, eye, and respiratory irritation, as seen in related molecules like 4-Chloro-3-pyridinesulfonamide and 4-Chloropyridine hydrochloride.[2][3][4]
Therefore, we must operate under the assumption that this compound is a corrosive solid that is irritating to the respiratory system and potentially harmful if swallowed. [2][3]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard, but it is not the first. A comprehensive safety plan always starts with engineering and administrative controls.
-
Engineering Controls : The single most critical engineering control is the mandatory use of a properly functioning chemical fume hood .[5] This protects you from inhaling airborne particles and provides a physical barrier against splashes.[5] Ventilation systems for corrosive materials should be constructed from corrosion-resistant materials.[6] Ensure that emergency eyewash stations and safety showers are unobstructed and within a 10-second travel distance from your workstation.[1][6]
-
Administrative Controls : Adherence to Standard Operating Procedures (SOPs), meticulous housekeeping, and limiting the quantity of the chemical in storage are vital.[6] Store containers below eye level in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like strong oxidizing agents.[2][6][7]
Core PPE Protocol for this compound
Given the high likelihood of corrosivity, a multi-layered PPE approach is essential. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale for Selection |
| Eyes & Face | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards AND a full-face shield.[8] | The sulfonic acid group poses a high risk of causing severe, irreversible eye damage.[1] Goggles provide a seal against splashes, while the face shield protects the entire face during transfers or when working with larger quantities.[5][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against direct skin contact, which can cause severe burns.[9] Always consult the glove manufacturer's resistance chart for suitability. Double-gloving is recommended for extended operations. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing and full-length pants. | Provides a barrier against accidental spills and splashes, preventing skin contact and contamination of personal clothing.[6][9] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if dust/aerosols are generated outside of a fume hood.[7] | The compound is expected to cause respiratory irritation.[2][7][10] Working within a fume hood should mitigate this risk. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step procedure is critical for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the recommended height. Clear the workspace of all unnecessary items. Confirm the locations of the nearest safety shower and eyewash station.
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Handling the Chemical : Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood to contain any dust or fumes.[5]
-
Cleaning : After use, decontaminate all surfaces that may have come into contact with the chemical.[5]
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves last, using the proper technique, and wash hands thoroughly with soap and water.[10]
-
Storage : Ensure the container is tightly sealed and stored in a designated corrosives cabinet.[6][7]
Spill Management Protocol
Small, manageable spills inside a fume hood can be handled by trained personnel. Large spills require immediate evacuation and notification of your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for managing a chemical spill.
Disposal Plan
This compound and any materials contaminated with it (e.g., gloves, absorbent materials, weighing paper) must be treated as hazardous waste.[10]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Follow all local, state, and federal regulations for the disposal of corrosive chemical waste.[7][10]
Emergency Response: Immediate Actions
In case of accidental exposure, time is of the essence.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11] Use an eyewash station. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10][11] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.
By integrating this comprehensive safety and handling plan into your daily laboratory operations, you create an environment where scientific progress and personal safety are mutually reinforcing.
References
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- Safety Precautions for Corrosive Substances. (2022).
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- PPE for Hazardous Chemicals - Canada Safety Training. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- 3-Pyridinesulfonic acid(636-73-7) - ChemicalBook. (n.d.).
- PYRIDINE-2-SULFONIC ACID SDS, 15103-48-7 Safety Data Sheets - ECHEMI. (n.d.).
- 4-Hydroxypyridine-3-sulfonic acid - AK Scientific, Inc. (n.d.).
- TCI AMERICA - Spectrum Chemical. (2018).
- SAFETY DATA SHEET - 3-Pyridinesulfonic acid. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- 33263-43-3|4-Chloropyridine-3-sulfonamide|BLD Pharm. (n.d.).
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% - Cole-Parmer. (n.d.).
- 4-Hydroxypyridine-3-sulphonic acid - Apollo Scientific. (n.d.).
- 4-Chloropyridine Hydrochloride Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- Pyridine-3-sulfonic Acid 636-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
